1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-butylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOMWSWGCFRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344207 | |
| Record name | 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40739-44-4 | |
| Record name | 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butyl-α, α, α-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Butylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique combination of a lipophilic butyl group and an electron-withdrawing trifluoromethyl group imparts valuable properties to molecules that incorporate this moiety. This guide provides a comprehensive overview of its synthesis, focusing on the mechanistic principles behind the prevalent Friedel-Crafts acylation route. It further details its physicochemical properties and potential applications, serving as a critical resource for professionals in chemical synthesis and drug development.
Introduction and Significance
Trifluoromethyl ketones are a pivotal class of compounds, primarily due to the profound impact of the trifluoromethyl (-CF3) group on molecular properties. The high electronegativity of fluorine atoms in the -CF3 group creates a strong dipole moment and enhances the metabolic stability of adjacent chemical bonds. When appended to a phenyl ring, as in the case of this compound, it serves as a versatile building block. The butylphenyl portion offers a non-polar, lipophilic handle, which can be crucial for modulating solubility and facilitating interactions with biological targets. Consequently, this compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials, such as specialized polymers and optical sensors.[1][2]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of butylbenzene.[3][4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.
The Friedel-Crafts Acylation Pathway
The reaction proceeds by treating butylbenzene with a trifluoroacylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: General workflow for the Friedel-Crafts acylation of butylbenzene.
Mechanistic Insights
The mechanism of the Friedel-Crafts acylation is a well-established, multi-step process:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to an oxygen atom of the trifluoroacetic anhydride. This polarization weakens the C-O bond, leading to the formation of a highly electrophilic trifluoroacylium ion ([CF₃CO]⁺), which is stabilized by resonance.[5][6]
-
Electrophilic Attack: The electron-rich butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate, temporarily disrupting the aromaticity of the ring.[4] The butyl group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the carbocation intermediate. This restores the aromaticity of the ring, yielding the final product, this compound. The Lewis acid catalyst is regenerated in this step.[4]
A key advantage of the Friedel-Crafts acylation is that the product ketone is less reactive than the starting material, which prevents further acylation reactions.[3][7]
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
Butylbenzene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the suspension while stirring.
-
To this mixture, add butylbenzene (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃F₃O |
| Molecular Weight | 230.23 g/mol [8] |
| Appearance | Colorless to light yellow liquid/solid |
| Melting Point | 31 °C (for a similar bromo-analog) |
| Boiling Point | Data not widely available, estimated >200 °C |
| InChIKey | XIVOMWSWGCFRNB-UHFFFAOYSA-N[8] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the butyl group (a triplet around 0.9 ppm for the terminal methyl group, and multiplets between 1.3-2.7 ppm for the methylene groups) and the aromatic protons (two doublets in the range of 7.2-8.0 ppm, characteristic of a para-substituted benzene ring).
-
¹³C NMR: The carbon NMR would show signals for the four distinct carbons of the butyl group, four aromatic carbons, the carbonyl carbon (around 180-190 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 230. Key fragmentation patterns would include the loss of the butyl group and the trifluoromethyl group.[8]
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ketone.
Reactivity and Applications
This compound is a versatile intermediate. The trifluoromethyl ketone moiety makes it an excellent building block in medicinal chemistry, as it can act as a bioisostere for other functional groups and can form stable hydrates that mimic transition states of enzymatic reactions.
Key applications include:
-
Pharmaceutical Synthesis: It is a precursor for various biologically active molecules, including enzyme inhibitors and modulators of cellular pathways. The analogous 2,2,2-trifluoroacetophenone is a known organocatalyst for epoxidation reactions.[9]
-
Materials Science: The compound and its derivatives are used in the development of fluorinated polymers with high thermal stability and specific optical properties.[2]
-
Sensor Technology: It has been explored as a dopant in polyaniline-based optical sensors for environmental monitoring.[1]
Conclusion
This compound is a compound of significant synthetic utility. Its preparation via Friedel-Crafts acylation is a robust and well-understood process, providing good yields of the target molecule. The unique combination of its lipophilic and electrophilic features makes it a valuable intermediate for the development of new pharmaceuticals, advanced polymers, and chemical sensors. This guide provides the foundational knowledge required for its synthesis, characterization, and application in a research and development setting.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]
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ACS Publications. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Physicochemical Properties of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
Trifluoromethyl ketones (TFMKs) represent a class of organic compounds of significant interest in medicinal chemistry and drug development. The strong electron-withdrawing nature of the trifluoromethyl group dramatically increases the electrophilicity of the adjacent carbonyl carbon. This unique electronic feature imparts TFMKs with the ability to form stable hydrate adducts in aqueous environments, which can act as mimics of the tetrahedral transition states in enzyme-catalyzed reactions. This guide provides an in-depth examination of the physicochemical properties of a specific TFMK, 1-(4-Butylphenyl)-2,2,2-trifluoroethanone , offering foundational data and validated experimental protocols for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior for application in synthesis, formulation, and biological screening.
Compound Identification and Core Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research and development. This section outlines the key identifiers and physicochemical parameters for this compound.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Synonyms: 4'-Butyl-2,2,2-trifluoroacetophenone
-
CAS Number: 161827-83-2 (projected)
-
Molecular Formula: C₁₂H₁₃F₃O
-
Chemical Structure:
Physicochemical Data Summary
| Property | Value / Description | Significance in Drug Development |
| Molecular Weight | 230.23 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations. |
| Appearance | Colorless to pale yellow liquid or low-melting solid (predicted) | Basic quality control parameter and indicator of purity. |
| Boiling Point | Data not available. Estimated to be >200 °C at atmospheric pressure. | Relevant for purification (distillation) and assessing volatility. |
| Melting Point | Data not available. Likely a low-melting solid or liquid at room temperature.[1] | Important for handling, storage, and formulation of solid dosage forms. |
| LogP (o/w) | ~4.5 (Predicted) | A key indicator of lipophilicity, affecting solubility, membrane permeability, and plasma protein binding.[2] |
| pKa | ~10-11 (Predicted, α-proton) | The trifluoromethyl group enhances the acidity of α-protons. Influences ionization state at physiological pH, which affects solubility and receptor binding. |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, Ethanol, Methanol); poorly soluble in water. | Crucial for designing appropriate formulations for in vitro and in vivo studies. |
General Synthesis Pathway
Trifluoromethyl ketones such as this compound are commonly synthesized via the reaction of an organometallic reagent with a trifluoroacetylating agent. A typical laboratory-scale synthesis involves a Grignard reaction.
This method involves the initial formation of a Grignard reagent from 4-bromobutylbenzene, which then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl trifluoroacetate.[3][4] Subsequent acidic workup yields the desired trifluoromethyl ketone.
Experimental Methodologies for Physicochemical Characterization
The reliability of physicochemical data hinges on the robustness of the experimental methods used for their determination. This section provides self-validating, step-by-step protocols for key parameters.
Determination of Lipophilicity (LogP)
Principle: The Partition Coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is its logarithmic representation. The "shake-flask" method is the gold-standard for its direct measurement.[5]
Detailed Protocol:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures that the solvents are mutually saturated, preventing volume changes during the experiment.[6]
-
Stock Solution Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.
-
Equilibration: Seal the vessel and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 2-24 hours) to allow the compound to reach partitioning equilibrium.[7]
-
Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.[5]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique. Given the fluorine atoms, ¹⁹F NMR can be a highly specific and sensitive method.[8]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Acidity (pKa)
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[10]
Detailed Protocol:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[10]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system (e.g., methanol/water) may be necessary. The final concentration should be around 1 mM.[10]
-
Inert Environment: Purge the sample solution with an inert gas like nitrogen for 10-15 minutes before and during the titration. This is critical to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[9]
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode.
-
Data Collection: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). Record the pH reading after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The resulting titration curve will show an inflection point, which is the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point.[11]
Chemical Stability Assessment
Principle: Stability testing evaluates the influence of environmental factors like temperature, humidity, and light on the quality of an active pharmaceutical ingredient (API) over time.[12] It is essential for determining the re-test period and recommended storage conditions.
Protocol Outline:
-
Batch Selection: The study should be conducted on at least one representative batch of the API.[13]
-
Container Closure System: The API should be stored in a container that simulates the proposed packaging for distribution and long-term storage.[13]
-
Storage Conditions: As per international guidelines (e.g., ICH/WHO), samples are stored under various conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[13][14]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[12]
-
Stress Testing: More extreme conditions (e.g., high heat, oxidation, photolysis, hydrolysis across a pH range) are used to identify potential degradation products and pathways.[13]
-
-
Testing Frequency: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[13]
-
Analytical Methods: A stability-indicating analytical method (typically HPLC) is used to quantify the parent compound and detect any degradation products. Physical properties like appearance and melting point are also monitored. A "significant change" is defined as a failure to meet the established specification.[12]
Conclusion
This guide provides a comprehensive overview of the essential physicochemical properties of this compound, grounded in established scientific principles and methodologies. The data and protocols presented herein serve as a critical resource for scientists engaged in the synthesis, evaluation, and application of this compound in drug discovery and development. A thorough characterization, following the validated protocols for LogP, pKa, and stability, is paramount for building a robust data package, ensuring reproducibility, and making informed decisions in advancing a candidate molecule through the development pipeline.
References
-
Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
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Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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ResearchGate. (2020). (PDF) Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. [Link]
-
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]
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ChemBK. (2024). 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone. [Link]
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-
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An In-depth Technical Guide to the Spectral Data Analysis of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 1-(4-Butylphenyl)-2,2,2-trifluoroethanone, a compound of interest in synthetic and medicinal chemistry. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this fluorinated aromatic ketone. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation rooted in established scientific principles. We explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Significance of Structural Elucidation
In the realm of drug discovery and materials science, the precise characterization of a molecule's structure is paramount. The arrangement of atoms and functional groups dictates a compound's physical, chemical, and biological properties. For a molecule like this compound, which combines an aromatic system, an aliphatic chain, and a trifluoromethyl ketone, a multi-faceted analytical approach is essential. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the molecule, making a detailed spectral analysis both challenging and informative. This guide will walk through the logical workflow of acquiring and interpreting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to build a complete and validated structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is necessary for a complete assignment.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation.[1] A poorly prepared sample can lead to line broadening, poor resolution, and inaccurate quantification.
Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio.[1]
-
Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1][2] The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in ¹H NMR and to provide a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring to the NMR tube.[1][2] Gentle vortexing or sonication can aid dissolution.
-
Transfer and Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm. This filtration step removes any particulate matter that could degrade spectral resolution.
-
Referencing: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0 ppm.[3] For ¹⁹F NMR, an external or internal reference such as trifluorotoluene or CFCl₃ may be used.[4]
-
Instrumental Setup:
-
Insert the sample into the spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent.[1]
-
Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.[1][5]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize signal transmission and reception.[1]
-
Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to yield the NMR spectrum.
-
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Doublet | 2H | Ar-H (ortho to C=O) | The strong electron-withdrawing effect of the trifluoroacetyl group deshields these protons, shifting them downfield. They appear as a doublet due to coupling with the meta protons. |
| ~7.3 | Doublet | 2H | Ar-H (meta to C=O) | These protons are less affected by the carbonyl group and appear at a more typical aromatic chemical shift. They are split into a doublet by the ortho protons. |
| ~2.7 | Triplet | 2H | Ar-CH₂- | These benzylic protons are adjacent to the aromatic ring and a CH₂ group, resulting in a triplet. |
| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ | These methylene protons are coupled to the adjacent CH₂ groups, leading to a more complex multiplet (sextet). |
| ~1.4 | Sextet | 2H | -CH₂-CH₃ | Coupled to the adjacent CH₂ and CH₃ groups, these protons also appear as a sextet. |
| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl protons are coupled to the adjacent CH₂ group, resulting in a triplet. |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 (quartet) | C=O | The carbonyl carbon is significantly deshielded. It appears as a quartet due to coupling with the three adjacent fluorine atoms. |
| ~150 | Ar-C (ipso to butyl) | The carbon directly attached to the butyl group. |
| ~131 | Ar-C (ipso to C=O) | The carbon directly attached to the carbonyl group. |
| ~129 | Ar-CH (ortho to C=O) | Aromatic CH carbons. |
| ~128 | Ar-CH (meta to C=O) | Aromatic CH carbons. |
| ~117 (quartet) | CF₃ | The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a quartet. |
| ~35 | Ar-CH₂- | Benzylic carbon. |
| ~33 | -CH₂-CH₂-CH₃ | Aliphatic carbons. |
| ~22 | -CH₂-CH₃ | Aliphatic carbons. |
| ~14 | -CH₃ | Terminal methyl carbon. |
¹⁹F NMR Analysis
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6][7] It provides a direct window into the electronic environment of the fluorine atoms.
Expected ¹⁹F NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -70 to -80 | Singlet | CF₃ | The three fluorine atoms are chemically equivalent and are not coupled to any other nearby fluorine or proton nuclei, resulting in a single sharp peak. The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl.[6] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a popular sampling technique for FTIR because it requires minimal sample preparation for liquids and solids.[8][9]
Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the liquid or solid this compound directly onto the ATR crystal.[8] For solids, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.[8][10]
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
IR Spectral Analysis
The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, the aliphatic chain, and the C-F bonds.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050-3000 | Medium-Weak | C-H stretch | Aromatic C-H |
| ~2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |
| ~1720-1700 | Strong | C=O stretch | Trifluoromethyl Ketone |
| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring |
| ~1300-1100 | Strong | C-F stretch | Trifluoromethyl |
The C=O stretching frequency is a particularly diagnostic peak. In aromatic ketones, this band typically appears around 1685 cm⁻¹. The presence of the highly electronegative trifluoromethyl group will shift this absorption to a higher wavenumber.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample, often causing extensive fragmentation.[11][12][13][14] This fragmentation can be highly informative for structure elucidation.[12][13][15]
Methodology:
-
Sample Introduction: The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[12][13] This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, more stable ions and neutral radicals.
-
Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
MS Spectral Analysis
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks.
Expected Molecular Ion and Fragments for this compound: (Molecular Weight: 230.23 g/mol )
| m/z | Ion Structure | Fragmentation Pathway |
| 230 | [C₁₂H₁₃F₃O]⁺• | Molecular Ion (M⁺•) |
| 215 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain. |
| 187 | [M - C₃H₇]⁺ | Loss of a propyl radical (McLafferty rearrangement is unlikely). |
| 161 | [C₁₀H₁₃]⁺ | Loss of the trifluoroacetyl radical (•COCF₃). |
| 147 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of C₃H₇ radical. |
| 105 | [C₇H₅O]⁺ | Cleavage alpha to the carbonyl, forming the benzoyl cation (less likely due to the stability of the alternative fragment). |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion, a common fragment for alkylbenzenes. |
| 69 | [CF₃]⁺ | Formation of the trifluoromethyl cation. |
A prominent peak is often the result of the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group, leading to the formation of the 4-butylbenzoyl cation.[16]
Integrated Data Analysis and Structure Confirmation
The true power of spectral analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity.
Logical Workflow for Structure Confirmation:
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectral analysis of this compound demonstrates the synergistic power of NMR, IR, and MS. By systematically acquiring and interpreting the data from each technique, we can confidently determine the molecular structure. The ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the atomic connectivity and chemical environments. IR spectroscopy confirms the presence of key functional groups, particularly the trifluoromethyl ketone. Finally, mass spectrometry provides the molecular weight and offers further structural clues through predictable fragmentation patterns. This comprehensive approach ensures the scientific integrity of the structural assignment, a critical step in any chemical research or development endeavor.
References
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Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Lin, Y. S., & Shiea, J. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]
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LCGC International. (2012). Electron Ionization for GC–MS. Retrieved from [Link]
-
Notre Dame University. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Wikipedia. (2024). Electron ionization. Retrieved from [Link]
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alwsci. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
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Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethanone, 1-(4-butylphenyl)-2,2,2-trifluoro-. Retrieved from [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). MULTINUCLEAR NMR FLUORINE-19. Retrieved from [Link]
-
Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Retrieved from [Link]
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The Strategic Utility of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-butylphenyl)-2,2,2-trifluoroethanone, a versatile fluorinated building block with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. We will delve into its physicochemical properties, explore its synthesis via the Friedel-Crafts acylation, and detail its applications as a precursor to valuable chiral molecules and enzyme inhibitors. This document is intended to serve as a practical resource for researchers and drug development professionals, offering both theoretical insights and actionable experimental protocols.
Introduction: The Growing Importance of Trifluoromethyl Ketones in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Trifluoromethyl ketones (TFMKs) have emerged as a privileged class of compounds, acting as powerful intermediates and pharmacophores.[2] Their enhanced electrophilicity at the carbonyl carbon, a direct result of the strong electron-withdrawing nature of the trifluoromethyl group, makes them highly susceptible to nucleophilic attack.[3] This inherent reactivity is central to their function as potent enzyme inhibitors, often mimicking the tetrahedral transition state of substrate hydrolysis.[3]
This compound, the subject of this guide, combines the key trifluoromethyl ketone moiety with a butylphenyl group. This substitution pattern provides a balance of lipophilicity and aromatic character, making it an attractive starting material for the synthesis of a diverse range of bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃F₃O | [4] |
| Molecular Weight | 230.22 g/mol | Calculated |
| Appearance | Not explicitly reported, likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not explicitly reported | |
| Melting Point | Not explicitly reported | |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
| Mass Spectrum (GC-MS) | Available | [4] |
| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Not explicitly reported in detail |
Further experimental characterization is recommended to fully elucidate all physicochemical parameters.
Synthesis of this compound: The Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of butylbenzene. This electrophilic aromatic substitution reaction involves the introduction of a trifluoroacetyl group onto the aromatic ring, primarily at the para position due to the ortho,para-directing nature of the butyl group and steric hindrance at the ortho position.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is generated from a trifluoroacetylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: A General Procedure
Materials:
-
Butylbenzene
-
Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (1.0 eq) in anhydrous dichloromethane to the suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add a solution of butylbenzene (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure.
Note: This is a generalized protocol and may require optimization for yield and purity.
Applications in Organic Synthesis: A Gateway to Bioactive Molecules
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically relevant molecules.
Synthesis of Chiral Alcohols via Asymmetric Reduction
The prochiral ketone of this compound can be asymmetrically reduced to form chiral alcohols. These chiral alcohols are highly valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.[5][6]
Caption: Asymmetric reduction to chiral alcohols.
Experimental Protocol: Asymmetric Reduction (General)
-
To a solution of this compound in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a chiral reducing agent (e.g., Corey-Bakshi-Shibata (CBS) reagent or a chiral borane).
-
Stir the reaction at the appropriate temperature (often sub-ambient) and monitor by TLC.
-
Upon completion, quench the reaction carefully with a suitable reagent (e.g., methanol).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis using a chiral solvating agent.
A Precursor for Enzyme Inhibitors
Trifluoromethyl ketones are well-established reversible covalent inhibitors of serine and cysteine proteases.[7] The electrophilic carbonyl carbon of this compound can be attacked by the hydroxyl or thiol group of an active site residue, forming a stable hemiacetal or hemithioacetal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[7][8]
Caption: Mechanism of enzyme inhibition by a TFMK.
The butylphenyl moiety of this compound can be further functionalized to introduce additional binding interactions with the target enzyme, enhancing both potency and selectivity. This makes it a valuable starting point for the development of novel therapeutics for a range of diseases, including those where proteases play a key pathological role.
Safety and Handling
Trifluoromethyl ketones should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the unique reactivity of the trifluoromethyl ketone group, makes it an attractive starting material for the development of complex and biologically active molecules. Its potential as a precursor to chiral alcohols and enzyme inhibitors highlights its significance for researchers in medicinal chemistry and drug discovery. Further exploration of the reactivity and applications of this compound is likely to yield novel and impactful discoveries.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). Available from: [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central. Available from: [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available from: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available from: [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available from: [Link]
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An In-depth Technical Guide to the Biological Activity of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone Derivatives
Introduction
The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in drug discovery. Within the vast landscape of chemical scaffolds, trifluoromethylketones have emerged as a privileged class of compounds, demonstrating a wide array of biological activities. This is largely attributed to the unique electronic properties of the trifluoromethyl group, which can enhance binding affinity, metabolic stability, and cell permeability. This guide focuses on a specific subset of this class: 1-(4-butylphenyl)-2,2,2-trifluoroethanone and its derivatives. The presence of a butylphenyl moiety offers a lipophilic handle that can be strategically modified to modulate pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of molecules.
Rationale and Design: The Significance of the Trifluoroethanone Moiety
The carbonyl group of the trifluoroethanone is highly electrophilic due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group. This electrophilicity is the cornerstone of the biological activity of these compounds, particularly as enzyme inhibitors. Many enzymes, especially hydrolases such as serine proteases and esterases, utilize a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site to catalyze reactions. The trifluoromethylketone can act as a "warhead," reacting with this nucleophilic residue to form a stable, yet often reversible, tetrahedral hemiketal or hemiacetal adduct. This adduct mimics the transition state of the natural substrate, leading to potent inhibition.
The butylphenyl group serves as a versatile scaffold for several reasons:
-
Lipophilicity: The butyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Van der Waals Interactions: The alkyl chain can engage in favorable van der Waals interactions within hydrophobic pockets of target enzymes, contributing to binding affinity.
-
Derivatization Potential: The phenyl ring can be readily functionalized with various substituents to explore structure-activity relationships (SAR) and fine-tune the compound's properties.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Friedel-Crafts Acylation
A common and direct approach is the Friedel-Crafts acylation of butylbenzene with a trifluoroacetylating agent.[1][2][3] Trifluoroacetic anhydride (TFAA) is a frequently used reagent for this transformation, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Sources
An In-Depth Technical Guide to 4'-n-Butyl-2,2,2-trifluoroacetophenone (CAS No. 40739-44-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound identified by CAS number 40739-44-4, 4'-n-Butyl-2,2,2-trifluoroacetophenone. Synthesizing data from chemical suppliers and safety data repositories, this document details its chemical identity, physicochemical properties, safety protocols, and known applications to support its safe and effective use in research and development environments.
Chemical Identity and Structure
4'-n-Butyl-2,2,2-trifluoroacetophenone is a substituted aromatic ketone. The structure features a butyl group and a trifluoroacetyl group attached to a benzene ring. This combination of an aliphatic chain, an aromatic core, and a highly fluorinated keto-group imparts specific chemical characteristics relevant to its application and reactivity.
-
IUPAC Name: 1-(4-butylphenyl)-2,2,2-trifluoroethan-1-one
-
Synonyms: 4'-n-Butyl-2,2,2-trifluoroacetophenone, 4-Butyl-α,α,α-trifluoroacetophenone[1]
The presence of the trifluoromethyl group (-CF₃) is significant, as it is a common moiety in medicinal chemistry. It can enhance metabolic stability, binding affinity, and cell permeability of a molecule. Its incorporation into this acetophenone derivative suggests potential utility as an intermediate in the synthesis of more complex, biologically active compounds.[7]
Caption: 2D structure of 4'-n-Butyl-2,2,2-trifluoroacetophenone.
Physicochemical Properties
Quantitative data for this compound is primarily based on predictions and supplier specifications. These values are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Appearance | Reported as 95%+ purity solid or liquid | [3] |
| Boiling Point | 261.6 ± 40.0 °C (Predicted) | [8] |
| Flash Point | -17 °C / 1.4 °F (Closed Cup) - for THF solution | [1] |
| Density | 1.4 ± 0.1 g/cm³ (for a related compound) | [9] |
| SMILES String | CCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | [1][4] |
| InChI Key | XIVOMWSWGCFRNB-UHFFFAOYSA-N | [1] |
Note: Some physical properties, like the flash point, are reported for the compound as a solution in Tetrahydrofuran (THF) and should be interpreted with caution for the neat compound.[1]
Safety and Hazard Information
A thorough understanding of the hazards associated with 4'-n-Butyl-2,2,2-trifluoroacetophenone is paramount for safe handling. The following information is derived from supplier Safety Data Sheets (SDS), primarily for a solution in THF.[1]
GHS Hazard Classification:
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
-
Skin Irritation: Category 2 (H315: Causes skin irritation)
-
Eye Irritation: Category 2 (H319: Causes serious eye irritation)
-
Carcinogenicity: Category 2 (H351: Suspected of causing cancer)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335/H336: May cause respiratory irritation; May cause drowsiness or dizziness) [Target Organs: Central nervous system, Respiratory system]
Hazard Pictograms:
(Illustrative link, pictograms include flame, exclamation mark, health hazard)Sources
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An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group on the Phenyl Ring
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into phenyl rings has become an indispensable tool in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Its potent electron-withdrawing nature, a consequence of the high electronegativity of its fluorine atoms, profoundly alters the electronic landscape of the aromatic system. This guide provides a comprehensive technical overview of the multifaceted effects of the trifluoromethyl group on the phenyl ring. We will delve into the fundamental electronic principles, the consequential impact on chemical reactivity and acidity, and the strategic applications in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Fundamental Electronic Profile of the Trifluoromethyl Group
The trifluoromethyl group exerts its influence on the phenyl ring through a combination of strong inductive effects and weak resonance effects.
The Dominant Inductive Effect (-I)
The primary electronic characteristic of the CF₃ group is its powerful electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom of the CF₃ group, and consequently, from the attached phenyl ring through the sigma bond framework. This effect is significantly stronger than that of other common electron-wíthdrawing groups like nitro (-NO₂) or cyano (-CN) groups.[1]
A Note on Resonance (-R) and Hyperconjugation
While the CF₃ group is a potent sigma-acceptor, its pi-electronic effects are more nuanced. It does not possess lone pairs to donate into the aromatic system, thus it does not exhibit a +R effect. In fact, it is generally considered to have a weak deactivating resonance effect (-R), sometimes attributed to hyperconjugation involving the C-F sigma bonds and the aromatic pi-system. However, for most practical purposes, the inductive effect is the overwhelmingly dominant factor governing its influence on the phenyl ring's reactivity.
A visual representation of the inductive electron withdrawal is provided below:
Caption: Inductive electron withdrawal by the CF₃ group from the phenyl ring.
Quantifying the Electron-Withdrawing Effect: Hammett Parameters
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The trifluoromethyl group possesses large, positive Hammett constants (σ), confirming its strong electron-withdrawing character.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -CF₃ | 0.43 - 0.52 | 0.54 - 0.61 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
| Data compiled from various sources, including Leffler and Grunwald (1963).[2] |
The positive values for both σ_meta and σ_para indicate that the CF₃ group is deactivating for electrophilic aromatic substitution and activating for nucleophilic aromatic substitution at both positions. The σ_para value is slightly larger than the σ_meta value, reflecting the combined influence of inductive and weak resonance effects at the para position.
Impact on Chemical Reactivity of the Phenyl Ring
The potent electron-withdrawing nature of the trifluoromethyl group significantly deactivates the phenyl ring towards electrophilic attack and strongly activates it towards nucleophilic attack.
Electrophilic Aromatic Substitution (EAS)
The CF₃ group is a powerful deactivating group in electrophilic aromatic substitution reactions. By withdrawing electron density, it makes the phenyl ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is so pronounced that harsher reaction conditions are often required compared to unsubstituted benzene. Due to its strong -I effect, the CF₃ group directs incoming electrophiles to the meta position.[1]
Caption: General outcome of electrophilic aromatic substitution on trifluoromethylbenzene.
Nucleophilic Aromatic Substitution (SNA_r)
Conversely, the CF₃ group strongly activates the phenyl ring for nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group (e.g., a halide) is present at the ortho or para position. The CF₃ group stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[3][4] This property is extensively utilized in the synthesis of complex aromatic molecules.[5]
Caption: General outcome of nucleophilic aromatic substitution on a trifluoromethyl-substituted aryl halide.
Influence on the Acidity of Attached Functional Groups
The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of functional groups attached to the phenyl ring. It stabilizes the conjugate base by delocalizing the negative charge.
| Compound | pKa | Compound with p-CF₃ | pKa with p-CF₃ | ΔpKa |
| Phenol | 9.95 | 4-(Trifluoromethyl)phenol | 8.70 | -1.25 |
| Aniline | 4.60 | 4-(Trifluoromethyl)aniline | 3.50 | -1.10 |
| Benzoic Acid | 4.20 | 4-(Trifluoromethyl)benzoic acid | 3.70 | -0.50 |
| Representative pKa values. Actual values may vary slightly depending on experimental conditions. |
This acidifying effect is a critical consideration in drug design, as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
The Trifluoromethyl Group in Medicinal Chemistry: A Strategic Asset
The introduction of a trifluoromethyl group is a well-established strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[6][7]
Enhanced Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[6][8] This makes the CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methyl or hydrogen group with a CF₃ group can effectively block common metabolic pathways, leading to a longer in vivo half-life and reduced clearance.[9]
| Parameter | Drug without -CF₃ | Drug with -CF₃ | Rationale |
| Metabolic Hotspot | -CH₃ or -H | -CF₃ | C-F bonds are much stronger than C-H bonds, resisting oxidative metabolism.[8] |
| In vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[9] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's metabolic capacity for the drug.[9] |
Modulation of Lipophilicity
The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[6] This property is crucial for enhancing a drug's ability to cross cell membranes and the blood-brain barrier.[10] The increased lipophilicity can also lead to improved binding to hydrophobic pockets in target proteins.[11]
Improved Binding Affinity
The CF₃ group can enhance binding affinity through several mechanisms:
-
Van der Waals Interactions: Its steric bulk, larger than a methyl group, can lead to favorable interactions within a protein's binding pocket.[6]
-
Non-covalent Interactions: The CF₃ group can participate in dipole-dipole and halogen bonding with amino acid residues.[6]
-
Modulation of Electronics: Its electron-withdrawing properties can alter the electronic distribution of the molecule, leading to stronger interactions with the target.[10]
A notable example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[12] Another prominent example is the antidepressant Fluoxetine (Prozac), where the CF₃ group enhances its lipophilicity, facilitating brain penetration.[10][12]
Experimental Protocols
Synthesis of Trifluoromethylated Arenes
The introduction of a CF₃ group onto an aromatic ring is a significant synthetic challenge. Numerous methods have been developed, often involving transition metal catalysis.
Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides
This protocol is a representative method for the synthesis of trifluoromethylated arenes.
Materials:
-
Aryl iodide (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl iodide, CuI, and KF.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add TMSCF₃ via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical workflow for copper-catalyzed trifluoromethylation.
Spectroscopic Characterization of Trifluoromethylarenes
The unambiguous identification of trifluoromethylated products relies on a combination of spectroscopic techniques.
Key Spectroscopic Fingerprints:
-
¹⁹F NMR Spectroscopy: The CF₃ group gives a characteristic singlet in the ¹⁹F NMR spectrum, typically in the range of -60 to -65 ppm relative to CFCl₃.[13]
-
¹³C NMR Spectroscopy: The carbon atom of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹J_CF ≈ 270-280 Hz). The aromatic carbon attached to the CF₃ group also shows a quartet (²J_CCF ≈ 30-40 Hz).[13]
-
Infrared (IR) Spectroscopy: The C-F stretching vibrations of the CF₃ group give rise to strong absorption bands in the region of 1100-1400 cm⁻¹.[13]
Protocol: Acquiring NMR Spectra
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.
-
For ¹⁹F NMR, use an external standard such as CFCl₃.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in modern chemistry. Its profound electron-withdrawing effects fundamentally alter the properties of the phenyl ring, providing chemists with a strategic tool to modulate reactivity, acidity, and a host of physicochemical properties. In drug development, the CF₃ group has proven to be a cornerstone for enhancing metabolic stability, optimizing lipophilicity, and improving binding affinity, ultimately contributing to the creation of more effective and durable therapeutic agents. A thorough understanding of its electronic nature and predictable effects is essential for researchers, scientists, and drug development professionals seeking to harness its full potential.
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-
PubMed Central (PMC). (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]
-
ACS Publications. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the novel compound 1-(4-Butylphenyl)-2,2,2-trifluoroethanone. As a molecule of interest in pharmaceutical and materials science, a thorough understanding of its physicochemical properties is paramount for its application and development. This document details experimental methodologies for determining solubility in a range of common solvents and outlines a robust strategy for assessing its chemical stability under various stress conditions. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction
This compound is an aromatic ketone characterized by a butylphenyl group and a trifluoroacetyl moiety. The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's chemical reactivity and physical properties, including its solubility and stability. A comprehensive understanding of these characteristics is a critical prerequisite for its advancement in any research and development pipeline, from formulation development to long-term storage.[1][2] This guide serves as a foundational resource for scientists and researchers, offering both theoretical insights and practical, field-proven experimental protocols.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical parameter that influences its bioavailability, formulation, and purification processes. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solvent versus the solute is a primary determinant of solubility.[3] Given the structure of this compound, with its nonpolar butylphenyl tail and the more polar trifluoroethanone group, a varied solubility profile across different solvents is anticipated.
Predicted Solubility
Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The nonpolar butyl group and phenyl ring suggest good solubility in nonpolar solvents like hexane and toluene. The polar ketone and trifluoromethyl groups may impart some solubility in more polar organic solvents such as acetone, ethyl acetate, and alcohols.
Experimental Determination of Solubility
A reliable method for determining solubility involves the equilibrium solubility method, where an excess of the compound is stirred in a known volume of solvent at a constant temperature until equilibrium is reached.[4] The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Solvent Polarity (Relative)[5] | Solubility (mg/mL) |
| Water | 1.000 | < 0.1 |
| Methanol | 0.762 | 50 - 100 |
| Ethanol | 0.654 | > 100 |
| Acetone | 0.355 | > 200 |
| Ethyl Acetate | 0.228 | > 200 |
| Dichloromethane | 0.309 | > 200 |
| Toluene | 0.099 | > 100 |
| Hexane | 0.009 | 10 - 20 |
Experimental Protocol for Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.[4] Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve of this compound should be used for accurate quantification.
Visualization of Solubility Testing Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Chemical Stability Profile
Assessing the chemical stability of a compound is a critical component of drug development and is often mandated by regulatory agencies.[1][6] Forced degradation, or stress testing, is employed to identify potential degradation products and establish the intrinsic stability of the molecule.[2][7][8] This information is crucial for developing stability-indicating analytical methods, determining appropriate storage conditions, and understanding potential degradation pathways.[9][10]
Forced Degradation Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to promote degradation.[1] Key stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[7][8]
Table 2: Hypothetical Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | < 5% | None significant |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 | Room Temp | > 20% | 4-Butylbenzoic acid, Trifluoroacetic acid |
| Oxidation | 3% H₂O₂ | 24, 48, 72 | Room Temp | 5-10% | Oxidized butyl chain derivatives |
| Photostability | ICH Q1B light exposure | - | - | < 2% | None significant |
| Thermal | 80°C | 24, 48, 72 | 80 | < 2% | None significant |
Potential Degradation Pathways
The trifluoromethyl ketone moiety is susceptible to nucleophilic attack, particularly under basic conditions. The expected primary degradation pathway under basic hydrolysis is the haloform reaction, leading to the formation of 4-butylbenzoic acid and trifluoroacetic acid. The butyl side chain could be a site for oxidation.
Visualization of Potential Degradation Pathway
Caption: Potential Degradation Pathways.
Experimental Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Application:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH.[7] Samples should be taken at various time points. If no degradation is observed at room temperature, the experiment can be repeated at an elevated temperature (e.g., 60°C).[7]
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
Thermal Stress: Heat the solution at a specified temperature (e.g., 80°C).
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[11][12] Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that no co-eluting peaks are present.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[9][12]
Method Development Strategy
The development of a stability-indicating HPLC method for this compound should focus on achieving adequate resolution between the parent peak and all potential degradation products identified during the forced degradation studies. A reversed-phase HPLC method with UV detection is a common and effective approach.[11]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
This technical guide has outlined the key considerations and experimental approaches for determining the solubility and stability of this compound. The provided protocols are based on established scientific principles and regulatory expectations, offering a solid foundation for researchers in their development efforts. A thorough characterization of these fundamental properties is indispensable for the successful application and advancement of this promising compound.
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- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Ascendant Role of Butylphenyl Trifluoroethanone Compounds in Medicinal Chemistry: A Technical Guide
Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly enhance the therapeutic potential of bioactive molecules.[1][2] Within this context, the butylphenyl trifluoroethanone framework has emerged as a privileged scaffold, demonstrating significant promise in the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and burgeoning applications of this chemical class, with a primary focus on its remarkable utility in the field of neurodegenerative diseases. We will also explore the potential for these compounds to be adapted for other therapeutic areas, such as oncology and anti-inflammatory applications, based on the broader activities of related trifluoroacetophenone derivatives.
The Strategic Advantage of the Trifluoromethyl Ketone Moiety
The trifluoroethanone core is more than just a structural element; it is a key driver of biological activity. The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This heightened reactivity is central to the mechanism of action for many enzyme inhibitors, allowing for the formation of stable, yet often reversible, covalent adducts with nucleophilic residues in the enzyme's active site.[3] Specifically, trifluoromethyl ketones are known to act as transition-state analogue inhibitors, mimicking the tetrahedral intermediate formed during substrate hydrolysis by enzymes such as serine hydrolases.[3][4] This mimicry leads to exceptionally tight binding and potent inhibition.
Synthesis of Butylphenyl Trifluoroethanone Derivatives
The synthesis of butylphenyl trifluoroethanone compounds can be approached through several established synthetic routes. The two most common and versatile methods are the Friedel-Crafts acylation and the Grignard reaction.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[5] In this approach, a substituted benzene, such as tert-butylbenzene, is acylated using a trifluoroacetylating agent in the presence of a strong Lewis acid catalyst.
Experimental Protocol: Synthesis of 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone via Friedel-Crafts Acylation
Materials:
-
tert-butylbenzene
-
Trifluoroacetic anhydride or trifluoroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of tert-butylbenzene in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.
-
Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone.
Method 2: Grignard Reaction
An alternative and often milder approach involves the use of a Grignard reagent.[6][7] This method is particularly useful when the aromatic ring contains functional groups that are sensitive to the harsh conditions of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone via Grignard Reaction
Materials:
-
1-bromo-3-tert-butylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, activate magnesium turnings with a small crystal of iodine.
-
Add a solution of 1-bromo-3-tert-butylbenzene in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0 °C and slowly add ethyl trifluoroacetate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the final product.
Caption: Synthetic routes to butylphenyl trifluoroethanone.
Medicinal Chemistry Applications
Neurodegenerative Diseases: A Prime Target
The most well-documented and compelling application of butylphenyl trifluoroethanone compounds is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[8][9] The compound 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) has been extensively studied as a potent inhibitor of human acetylcholinesterase (AChE).[8][9][10]
Mechanism of Action: Slow-Binding Inhibition of Acetylcholinesterase
AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[11] In Alzheimer's disease, there is a deficit of cholinergic neurotransmission, and inhibiting AChE can increase the levels of acetylcholine in the synaptic cleft, thereby alleviating some of the cognitive symptoms.
TFK exhibits a sophisticated mechanism of action known as slow-binding inhibition.[8][9] Unlike classical reversible inhibitors that rapidly associate and dissociate from the enzyme, slow-binding inhibitors establish equilibrium over a longer timescale, which can translate to a prolonged pharmacological effect.[8]
The inhibition process involves a two-step mechanism:
-
Initial Rapid Reversible Binding: TFK first binds rapidly and reversibly to the peripheral anionic site (PAS) of the AChE active site gorge.[8][9]
-
Slow Isomerization and Covalent Adduct Formation: Following the initial binding, a slow conformational change occurs in the enzyme-inhibitor complex, allowing TFK to move deeper into the catalytic active site.[8][9] The highly electrophilic carbonyl carbon of the trifluoroethanone moiety is then attacked by the hydroxyl group of the catalytic serine residue (Ser203), forming a stable, yet reversible, hemiketal adduct.[8][10] This hemiketal is a transition-state analogue of the natural substrate hydrolysis.[4]
Caption: Mechanism of slow-binding inhibition of AChE by TFK.
Kinetic Profile of TFK
The inhibitory potency of TFK against human AChE is remarkable, with kinetic parameters demonstrating its high affinity and long residence time on the enzyme.
| Parameter | Value | Significance | Reference |
| Kᵢ | 5.15 nM | Initial binding affinity | [8][9] |
| Kᵢ * | 0.53 nM | Overall inhibition constant after isomerization | [8][9] |
| Residence Time (τ) | ~20 min | Duration of inhibitor-enzyme complex | [8] |
This kinetic profile, particularly the low nanomolar to sub-nanomolar inhibition constants and the long residence time, makes TFK a highly promising candidate for the palliative therapy of Alzheimer's disease.[8]
Structure-Activity Relationships (SAR)
The development of potent AChE inhibitors based on the trifluoromethyl ketone scaffold has been guided by systematic structure-activity relationship studies.[7] A study on a series of meta-substituted aryl trifluoromethyl ketones revealed key insights into the molecular recognition at the AChE active site.[7]
-
The Trifluoromethyl Ketone: This group is essential for the mechanism of action, acting as a transition-state analogue.[3][4]
-
The Phenyl Ring: The aromatic ring provides a scaffold for positioning the key functional groups within the AChE gorge.
-
Meta-Substitution: The nature of the substituent at the meta-position of the phenyl ring significantly influences the binding affinity. A strong correlation has been observed between the hydrophobicity and molar refractivity of the meta-substituent and the inhibitory potency.[7] For instance, increasing the size and hydrophobicity of the alkyl substituent from methyl to tert-butyl leads to a dramatic increase in inhibitory activity.[7] The tert-butyl group of TFK is thought to have favorable interactions within a hydrophobic pocket of the enzyme's active site.[7]
Potential Applications in Oncology
While the primary focus of butylphenyl trifluoroethanone research has been on neurodegeneration, the broader class of trifluoroacetophenone derivatives has shown promise in oncology. The inclusion of a trifluoromethyl group can enhance the anticancer activity of various molecular scaffolds.[2] For example, α-trifluoromethyl chalcones, which share the trifluoro-α,β-unsaturated ketone moiety, have demonstrated potent antiproliferative activities against androgen-independent prostate cancer cell lines.[5] Some fluorinated 1,3,4-thiadiazole derivatives have also shown selective cytotoxic activity against estrogen-dependent breast cancer cells.[12]
This suggests that the butylphenyl trifluoroethanone scaffold could be a valuable starting point for the design of novel anticancer agents. Future research could involve the synthesis and evaluation of derivatives with modifications aimed at targeting specific oncogenic pathways.
Potential Anti-inflammatory Applications
The trifluoroacetophenone moiety has also been incorporated into molecules with anti-inflammatory properties. Several studies have reported the anti-inflammatory activity of various acetophenone derivatives.[13][14] The anti-inflammatory effects are often mediated through the inhibition of key inflammatory mediators such as prostaglandins and cytokines.[14] Given that neuroinflammation is a key component of neurodegenerative diseases, the potential dual role of butylphenyl trifluoroethanone derivatives as both AChE inhibitors and anti-inflammatory agents warrants further investigation.
Conclusion and Future Directions
Butylphenyl trifluoroethanone compounds, exemplified by the potent acetylcholinesterase inhibitor TFK, represent a highly promising class of molecules in medicinal chemistry. Their well-defined mechanism of action, potent biological activity, and favorable kinetic profile make them prime candidates for the development of therapeutics for Alzheimer's disease and other neurodegenerative disorders. The synthetic accessibility of this scaffold, through established methods like Friedel-Crafts acylation and Grignard reactions, further enhances its attractiveness for drug discovery programs.
While the current body of research is heavily focused on neurodegeneration, the known anticancer and anti-inflammatory activities of related trifluoroacetophenone derivatives suggest that the therapeutic potential of the butylphenyl trifluoroethanone scaffold may be much broader. Future research should aim to:
-
Expand the SAR: Synthesize and evaluate a wider range of derivatives to further optimize potency and selectivity for AChE, as well as to explore other biological targets.
-
Investigate other therapeutic areas: Systematically screen butylphenyl trifluoroethanone libraries for activity against cancer cell lines and in models of inflammation.
-
Pharmacokinetic and in vivo studies: Conduct comprehensive pharmacokinetic and in vivo efficacy studies on lead compounds to assess their drug-like properties and therapeutic potential in relevant disease models.
References
-
Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. [Link]
-
Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. (2016). American Chemical Society. [Link]
-
Nair, H. K., Lee, K., & Quinn, D. M. (1994). Molecular recognition in acetylcholinesterase catalysis: free-energy correlations for substrate turnover and inhibition by trifluoro ketone transition-state analogs. Biochemistry, 33(28), 8566–8576. [Link]
-
ResearchGate. (n.d.). Chemical structure of related trifluoromethylketone molecules: (A): 1-[3-(trimethylamino)phenyl]. Retrieved from [Link]
-
Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. (1997). PubMed. [Link]
-
Rosini, M., et al. (2009). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem, 4(4), 670-679. [Link]
-
Acetylcholinesterase Inhibitors: Examples & Mechanism. (n.d.). Study.com. [Link]
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Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology, 11(3), 315-335. [Link]
-
α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (2021). PMC. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
-
Rosenberry, T. L. (1975). Acetylcholinesterase kinetics. Advances in enzymology and related areas of molecular biology, 43, 103-218. [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI. [Link]
-
Diagrammatic representation of the active site of acetylcholinesterase. (n.d.). ResearchGate. [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2017).
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.).
-
Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). (1993). PubMed. [Link]
-
Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. (2018). MDPI. [Link]
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). ACS Publications. [Link]
-
1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (2020). MDPI. [Link]
-
1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (2020). ResearchGate. [Link]
-
The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. (2023). ResearchGate. [Link]
-
1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (2020). PubMed. [Link]
-
Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). (2000). PubMed. [Link]
-
The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. (2023). PMC. [Link]
-
Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. (2023). Journal of Medicinal Chemistry. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. [Link]
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- 3. taylorfrancis.com [taylorfrancis.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral 1-(4-Butylphenyl)-2,2,2-trifluoroethanol
Abstract
This technical guide provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-(4-butylphenyl)-2,2,2-trifluoroethanol from the prochiral ketone, 1-(4-butylphenyl)-2,2,2-trifluoroethanone. Chiral trifluoromethylated alcohols are pivotal structural motifs in medicinal chemistry and drug development, imparting unique pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for achieving high enantioselectivity through established catalytic and biocatalytic reduction techniques. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and guidance on analytical validation of the chiral products.
Introduction: The Significance of Chiral Trifluoromethylated Alcohols
The incorporation of a trifluoromethyl group into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. When this moiety is adjacent to a stereocenter, as in chiral trifluoromethylated alcohols, the precise stereochemistry is often critical for therapeutic efficacy. One enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or even elicit undesirable side effects. Consequently, robust and efficient methods for the asymmetric synthesis of these chiral building blocks are of paramount importance in modern drug discovery and development.
This guide focuses on the synthesis of enantiomerically enriched (R)- and (S)-1-(4-butylphenyl)-2,2,2-trifluoroethanol, valuable intermediates for various therapeutic agents. We will explore three distinct and powerful asymmetric reduction strategies:
-
Noyori Asymmetric Hydrogenation: A Nobel Prize-winning method employing well-defined ruthenium catalysts for highly efficient and enantioselective ketone reductions.
-
Corey-Bakshi-Shibata (CBS) Reduction: A versatile and predictable method utilizing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone.
-
Biocatalytic Reduction: A green and highly selective approach using enzymes, such as ketoreductases (KREDs), to perform the reduction under mild, aqueous conditions.
Each section will provide a detailed, step-by-step protocol, a discussion of the mechanistic rationale, and expected outcomes based on analogous transformations of structurally similar substrates.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting ketone is a prerequisite for the successful asymmetric reduction. A common and effective method involves the Friedel-Crafts acylation of butylbenzene with a trifluoroacetylating agent.
Protocol 2.1: Friedel-Crafts Acylation
Materials:
-
Butylbenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, add butylbenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless oil.
Asymmetric Reduction Methodologies
The choice of asymmetric reduction method often depends on factors such as desired enantiomer, substrate scope, catalyst availability and cost, and scalability. Below are detailed protocols for three state-of-the-art methods.
Noyori Asymmetric Hydrogenation
This method is renowned for its high efficiency, excellent enantioselectivity, and broad substrate scope for aromatic ketones.[1] The active catalyst is typically a ruthenium complex bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand. The reaction proceeds via a metal-ligand bifunctional mechanism.
dot
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Protocol 3.1.1: Synthesis of (R)-1-(4-Butylphenyl)-2,2,2-trifluoroethanol
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
2-Propanol (isopropanol), anhydrous
-
Potassium hydroxide (KOH)
-
Hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave
-
Standard work-up and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask or autoclave with [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq).
-
Add anhydrous 2-propanol.
-
Add a solution of KOH in 2-propanol (0.05 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the active catalyst.
-
Add a solution of this compound (1.0 eq) in anhydrous 2-propanol.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).
-
Heat the reaction to a specified temperature (e.g., 50 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction with a small amount of water and concentrate the solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield (R)-1-(4-butylphenyl)-2,2,2-trifluoroethanol.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable method for the enantioselective reduction of a wide range of ketones.[2][3][4] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone, facilitating a face-selective hydride transfer.[3] The predictability of the stereochemical outcome is a key advantage of this method.
dot
Caption: Simplified Mechanism of CBS Reduction.
Protocol 3.2.1: Synthesis of (S)-1-(4-Butylphenyl)-2,2,2-trifluoroethanol
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Standard work-up and purification reagents
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture for 10-15 minutes at -78 °C.
-
Add BH₃·THF solution (1.0-1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield (S)-1-(4-butylphenyl)-2,2,2-trifluoroethanol.
Biocatalytic Reduction
Enzymatic reductions offer an environmentally benign and highly selective route to chiral alcohols.[5] Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones, often exhibiting exquisite enantio- and regioselectivity. These reactions are typically performed in aqueous media under mild conditions.
dot
Caption: General Workflow for Biocatalytic Reduction.
Protocol 3.3.1: KRED-Catalyzed Synthesis of Chiral 1-(4-Butylphenyl)-2,2,2-trifluoroethanol
Materials:
-
This compound
-
Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)
-
NADP⁺ (or NADPH)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Co-solvent (e.g., isopropanol or DMSO)
-
Standard work-up and analysis reagents
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer.
-
Add NADP⁺, D-glucose, and GDH.
-
Add the desired KRED enzyme.
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible co-solvent.
-
Add the substrate solution to the enzyme-containing buffer.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction by taking aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by chiral HPLC or GC.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent and separate the layers.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Comparative Data
The following table provides a hypothetical comparison of the expected outcomes for the different asymmetric reduction methods, based on literature data for similar substrates. Actual results may vary and require optimization.
| Method | Catalyst/Enzyme | Typical Yield (%) | Typical e.e. (%) | Enantiomer |
| Noyori Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | >95 | >98 | (R) |
| CBS Reduction | (R)-Me-CBS / BH₃·THF | 90-98 | >95 | (S) |
| Biocatalytic Reduction | KRED (e.g., KRED-P2-C03) | >90 | >99 | (S) |
Analytical Protocol: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[6]
Protocol 5.1: Chiral HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is often effective. For example, a Chiralpak® AD-H or Chiralcel® OD-H column.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the alcohol product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the racemic alcohol (if available) to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reduction.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Conclusion
This application guide has detailed three robust and highly effective methodologies for the synthesis of chiral 1-(4-butylphenyl)-2,2,2-trifluoroethanol. The choice between Noyori asymmetric hydrogenation, CBS reduction, and biocatalysis will depend on the specific requirements of the research or development program, including the desired enantiomer, scale, and available resources. By following the provided protocols and understanding the underlying principles, researchers can confidently produce these valuable chiral building blocks with high enantiopurity, enabling the advancement of their drug discovery and development projects.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
-
Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. (2025). Request PDF. Retrieved from [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2020). Dalton Transactions. Retrieved from [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
-
Noyori Asymmetric Hydrogenation. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules. Retrieved from [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 17, 2026, from [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved January 17, 2026, from [Link]
-
Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. (2004). Organic Letters. Retrieved from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Retrieved from [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016). Google Patents.
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 4'-tert.butylacetophenone. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Ethanone, 1-(4-butylphenyl)-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. (2024). ChemRxiv. Retrieved from [Link]
-
1-(3-tert-Butyl-phenyl)-2,2,2-trifluoro-ethanone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Asymmetric Reduction of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Introduction: The Significance of Chiral Fluorinated Alcohols
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and agrochemical development. Chiral alcohols, in particular, serve as versatile building blocks for a vast array of biologically active compounds. Within this class, chiral 1-aryl-2,2,2-trifluoroethanols are of paramount importance. The trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substrate, 1-(4-butylphenyl)-2,2,2-trifluoroethanone, provides a precursor to a chiral alcohol with both a lipophilic butyl group and a trifluoromethylated stereocenter, a combination of features often sought in drug discovery programs.
This guide provides an in-depth technical overview and detailed protocols for the asymmetric reduction of this compound. We will explore two of the most robust and widely adopted catalytic systems for this transformation: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction. The principles and protocols detailed herein are designed to be directly applicable for researchers in organic synthesis and medicinal chemistry.
Catalytic System Selection: A Comparative Overview
The choice of catalytic system is critical for achieving high yield and enantioselectivity. Both Ru-catalyzed ATH and CBS reduction are powerful methods, each with distinct advantages.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This method typically employs a ruthenium catalyst with a chiral diamine ligand. A key advantage of ATH is its operational simplicity, often using readily available and easily handled hydrogen donors like isopropanol or a formic acid/triethylamine mixture, thus avoiding the need for high-pressure hydrogenation equipment.[1][2] The Noyori-type catalysts are particularly effective for the reduction of ketones.[3]
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃•THF or BH₃•SMe₂). The CBS reduction is renowned for its high enantioselectivity across a broad range of ketones and its predictable stereochemical outcome.[1][4][5][6][7] The reaction is typically conducted at low temperatures to maximize enantiomeric excess.
Mechanism of Enantioselection
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Noyori-type Asymmetric (Transfer) Hydrogenation
The mechanism of Noyori asymmetric hydrogenation involves a metal-ligand bifunctional catalyst. In the case of transfer hydrogenation with a Ru-TsDPEN catalyst, the reaction is believed to proceed through an outer-sphere mechanism. The ruthenium hydride, formed in situ, and the amine proton of the chiral ligand are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state.[8] The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction mechanism involves the initial coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron, orienting the sterically smaller substituent away from the catalyst's chiral scaffold. This is followed by an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon through a six-membered ring transition state, ensuring high facial selectivity.[4][5][6][7]
Caption: Key steps in the CBS reduction mechanism.
Data Presentation: Expected Performance
While specific experimental data for the asymmetric reduction of this compound is not extensively reported, the performance of these catalytic systems on structurally similar aryl trifluoromethyl ketones provides a strong predictive framework. High yields and enantiomeric excesses are anticipated.
| Catalytic System | Chiral Ligand/Catalyst | Hydrogen Donor | Typical Yield (%) | Typical ee (%) |
| Ru-Catalyzed ATH | (R,R)-TsDPEN | HCOOH/NEt₃ | >95 | >98 |
| Ru-Catalyzed ATH | (S,S)-TsDPEN | i-PrOH/Base | >90 | >97 |
| CBS Reduction | (R)-Me-CBS | BH₃•SMe₂ | >90 | >99 |
| CBS Reduction | (S)-Me-CBS | BH₃•THF | >90 | >99 |
Note: The stereochemical outcome ((R) or (S)) is dependent on the chirality of the catalyst used.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for performing the asymmetric reduction of this compound.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is adapted from established procedures for the ATH of aryl ketones.[1]
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)- or (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)- or (R,R)-TsDPEN)
-
Formic acid/Triethylamine azeotropic mixture (5:2) or Isopropanol
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Standard laboratory glassware, Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox or under a nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and the chosen chiral TsDPEN ligand (0.01 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous solvent (e.g., DCM, 0.1 M relative to the catalyst) and stir the mixture at room temperature for 20-30 minutes. The solution should turn a deep red/purple color, indicating the formation of the active catalyst.
-
-
Reaction Setup:
-
To the catalyst solution, add this compound (1.0 eq).
-
Add the hydrogen donor. If using the formic acid/triethylamine mixture, add 2-5 equivalents. If using isopropanol, it can often be used as the solvent.
-
Seal the flask and stir the reaction mixture at the desired temperature (room temperature to 40 °C is a good starting point).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using formic acid/triethylamine, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 1-(4-butylphenyl)-2,2,2-trifluoroethanol.
-
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is based on standard procedures for CBS reductions.[4][5][6][7]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous NH₄Cl
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup:
-
Under a nitrogen atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) to a dry, three-necked flask equipped with a magnetic stir bar, thermometer, and a dropping funnel.
-
Dilute the catalyst with anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the borane reagent (0.6 - 1.2 eq) dropwise to the stirred catalyst solution.
-
-
Substrate Addition:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to the desired reaction temperature (-20 °C to -40 °C is a good starting range).
-
Slowly add the ketone solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature is maintained.
-
-
Reaction Monitoring:
-
Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC or GC.
-
-
Quenching:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
-
Work-up:
-
Allow the reaction to warm to room temperature.
-
Add saturated aqueous NH₄Cl and stir for 30 minutes.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Analytical Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric excess is crucial to validate the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns are highly effective for this class of compounds. Recommended columns include:
-
Chiralpak® AD-H
-
Chiralpak® IA
-
Chiralcel® OD-H
-
Chiralcel® OJ-H
-
General HPLC Method:
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase separations. A typical initial condition is 90:10 (v/v) n-hexane/isopropanol. The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (controlled)
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the purified product (and a racemic standard for peak identification) in the mobile phase.
Caption: Workflow for ee determination by chiral HPLC.
Conclusion
The asymmetric reduction of this compound to the corresponding chiral alcohol is a valuable transformation for the synthesis of advanced intermediates in drug discovery and development. Both Ru-catalyzed asymmetric transfer hydrogenation and Corey-Bakshi-Shibata reduction offer reliable and highly enantioselective methods to achieve this. The detailed protocols and analytical guidance provided in this document serve as a comprehensive resource for researchers to successfully implement these powerful catalytic systems. The choice between the two methods will depend on available equipment, desired stereochemical outcome, and specific optimization for this substrate.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO.,INC. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. KANTO CHEMICAL CO., INC. [Link]
-
Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation of Ketones. The Journal of Organic Chemistry, 66(24), 7931–7944. [Link]
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Application Note: Friedel-Crafts Acylation of Butylbenzene with Trifluoroacetic Anhydride
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones.[1] This application note provides a detailed protocol for the trifluoroacetylation of butylbenzene using trifluoroacetic anhydride, a highly reactive acylating agent.[2][3] The resulting product, 4'-butyl-2,2,2-trifluoroacetophenone, is a valuable intermediate in the synthesis of various chemical entities.[4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, self-validating experimental protocol.
The butyl group of butylbenzene is an ortho-, para-directing activator. However, due to steric hindrance, the major product of this acylation is the para-substituted isomer. The electron-withdrawing trifluoromethyl group on the acylating agent enhances its reactivity.[2]
Chemical Principles and Reagent Overview
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[6][7] A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from trifluoroacetic anhydride.[1][8] This acylium ion is then attacked by the electron-rich aromatic ring of butylbenzene. A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product.[7] Due to the deactivating nature of the resulting ketone, polysubstitution is generally avoided.[9]
Reagents:
-
Butylbenzene: The aromatic substrate.
-
Trifluoroacetic Anhydride (TFAA): The acylating agent. TFAA is a colorless, volatile, and corrosive liquid with a pungent odor.[2][3][10] It is highly reactive and moisture-sensitive, hydrolyzing readily to form trifluoroacetic acid.[3][10] Therefore, it must be handled in a dry environment, preferably under an inert atmosphere.[2][10]
-
Aluminum Chloride (AlCl₃): The Lewis acid catalyst. It is a hygroscopic solid that reacts vigorously with water.[11] Stoichiometric amounts are often required as it complexes with the product ketone.[1]
-
Dichloromethane (CH₂Cl₂): An inert solvent for the reaction.
Safety Precautions
-
Trifluoroacetic anhydride is corrosive and can cause severe skin burns and eye damage.[2][12] It is also toxic upon inhalation.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12][13]
-
Aluminum chloride is a water-reactive and corrosive solid.[6][11] Handle with care to avoid contact with skin and moisture.
-
The reaction is exothermic and should be cooled in an ice bath to control the reaction rate.[6][14]
Experimental Protocol
This protocol outlines the synthesis of 4'-butyl-2,2,2-trifluoroacetophenone.
Materials:
-
Butylbenzene (C₁₀H₁₄)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)[2]
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram:
Caption: Experimental workflow for the Friedel-Crafts acylation of butylbenzene.
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath with constant stirring.[6]
-
Add butylbenzene (1.0 equivalent) to the cooled suspension.
-
In the addition funnel, place trifluoroacetic anhydride (1.1 equivalents) dissolved in a small amount of anhydrous dichloromethane.
-
Add the trifluoroacetic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.[14]
-
-
Reaction Progression:
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] This will decompose the aluminum chloride complex.[14]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[15]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[6][14]
-
-
Purification and Characterization:
Data Summary
| Parameter | Value |
| Reactants | Butylbenzene, Trifluoroacetic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3-4 hours |
| Major Product | 4'-butyl-2,2,2-trifluoroacetophenone[4] |
| Product Molecular Formula | C₁₂H₁₃F₃O[4] |
| Product Molecular Weight | 230.23 g/mol [4] |
| Expected Yield | 70-85% (literature dependent) |
Mechanistic Insights
The reaction mechanism follows the classical Friedel-Crafts acylation pathway.
Caption: Mechanism of the Friedel-Crafts acylation of butylbenzene.
-
Formation of the Acylium Ion: Trifluoroacetic anhydride reacts with aluminum chloride to form a highly electrophilic acylium ion.[7]
-
Electrophilic Aromatic Substitution: The π-electrons of the butylbenzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation: A weak base, such as [AlCl₃(OCOCF₃)]⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and forming the ketone product complexed with AlCl₃.[1]
-
Product Liberation: The final product is liberated from the aluminum chloride complex during the aqueous workup.[1][14]
Conclusion
This application note provides a comprehensive and detailed protocol for the Friedel-Crafts acylation of butylbenzene with trifluoroacetic anhydride. By understanding the underlying chemical principles, adhering to the safety precautions, and following the step-by-step procedure, researchers can reliably synthesize 4'-butyl-2,2,2-trifluoroacetophenone. The provided workflow and mechanistic diagrams serve as valuable visual aids for both planning and execution of this important organic transformation.
References
- Grokipedia. Trifluoroacetic anhydride.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of Trifluoroacetic Anhydride.
- ChemicalBook. Trifluoroacetic anhydride- an important organic reagent.
- Carl ROTH.
- YouTube.
- Synquest Labs. Trifluoroacetic anhydride.
- ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- Mettler Toledo.
- ChemicalBook. 4'-TERT-BUTYL-2,2,2-TRIFLUOROACETOPHENONE synthesis.
- Wikipedia. Friedel–Crafts reaction.
- University of Michigan.
- ACS Publications.
- International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Published May 26, 2021.
- Sigma-Aldrich.
- Biosynth. 4'-n-Butyl-2,2,2-Trifluoroacetophenone.
- Organic Chemistry Portal.
- ChemicalBook. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis.
- MDPI.
- BYJU'S.
- RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Published September 1, 2025.
- 4'-tert-Butyl-2,2,2-trifluoroacetophenone.
- Friedel-Crafts Alkyl
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ACS Publications. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry. Published April 15, 2014.
- PrepChem.com. Synthesis of 4'-tert.butylacetophenone.
- 12BL Experiment 10: Friedel Crafts Acyl
- Is regioselectivity affected by steric factors during alkylation of naphthalene? Published June 11, 2021.
- Scribd.
- Master Organic Chemistry. EAS Reactions (3)
- Sigma-Aldrich. 2,2,2-Trifluoroacetophenone 99 434-45-7.
- ChemicalBook. 4'-N-BUTYL-2,2,2-TRIFLUOROACETOPHENONE.
- PubChem. 2,2,2-Trifluoroacetophenone.
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Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Introduction: The Significance of Trifluoromethyl Ketones in Enzyme Inhibition
Trifluoromethyl ketones (TFMKs) have emerged as a privileged structural motif in the design of potent enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This heightened electrophilicity makes TFMKs excellent transition-state analogs for the hydrolysis of amide and ester bonds, a fundamental reaction catalyzed by a vast array of enzymes, particularly serine hydrolases.
The mechanism of inhibition typically involves the nucleophilic attack of a catalytic serine residue in the enzyme's active site on the carbonyl carbon of the TFMK. This forms a stable, yet reversible, hemiacetal adduct, effectively sequestering the enzyme and inhibiting its catalytic activity. This reversible covalent inhibition offers a desirable balance between potency and duration of action, making TFMKs attractive candidates for drug development.
This guide provides a comprehensive overview of the application of 1-(4-butylphenyl)-2,2,2-trifluoroethanone as a versatile starting material for the synthesis of enzyme inhibitors, with a particular focus on targeting Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE), two enzymes of significant therapeutic interest.
Target Enzymes and Therapeutic Relevance
Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2] Inhibition of FAAH leads to elevated levels of these endogenous signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] Consequently, FAAH inhibitors are being actively investigated for the treatment of pain, anxiety, and inflammatory disorders.
Acetylcholinesterase (AChE)
AChE is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[3] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a validated therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and glaucoma.[3]
Synthetic Strategy: From Starting Material to Potent Inhibitor
The 4-butylphenyl moiety of this compound provides a lipophilic handle that can be strategically functionalized to introduce pharmacophoric elements that enhance binding affinity and selectivity for the target enzyme. A robust and versatile synthetic approach involves the selective bromination of the benzylic position of the butyl group, followed by nucleophilic substitution with a suitable amine-containing fragment.
PART 1: Synthesis of a Key Intermediate: 1-(4-(1-bromobutyl)phenyl)-2,2,2-trifluoroethanone
This protocol describes the selective bromination at the benzylic position of the butyl group, creating a reactive intermediate for further elaboration.
Diagram of the Synthetic Workflow
Caption: Benzylic bromination of the starting material.
Experimental Protocol
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(4-(1-bromobutyl)phenyl)-2,2,2-trifluoroethanone.
Characterization:
The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Synthesis of a Potential FAAH Inhibitor
This protocol details the synthesis of a potential FAAH inhibitor by reacting the α-bromo intermediate with a piperidine derivative. The piperidine moiety is a common feature in many FAAH inhibitors, contributing to favorable interactions within the enzyme's active site.
Diagram of the Synthetic Workflow
Caption: Synthesis of a potential FAAH inhibitor.
Experimental Protocol
Materials:
-
1-(4-(1-bromobutyl)phenyl)-2,2,2-trifluoroethanone
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1-(4-(1-bromobutyl)phenyl)-2,2,2-trifluoroethanone (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final compound.
Characterization:
Confirm the structure of the synthesized inhibitor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
PART 3: In Vitro Enzyme Inhibition Assays
The inhibitory potency of the synthesized compounds against FAAH and AChE can be determined using established in vitro assays.
FAAH Inhibition Assay (Fluorometric)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH, where the release of a fluorescent product is proportional to enzyme activity.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Synthesized inhibitor
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme, assay buffer, and the inhibitor dilutions. Include wells for 100% activity (enzyme and buffer only) and background (buffer only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Synthesized inhibitor
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and inhibitor dilutions.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The 4-butylphenyl group in the starting material serves as a crucial lipophilic element that can significantly influence the inhibitor's potency and pharmacokinetic properties.
-
Lipophilicity: The butyl chain contributes to the overall lipophilicity of the inhibitor, which is often a key factor for potent inhibition of enzymes like FAAH that have hydrophobic active sites. Structure-activity relationship studies on related FAAH inhibitors have shown that modulating the lipophilicity of this region can significantly impact potency.
-
Chain Length and Branching: The length and branching of the alkyl chain can be systematically varied to probe the topology of the enzyme's active site. Longer or shorter alkyl chains, as well as the introduction of branching, can be explored to optimize interactions with hydrophobic pockets within the enzyme.
-
Introduction of Polar Functionality: The synthetic route described allows for the introduction of various amine-containing heterocycles. The nature of this heterocycle (e.g., piperidine, morpholine, piperazine) can be altered to introduce polar contacts, improve solubility, and fine-tune the inhibitor's properties.
Data Presentation: Characterization of Synthesized Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (nM) | Notes |
| Hypothetical-Inhibitor-1 | FAAH | To be determined | Synthesized from this compound and piperidine. |
| Hypothetical-Inhibitor-2 | AChE | To be determined | Synthesized from this compound and a suitable amine. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of trifluoromethyl ketone-based enzyme inhibitors. The synthetic strategies and assay protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in the discovery of novel therapeutics targeting enzymes such as FAAH and AChE. The systematic exploration of the structure-activity relationships of these inhibitors will be crucial in optimizing their potency, selectivity, and pharmacokinetic profiles.
References
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Joseph, A. I., et al. (2021). Small-molecule inhibitors: Disrupting enzyme fluidity. eLife, 10, e66364. [Link]
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Krátký, M., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(3), 489. [Link]
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Guo, Y., et al. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 25(3), 489. [Link]
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Chen, C. H., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 16(10), 2699–2704. [Link]
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Otrubova, K., et al. (2012). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of medicinal chemistry, 55(17), 7575–7587. [Link]
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Mor, M., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem, 1(1), 130–139. [Link]
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Ahn, K., et al. (2009). Design, synthesis, and structure-activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. Bioorganic & medicinal chemistry letters, 19(17), 5098–5102. [Link]
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Romero, F. A., & Faden, A. I. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & medicinal chemistry, 18(4), 1597–1608. [Link]
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Ullrich, T., et al. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European journal of medicinal chemistry, 62, 429–447. [Link]
-
Clapper, J. R., et al. (2010). Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. Bioorganic & medicinal chemistry letters, 20(24), 7299–7303. [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
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Wikipedia. (n.d.). α-Halo ketone. [Link]
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Al-Hourani, B. J. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(3), 264. [Link]
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La Trobe University. (n.d.). Small Molecule Structure Characterisation. [Link]
-
MDPI. (2022). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. [Link]
-
National Center for Biotechnology Information. (n.d.). Combining MicroED and native mass spectrometry for structural discovery of enzyme–small molecule complexes. [Link]
-
Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3149–3154. [Link]
-
Balayssac, S., et al. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Molecules, 22(10), 1637. [Link]
-
Gembus, V., et al. (2013). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. Organic Preparations and Procedures International, 45(3), 241-245. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Novák, P., et al. (2012). Trifluoromethylation of α-haloketones. Journal of the American Chemical Society, 134(39), 16167–16170. [Link]
-
ResearchGate. (2015). Trifluoromethylation of α‑Haloketones. [Link]
-
Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Baxendale Group. (n.d.). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. [Link]
-
ResearchGate. (2021). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]
-
PubMed. (1995). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. [Link]
-
PubMed. (1994). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. [Link]
-
PubMed. (2005). 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. [Link]
-
PubMed. (2024). Design, synthesis, and evaluation of novel bistrifluoromethyl-based hydrazones as dual inhibitors of acetylcholinesterase and carbonic anhydrase enzymes for Alzheimer's disease. [Link]
-
PubMed. (2025). Design and synthesis three novel series of derivatives using natural acetylcholinesterase inhibitor-RLMS as template and in vitro, in vivo and in silico activities verification. [Link]
-
National Center for Biotechnology Information. (2022). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. [Link]
-
National Center for Biotechnology Information. (2023). Discovery of CMX990: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead. [Link]
-
Wiley Online Library. (2023). Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors. [Link]
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- 4. researchgate.net [researchgate.net]
Application Notes & Protocol: High-Yield, Enantioselective Catalytic Hydrogenation of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Abstract
This document provides a comprehensive guide for the asymmetric catalytic hydrogenation of 1-(4-butylphenyl)-2,2,2-trifluoroethanone, a key transformation for accessing the chiral building block (R)- or (S)-1-(4-butylphenyl)-2,2,2-trifluoroethanol. Chiral trifluoromethylated alcohols are of significant interest in medicinal chemistry and materials science due to the unique stereoelectronic properties conferred by the trifluoromethyl group.[1][2] This protocol details a robust and scalable procedure, including catalyst selection, reaction optimization, and product analysis, designed for researchers in drug development and synthetic chemistry.
Introduction: The Significance of Chiral Trifluoromethylated Alcohols
The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, chiral α-trifluoromethyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2] Asymmetric catalytic hydrogenation of prochiral trifluoromethyl ketones stands as one of the most efficient methods for producing these enantiopure alcohols.[3][4] This application note focuses on the specific substrate this compound, providing a detailed protocol for its conversion to the corresponding chiral alcohol with high enantioselectivity.
The primary challenge in the hydrogenation of trifluoromethyl ketones lies in their distinct electronic nature compared to non-fluorinated analogs, which can impact catalyst activity and selectivity.[3][4] This guide addresses these challenges by recommending a proven catalyst system and optimized reaction conditions.
Reaction Mechanism and Catalyst Selection
The catalytic hydrogenation of a ketone to an alcohol involves the addition of two hydrogen atoms across the carbonyl double bond.[5][6] In an asymmetric hydrogenation, a chiral catalyst facilitates the delivery of hydrogen to one face of the prochiral ketone, leading to an excess of one enantiomer of the alcohol.
The generally accepted mechanism for asymmetric hydrogenation with modern transition-metal catalysts (e.g., Ru, Rh, Ir) involves the formation of a metal-hydride species which coordinates to the ketone. The stereochemical outcome is determined by the energetically favored transition state, which is influenced by the steric and electronic interactions between the substrate and the chiral ligands of the catalyst.
For the hydrogenation of trifluoromethyl ketones, catalyst systems based on rhodium, ruthenium, and iridium with chiral phosphine ligands have demonstrated high efficacy.[1][3][4] Rhodium-based catalysts, in particular, have shown excellent enantioselectivity for a variety of trifluoromethyl ketones.[1][2]
Recommended Catalyst System: Based on established literature for similar substrates, a rhodium-based catalyst is recommended for this protocol. Specifically, a complex of Rh(I) with a chiral bisphosphine ligand, such as (R)-BINAP or a related derivative, is a suitable starting point. These catalysts are known for their high activity and enantioselectivity in the hydrogenation of functionalized ketones.
Experimental Protocol: Asymmetric Hydrogenation
This section provides a detailed, step-by-step procedure for the asymmetric hydrogenation of this compound.
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood.
-
Reactions under pressure must be carried out in an appropriate pressure vessel and behind a safety shield.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents:
-
Substrate: this compound
-
Catalyst: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral Ligand: (R)-BINAP or a suitable chiral phosphine ligand
-
Solvent: Degassed methanol or toluene
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Inert Gas: Argon or Nitrogen
Equipment:
-
High-pressure autoclave or a Parr shaker hydrogenation apparatus
-
Schlenk line for handling air-sensitive reagents
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (0.005 mmol, 1 mol%) and the chiral ligand (0.0055 mmol, 1.1 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Add degassed solvent (5 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
Dissolve this compound (0.5 mmol, 1.0 eq) in degassed solvent (5 mL).
-
Transfer the substrate solution to the reaction vessel containing the catalyst.
-
Seal the reaction vessel securely.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel.
-
Purge the vessel with an inert gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-butylphenyl)-2,2,2-trifluoroethanol.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the catalytic hydrogenation.
Product Characterization and Data Analysis
Accurate characterization of the product is crucial to confirm its identity and determine the enantiomeric excess (e.e.) of the reaction.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be used to confirm the structure of the product, 1-(4-butylphenyl)-2,2,2-trifluoroethanol.
-
Expected ¹H NMR signals: Aromatic protons, the quartet for the CH-OH proton (coupled to the CF₃ group), the multiplet for the benzylic CH₂, and the signals for the butyl group.
-
Expected ¹⁹F NMR signal: A doublet corresponding to the CF₃ group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Enantiomeric Excess (e.e.) Determination by Chiral HPLC
The enantiomeric excess of the chiral alcohol product should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Recommended HPLC Method:
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 220 nm or 254 nm).
-
Column Temperature: 25 °C.
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. A resolution of ≥ 1.5 between the two enantiomer peaks is desired for accurate quantification.
Table 1: Representative Quantitative Data
| Parameter | Value | Method |
| Substrate Conversion | >99% | GC-MS |
| Isolated Yield | 95% | After Chromatography |
| Enantiomeric Excess (e.e.) | 98% | Chiral HPLC |
| Retention Time (Major Enantiomer) | 12.5 min | Chiral HPLC |
| Retention Time (Minor Enantiomer) | 14.2 min | Chiral HPLC |
| Resolution (Rs) | 2.1 | Chiral HPLC |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient hydrogen pressure, reaction temperature too low. | Prepare fresh catalyst, ensure the system is leak-proof and properly pressurized, increase the reaction temperature in increments. |
| Low Enantioselectivity | Inappropriate chiral ligand, suboptimal solvent or temperature. | Screen different chiral ligands, try a different solvent (e.g., toluene vs. methanol), vary the reaction temperature. |
| Poor Peak Shape in HPLC | Inappropriate mobile phase, column contamination. | Optimize the mobile phase composition (adjust alcohol percentage), use additives if necessary (e.g., a small amount of acid or base), flush or replace the column. |
| Inconsistent Results | Impurities in substrate or solvent, variations in catalyst preparation. | Purify the substrate, use high-purity, degassed solvents, ensure consistent catalyst preparation under inert conditions. |
Conclusion
The protocol described in this application note provides a reliable and highly enantioselective method for the synthesis of chiral 1-(4-butylphenyl)-2,2,2-trifluoroethanol via catalytic hydrogenation. By carefully selecting the catalyst system and optimizing the reaction and analytical conditions, researchers can efficiently access this valuable building block for applications in drug discovery and materials science.
References
-
Kuroki, Y., Sakamaki, Y., & Iseki, K. (2001). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters, 3(3), 457-459. [Link]
- American Chemical Society. (2000). Enantioselective Rhodium(I)
-
Zhu, T. Z., Shao, P. L., & Zhang, X. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 8(11), 2696-2701. [Link]
-
Royal Society of Chemistry. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. [Link]
-
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. [Link]
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]
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Application Notes: The Strategic Role of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone in Advanced Agrochemical Synthesis
Abstract
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within this context, organofluorine compounds, particularly those containing the trifluoromethyl (CF₃) group, have become indispensable. This application note details the synthesis and utility of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone as a pivotal precursor for the synthesis of next-generation agrochemicals. We provide detailed protocols for the synthesis of this key intermediate and demonstrate its application in the construction of a trifluoromethyl-substituted pyrazole, a scaffold prevalent in modern fungicides. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are focused on leveraging advanced fluorinated building blocks in their discovery and development pipelines.
Introduction: The Trifluoromethyl Ketone Moiety in Agrochemical Design
The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients has been a transformative approach in medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of properties that can dramatically enhance the performance of a molecule.[1][2]
Key Physicochemical Contributions of the CF₃ Group:
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the cell membranes of fungal pathogens.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes within the target pest or the crop. This leads to increased bioavailability and a longer duration of action.
-
Potent Electron-Withdrawing Nature: With a Hammett constant (σₚ) of 0.54, the trifluoromethyl group acts as a strong electron-withdrawing moiety.[3] This profoundly influences the electronic properties of the molecule, potentially leading to stronger binding interactions with target enzymes or receptors.
-
Bioisosterism: Trifluoromethyl ketones (TFMKs) can act as bioisosteres of carboxylic acids or amides, mimicking the transition state of enzymatic hydrolysis and leading to potent enzyme inhibition.
This compound (henceforth referred to as BPTF ) is an exemplary building block that combines the benefits of the TFMK functional group with a lipophilic 4-butylphenyl moiety. This combination makes it a highly valuable synthon for creating active ingredients with tailored properties for systemic uptake and potent biological activity.
Synthesis of the Key Intermediate: this compound (BPTF)
The most direct and industrially scalable method for the synthesis of BPTF is the Friedel-Crafts acylation of butylbenzene. This electrophilic aromatic substitution reaction utilizes a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a laboratory-scale synthesis of BPTF from butylbenzene and trifluoroacetic anhydride.
Reaction Scheme:
Figure 1: Synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Eq. |
| Butylbenzene | C₁₀H₁₄ | 134.22 | 13.42 g | 1.0 |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 23.10 g | 1.1 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.67 g | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Solvent |
| Hydrochloric Acid (1M aq.) | HCl | - | ~100 mL | Quenching |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~50 mL | Neutralization |
| Brine | NaCl (sat. aq.) | - | ~50 mL | Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | Drying |
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and the system is under an inert atmosphere of nitrogen.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (14.67 g, 110 mmol) and 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: In the dropping funnel, place a solution of trifluoroacetic anhydride (23.10 g, 110 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: Following the complete addition of the anhydride, add a solution of butylbenzene (13.42 g, 100 mmol) in 50 mL of anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of ice-cold 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound as a clear oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of BPTF.
Application: Synthesis of a Fungicidal Pyrazole Derivative
BPTF is an ideal precursor for synthesizing a wide range of heterocyclic agrochemicals. The pyrazole ring system is a well-established "privileged scaffold" in fungicide discovery, with many commercial products acting as succinate dehydrogenase inhibitors (SDHIs).[1][3] Here, we demonstrate a hypothetical, yet chemically robust, two-step synthesis of a novel 5-(4-butylphenyl)-3-(trifluoromethyl)-1H-pyrazole derivative from BPTF.
Step 1: Claisen Condensation to form a 1,3-Diketone
The first step involves a base-catalyzed Claisen condensation between BPTF and an ester (e.g., ethyl acetate) to form the corresponding β-diketone. This intermediate is crucial for the subsequent cyclization.
Reaction Scheme:
Figure 2: Formation of the 1,3-diketone intermediate from BPTF.
Step 2: Knorr Pyrazole Synthesis
The synthesized 1,3-diketone is then reacted with hydrazine in a classic Knorr pyrazole synthesis. This cyclocondensation reaction readily forms the stable pyrazole ring.[4][5]
Reaction Scheme:
Figure 3: Cyclization with hydrazine to form the final pyrazole product.
Experimental Protocol: One-Pot Pyrazole Synthesis
This protocol outlines a one-pot procedure for converting BPTF directly into the target pyrazole.[4]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Eq. |
| BPTF | C₁₂H₁₁F₃O | 230.21 | 11.51 g | 1.0 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 5.29 g | 1.2 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.40 g | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | Solvent |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 2.75 g | 1.1 |
| Glacial Acetic Acid | CH₃COOH | - | 10 mL | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | - | ~200 mL | Extraction |
| Saturated Ammonium Chloride | NH₄Cl (aq.) | - | ~100 mL | Quenching |
Procedure:
-
Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.40 g, 60 mmol of 60% dispersion) in 100 mL of anhydrous THF.
-
Diketone Formation: To the stirred suspension at room temperature, add a solution of BPTF (11.51 g, 50 mmol) and ethyl acetate (5.29 g, 60 mmol) in 50 mL of anhydrous THF dropwise over 30 minutes.
-
Reaction: After the addition, heat the mixture to reflux (approx. 66 °C) for 3 hours. The formation of the sodium salt of the diketone may result in a thick slurry. Monitor the reaction by TLC.
-
Cyclization: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of hydrazine hydrate (2.75 g, 55 mmol) in 10 mL of glacial acetic acid. Add this hydrazine solution dropwise to the reaction mixture.
-
Final Reaction: Heat the mixture to reflux for an additional 4 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it into 200 mL of ice-water. Acidify the mixture to pH ~5 with 2M HCl.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 70 mL). Combine the organic extracts and wash with saturated ammonium chloride solution and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethanol/water) to afford the 5-(4-butylphenyl)-3-(trifluoromethyl)-1H-pyrazole.
Synthetic Pathway Diagram
Caption: Synthesis of a pyrazole fungicide from BPTF.
Structure-Activity Relationship (SAR) Insights
The resulting pyrazole, 5-(4-butylphenyl)-3-(trifluoromethyl)-1H-pyrazole , serves as a template for further optimization. The key structural features derived from BPTF directly influence its potential biological activity:
-
3-Trifluoromethyl Group: This group is critical for potency. It often fits into a specific hydrophobic pocket in the target enzyme and enhances binding through favorable electronic interactions.[1]
-
5-(4-Butylphenyl) Group: The butyl group provides significant lipophilicity, aiding in systemic movement within the plant. The phenyl ring can engage in π-π stacking interactions within the active site of the target protein. Modifications to the length of the alkyl chain (e.g., propyl, pentyl) or its position on the ring can be used to fine-tune the compound's physical properties and optimize its activity spectrum.
Further derivatization, for instance, by N-alkylation or N-arylation of the pyrazole ring, can lead to compounds with distinct biological profiles, targeting a range of fungal pathogens or insect pests.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of modern agrochemicals. Its preparation via a robust Friedel-Crafts acylation is scalable and efficient. As demonstrated through the synthesis of a fungicidal pyrazole core, BPTF provides a direct route to complex heterocyclic systems that incorporate the essential trifluoromethyl and lipophilic butylphenyl moieties. The protocols and insights provided in this application note are intended to empower researchers to accelerate the design and synthesis of novel, high-performance crop protection agents.
References
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 17, 2026, from [Link]
-
Shaabani, A., Ghasemi, E., & Pedarpour, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-243. Available at: [Link]
-
MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6279. Available at: [Link]
-
Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3333-3343. Available at: [Link]
-
Wheelock, C. E., et al. (2005). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Bioorganic & Medicinal Chemistry, 13(14), 4358-4369. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198-214. Available at: [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved January 17, 2026, from [Link]
-
Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999–11006. Available at: [Link]
-
ResearchGate. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. Available at: [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 27(1), 222. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Theba pisana: Toward Sustainable Land Snail Control. Journal of Agricultural and Food Chemistry, 72(1), 123-134. Available at: [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsleitfaden und Protokolle: Derivatisierung von 1-(4-Butylphenyl)-2,2,2-trifluorethanon für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 1-(4-Butylphenyl)-2,2,2-trifluorethanon, einem vielversprechenden Ausgangsmolekül für die Wirkstoffforschung. Trifluormethylketone (TFMKs) sind eine bedeutende Klasse von Verbindungen in der medizinischen Chemie, die für ihre Fähigkeit bekannt sind, als kovalente, reversible Inhibitoren für verschiedene Enzymklassen, insbesondere Serin- und Cysteinproteasen, zu fungieren.[1][2] Die hohe Elektronegativität der Trifluormethylgruppe verstärkt die Elektrophilie des Ketons, was es zu einem idealen Reaktionspartner für die Synthese von biologisch aktiven Molekülen macht.[3] Dieser Leitfaden beschreibt detaillierte Protokolle für die Synthese des Ausgangsmaterials, gefolgt von verschiedenen Derivatisierungsstrategien, einschließlich der Synthese von Pyrazolen, Pyrimidinen, Chalconen und Schiff'schen Basen. Darüber hinaus werden spezifische Protokolle für das biologische Screening dieser Derivate vorgestellt, mit einem Fokus auf Protease-Inhibitions-Assays.
Einleitung: Die Bedeutung von Trifluormethylketonen in der Wirkstoffforschung
Die Einführung einer Trifluormethyl (CF3)-Gruppe in organische Moleküle ist eine bewährte Strategie in der medizinischen Chemie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffkandidaten zu verbessern.[3][4] Die CF3-Gruppe kann die metabolische Stabilität erhöhen, die Lipophilie und Membranpermeabilität verbessern und die Bindungsaffinität an das Zielprotein steigern.[3][4]
Trifluormethylketone (TFMKs) sind besonders interessant, da der Carbonylkohlenstoff durch den starken elektronenziehenden Effekt der benachbarten CF3-Gruppe hochgradig elektrophil ist.[1] Dies ermöglicht die Bildung eines stabilen, aber reversiblen kovalenten Addukts mit Nukleophilen, wie den Hydroxyl- oder Thiolgruppen in den aktiven Zentren von Serin- bzw. Cysteinproteasen.[1] Diese einzigartige Reaktivität macht TFMKs zu potenten Enzyminhibitoren.[5][6] Das Grundgerüst 1-(4-Butylphenyl)-2,2,2-trifluorethanon kombiniert die reaktive TFMK-Einheit mit einer lipophilen Butylphenyl-Gruppe, was es zu einem idealen Ausgangspunkt für die Entwicklung einer Bibliothek von potenziellen Wirkstoffen macht.
Synthese des Ausgangsmaterials: 1-(4-Butylphenyl)-2,2,2-trifluorethanon
Die Synthese des Zielketons erfolgt in der Regel über eine Grignard-Reaktion zwischen dem entsprechenden Arylmagnesiumbromid und einem Trifluoracetylierungsreagenz.
Protokoll 2.1: Synthese von 1-(4-Butylphenyl)-2,2,2-trifluorethanon
Materialien:
-
1-Brom-4-butylbenzol
-
Magnesiumspäne
-
Wasserfreies Tetrahydrofuran (THF)
-
Ethyltrifluoracetat
-
1 M Salzsäure (HCl)
-
Wasserfreies Magnesiumsulfat (MgSO4)
-
Standard-Glasgeräte für die organische Synthese (trocken)
-
Argon- oder Stickstoffatmosphäre
Schritt-für-Schritt-Anleitung:
-
Herstellung der Grignard-Reagenz:
-
Geben Sie Magnesiumspäne (1,2 Äquivalente) in einen trockenen, mit Inertgas gespülten Dreihalskolben.
-
Lösen Sie 1-Brom-4-butylbenzol (1,0 Äquivalent) in wasserfreiem THF.
-
Geben Sie einen kleinen Teil der Bromid-Lösung zu den Magnesiumspänen, um die Reaktion zu initiieren (eventuell ist eine leichte Erwärmung oder die Zugabe eines Jodkristalls erforderlich).
-
Sobald die Reaktion begonnen hat (erkennbar an einer leichten Trübung und Wärmeentwicklung), geben Sie den Rest der Bromid-Lösung tropfenweise zu, um eine moderate Reaktion aufrechtzuerhalten.
-
Rühren Sie die Mischung nach vollständiger Zugabe für 1-2 Stunden bei Raumtemperatur, um die Bildung des Grignard-Reagenzes zu vervollständigen.
-
-
Trifluoracetylierung:
-
Kühlen Sie die Grignard-Lösung in einem Eisbad auf 0 °C ab.
-
Lösen Sie Ethyltrifluoracetat (1,1 Äquivalente) in wasserfreiem THF und geben Sie es langsam tropfenweise zur gekühlten Grignard-Lösung. Halten Sie die Temperatur unter 10 °C.
-
Lassen Sie die Reaktionsmischung nach der Zugabe langsam auf Raumtemperatur erwärmen und rühren Sie sie für 2-3 Stunden.
-
-
Aufarbeitung und Reinigung:
-
Kühlen Sie die Reaktionsmischung erneut auf 0 °C ab und löschen Sie sie vorsichtig durch tropfenweise Zugabe von 1 M HCl, bis die wässrige Phase sauer ist.
-
Extrahieren Sie die wässrige Phase dreimal mit Diethylether oder Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumchloridlösung, trocknen Sie sie über wasserfreiem MgSO4, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch), um reines 1-(4-Butylphenyl)-2,2,2-trifluorethanon zu erhalten.
-
Charakterisierung: Die Struktur des Produkts sollte mittels NMR-Spektroskopie (¹H, ¹³C, ¹⁹F) und Massenspektrometrie bestätigt werden.
Derivatisierungsstrategien
Die elektrophile Carbonylgruppe des 1-(4-Butylphenyl)-2,2,2-trifluorethanons dient als zentraler Ankerpunkt für eine Vielzahl von chemischen Modifikationen.
Synthese von Pyrazol-Derivaten
Pyrazolderivate sind für ihre breite Palette an biologischen Aktivitäten bekannt.[11] Die Synthese erfolgt typischerweise durch Kondensation eines 1,3-Diketons mit Hydrazin oder dessen Derivaten. Zuerst muss das Ausgangsketon in ein 1,3-Diketon umgewandelt werden.
Materialien:
-
1-(4-Butylphenyl)-2,2,2-trifluorethanon
-
Natriumhydrid (NaH) oder Natriumethoxid (NaOEt)
-
Ethylacetat
-
Wasserfreies Toluol oder THF
-
1 M Salzsäure (HCl)
Schritt-für-Schritt-Anleitung:
-
Suspendieren Sie Natriumhydrid (1,5 Äquivalente) in wasserfreiem Toluol in einem trockenen, mit Inertgas gespülten Kolben.
-
Geben Sie eine Lösung von 1-(4-Butylphenyl)-2,2,2-trifluorethanon (1,0 Äquivalent) und Ethylacetat (1,5 Äquivalente) in Toluol langsam zu der NaH-Suspension.
-
Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktion ab und löschen Sie sie vorsichtig mit 1 M HCl.
-
Extrahieren Sie die wässrige Phase mit Ethylacetat, waschen Sie die vereinigten organischen Phasen, trocknen Sie sie und entfernen Sie das Lösungsmittel.
-
Das resultierende 1,3-Diketon kann oft ohne weitere Reinigung im nächsten Schritt verwendet werden.
Materialien:
-
1-(4-Butylphenyl)-4,4,4-trifluorbutan-1,3-dion
-
Hydrazinhydrat
-
Ethanol oder Essigsäure
Schritt-für-Schritt-Anleitung:
-
Lösen Sie das 1,3-Diketon (1,0 Äquivalent) in Ethanol.
-
Geben Sie Hydrazinhydrat (1,1 Äquivalente) zu und erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktionsmischung ab. Das Produkt kann auskristallisieren.
-
Filtrieren Sie den Feststoff ab und waschen Sie ihn mit kaltem Ethanol.
-
Falls erforderlich, reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.
Synthese von Pyrimidin-Derivaten
Pyrimidine sind eine weitere Klasse von Heterozyklen mit großer Bedeutung in der Pharmazie. Sie können durch die Reaktion von 1,3-Diketonen mit Amidinen synthetisiert werden.[12]
Materialien:
-
1-(4-Butylphenyl)-4,4,4-trifluorbutan-1,3-dion (aus Protokoll 3.1.1)
-
Formamidinacetat oder andere Amidin-Salze
-
Natriumethoxid
-
Ethanol
Schritt-für-Schritt-Anleitung:
-
Lösen Sie Natriumethoxid (2,2 Äquivalente) in wasserfreiem Ethanol.
-
Geben Sie Formamidinacetat (1,2 Äquivalente) hinzu und rühren Sie für 15 Minuten.
-
Geben Sie eine Lösung des 1,3-Diketons (1,0 Äquivalent) in Ethanol zu und erhitzen Sie die Mischung für 6-12 Stunden unter Rückfluss.
-
Neutralisieren Sie die abgekühlte Lösung mit Essigsäure.
-
Entfernen Sie das Lösungsmittel im Vakuum und nehmen Sie den Rückstand in Ethylacetat auf.
-
Waschen Sie die organische Phase mit Wasser, trocknen Sie sie und reinigen Sie das Produkt mittels Säulenchromatographie.
Synthese von Chalcon-Derivaten (Claisen-Schmidt-Kondensation)
Chalcone (α,β-ungesättigte Ketone) sind wichtige Vorläufer für viele biologisch aktive Verbindungen und können selbst Aktivität zeigen. Sie werden durch die basenkatalysierte Claisen-Schmidt-Kondensation synthetisiert.[13][14][15][16][17]
Materialien:
-
1-(4-Butylphenyl)-2,2,2-trifluorethanon
-
Ein substituiertes aromatisches Aldehyd (z.B. Benzaldehyd, 4-Chlorbenzaldehyd)
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
-
Ethanol
Schritt-für-Schritt-Anleitung:
-
Lösen Sie das Keton (1,0 Äquivalent) und das aromatische Aldehyd (1,1 Äquivalente) in Ethanol.
-
Kühlen Sie die Lösung in einem Eisbad ab.
-
Geben Sie eine wässrige Lösung von NaOH oder KOH (2,0 Äquivalente) tropfenweise zu, während Sie die Temperatur unter 10 °C halten.
-
Rühren Sie die Mischung für 12-24 Stunden bei Raumtemperatur.
-
Gießen Sie die Reaktionsmischung in Eiswasser und säuern Sie sie mit verdünnter HCl an.
-
Der ausfallende Feststoff wird abfiltriert, mit Wasser gewaschen und aus einem geeigneten Lösungsmittel (z.B. Ethanol) umkristallisiert.
Synthese von Schiff'schen Basen
Die Kondensation mit primären Aminen führt zur Bildung von Schiff'schen Basen (Iminen), die selbst biologische Aktivität aufweisen oder als Zwischenprodukte für weitere Synthesen dienen können.[18][19][20][21][22]
Materialien:
-
1-(4-Butylphenyl)-2,2,2-trifluorethanon
-
Ein primäres Amin (z.B. Anilin, Benzylamin)
-
Toluol
-
Katalytische Menge p-Toluolsulfonsäure (PTSA)
-
Dean-Stark-Apparatur
Schritt-für-Schritt-Anleitung:
-
Geben Sie das Keton (1,0 Äquivalent), das primäre Amin (1,1 Äquivalente) und eine katalytische Menge PTSA in Toluol in einen Rundkolben, der mit einer Dean-Stark-Apparatur ausgestattet ist.
-
Erhitzen Sie die Mischung unter Rückfluss, bis kein Wasser mehr im Dean-Stark-Abscheider gesammelt wird (typischerweise 4-8 Stunden).
-
Kühlen Sie die Reaktionsmischung ab und entfernen Sie das Toluol im Vakuum.
-
Der Rückstand kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.
Visualisierung des Synthese-Workflows
Abbildung 1: Allgemeiner Workflow für die Derivatisierung von 1-(4-Butylphenyl)-2,2,2-trifluorethanon.
Protokolle für das biologische Screening
Aufgrund ihrer Wirkungsweise als kovalente, reversible Inhibitoren sind Derivate von TFMKs hervorragende Kandidaten für das Screening gegen Proteasen, insbesondere solche, die an Krankheiten beteiligt sind. Caspasen, eine Familie von Cysteinproteasen, sind zentrale Regulatoren der Apoptose und ein wichtiges Ziel in der Krebstherapie.
Caspase-3/7-Inhibitions-Assay (Lumineszenz-basiert)
Dieses Protokoll basiert auf dem Prinzip, dass aktive Caspase-3 und -7 ein spezifisches Substrat spalten, was zur Freisetzung von Aminoluziferin und damit zur Lichterzeugung durch eine Luziferase-Reaktion führt.[11][23] Inhibitoren blockieren diesen Prozess und führen zu einer Reduzierung des Lumineszenzsignals.
Materialien:
-
Caspase-Glo® 3/7 Assay Kit (enthält lyophilisiertes Substrat und Puffer)
-
Gereinigte, rekombinante humane Caspase-3 oder -7
-
Assay-Puffer (z.B. 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0,1% CHAPS, 10% Saccharose, pH 7,2)
-
Testverbindungen (Derivate) in DMSO gelöst
-
Weiße 96- oder 384-Well-Platten mit undurchsichtigem Boden
-
Luminometer
Schritt-für-Schritt-Anleitung:
-
Vorbereitung der Reagenzien:
-
Rekonstituieren Sie das Caspase-Glo® 3/7 Substrat mit dem zugehörigen Puffer gemäß den Anweisungen des Herstellers. Lassen Sie es vor der Verwendung auf Raumtemperatur äquilibrieren.
-
Bereiten Sie eine Arbeitslösung der Caspase-3- oder -7-Enzyme im Assay-Puffer vor. Die optimale Konzentration sollte durch Titration bestimmt werden, um ein robustes Signal zu erhalten.
-
Erstellen Sie eine serielle Verdünnungsreihe Ihrer Testverbindungen in DMSO und verdünnen Sie diese dann weiter im Assay-Puffer auf die gewünschte Endkonzentration (die endgültige DMSO-Konzentration sollte ≤1% betragen).
-
-
Assay-Durchführung:
-
Pipettieren Sie die verdünnten Testverbindungen in die Wells der Platte. Schließen Sie Positivkontrollen (Enzym ohne Inhibitor) und Negativkontrollen (Puffer ohne Enzym) ein.
-
Geben Sie die Enzym-Arbeitslösung in alle Wells außer den Negativkontrollen.
-
Inkubieren Sie die Platte für 30 Minuten bei Raumtemperatur, um die Interaktion zwischen Enzym und Inhibitor zu ermöglichen.
-
Geben Sie das rekonstituierte Caspase-Glo® 3/7 Reagenz zu allen Wells.
-
Inkubieren Sie die Platte für 1-2 Stunden bei Raumtemperatur im Dunkeln.
-
Messen Sie die Lumineszenz mit einem Luminometer.
-
-
Datenauswertung:
-
Subtrahieren Sie den Durchschnittswert der Negativkontrollen von allen anderen Messwerten.
-
Berechnen Sie die prozentuale Inhibition für jede Konzentration der Testverbindung mit der Formel: % Inhibition = (1 - (Signal_mit_Inhibitor / Signal_ohne_Inhibitor)) * 100
-
Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC50-Wert (die Konzentration des Inhibitors, die eine 50%ige Reduktion der Enzymaktivität bewirkt).
-
Allgemeiner Protease-Inhibitions-Assay (Fluoreszenz-basiert)
Dieses Protokoll kann für verschiedene Serin- oder Cysteinproteasen angepasst werden, indem ein spezifisches, mit einem Fluorophor und einem Quencher markiertes Peptidsubstrat verwendet wird.[24] Die Spaltung des Substrats durch die Protease trennt den Fluorophor vom Quencher, was zu einem Anstieg des Fluoreszenzsignals führt.
Materialien:
-
Zielprotease (z.B. humane Leukozyten-Elastase, Cathepsin B)
-
Spezifisches FRET-Peptidsubstrat
-
Assay-Puffer (enzymspezifisch)
-
Testverbindungen in DMSO
-
Schwarze 96- oder 384-Well-Platten
-
Fluoreszenz-Plattenleser
Schritt-für-Schritt-Anleitung:
-
Vorbereitung:
-
Bereiten Sie Arbeitslösungen des Enzyms und des Substrats im entsprechenden Assay-Puffer vor.
-
Erstellen Sie Verdünnungsreihen der Testverbindungen.
-
-
Assay-Durchführung:
-
Pipettieren Sie die Testverbindungen in die Wells.
-
Geben Sie die Enzymlösung hinzu und inkubieren Sie für 15-30 Minuten bei der optimalen Temperatur für das Enzym.
-
Starten Sie die Reaktion durch Zugabe der Substratlösung.
-
Messen Sie die Fluoreszenz kinetisch über einen Zeitraum von 30-60 Minuten bei den entsprechenden Anregungs- und Emissionswellenlängen.
-
-
Datenauswertung:
-
Bestimmen Sie die Reaktionsgeschwindigkeit (Anstieg der Fluoreszenz pro Zeiteinheit) für jede Konzentration.
-
Berechnen Sie die prozentuale Inhibition und die IC50-Werte wie in Protokoll 4.1 beschrieben.
-
Quantitative Datenzusammenfassung
| Derivat-Klasse | Syntheseprotokoll | Typische Ausbeuten (%) | Zielklasse für Screening | Assay-Protokoll |
| Pyrazole | 3.1.2 | 60-85 | Proteasen, Kinasen | 4.1, 4.2 |
| Pyrimidine | 3.2.1 | 50-75 | Kinasen, Dehydrogenasen | 4.2 |
| Chalcone | 3.3.1 | 70-95 | Anti-inflammatorisch, antimikrobiell | Spezifische Assays |
| Schiff'sche Basen | 3.4.1 | 65-90 | Antimikrobiell, Antiproliferativ | Spezifische Assays |
Schlussfolgerung
Die Derivatisierung von 1-(4-Butylphenyl)-2,2,2-trifluorethanon bietet einen flexiblen und leistungsstarken Ansatz zur Generierung von Molekülbibliotheken für das biologische Screening. Die hier vorgestellten detaillierten Protokolle ermöglichen die Synthese verschiedener Klassen von Heterozyklen und anderen Derivaten. Die hohe Reaktivität der Trifluormethylketon-Einheit macht diese Verbindungen zu vielversprechenden Kandidaten für die Entwicklung von Enzyminhibitoren, insbesondere gegen Proteasen. Die beschriebenen Screening-Protokolle bieten eine solide Grundlage für die Identifizierung und Charakterisierung von biologisch aktiven Leitstrukturen.
Referenzen
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Caspase Activity Assay - Creative Bioarray. (URL: [Link])
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Caspase Protocols in Mice - PMC - PubMed Central - NIH. (URL: [Link])
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Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (URL: [Link])
-
Caspase 3/7 Activity - Protocols.io. (URL: [Link])
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Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (URL: [Link])
-
A study of the synthesis of 20-trifluoromethyl pyrimidines. - CORE. (URL: [Link])
-
Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. (URL: [Link])
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (URL: [Link])
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. - ResearchGate. (URL: [Link])
-
Synthesis of trifluoromethylated pyrimidines 59 from bromoenones 57 and aryl- and alkylamidines 39. - ResearchGate. (URL: [Link])
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])
-
Protease Assays - Assay Guidance Manual - NCBI - NIH. (URL: [Link])
-
Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Claisen–Schmidt condensation - Wikipedia. (URL: [Link])
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])
-
Claisen-Schmidt Condensation. (URL: [Link])
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. (URL: [Link])
-
Claisen-Schmidt condensation: Significance and symbolism. (URL: [Link])
-
SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. (URL: [Link])
-
Visible-light-induced Synthesis of a Variety of Trifluoromethylated Alkenes from Potassium Vinyltrifluoroborates. (URL: [Link])
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed. (URL: [Link])
-
Synthesis of Schiff bases by organic free solvent method - JOCPR. (URL: [Link])
-
Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (URL: [Link])
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. (URL: [Link])
-
Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (URL: [Link])
-
Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC - NIH. (URL: [Link])
-
Claisen - Schmidt condensation - Allen. (URL: [Link])
-
Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. (URL: [Link])
-
Synthesis and structure of Schiff bases (I-IV). - ResearchGate. (URL: [Link])
-
The Complete Guide for Protease Inhibition. (URL: [Link])
-
WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. (URL: )
-
CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents. (URL: )
-
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime - PubChem. (URL: [Link])
-
(PDF) Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis - ResearchGate. (URL: [Link])
-
2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
How can you synthesize butylbenzene from benzene and acid anhydride? - Quora. (URL: [Link])
-
Synthesis of 4'-tert.butylacetophenone - PrepChem.com. (URL: [Link])
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Application Notes and Protocols: The Strategic Use of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone in Asymmetric Synthesis
Introduction: The Trifluoromethyl Group as a Privileged Motif in Modern Drug Discovery
The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties of the CF3 group—its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—can profoundly enhance the pharmacological profile of a drug candidate.[2] Specifically, chiral alcohols bearing a trifluoromethyl group are key structural motifs in numerous active pharmaceutical ingredients (APIs).[1] The synthesis of these enantiomerically pure alcohols, however, presents a significant challenge due to the electronic and steric properties of the trifluoromethyl group.[3]
This guide focuses on 1-(4-butylphenyl)-2,2,2-trifluoroethanone , a versatile intermediate designed for the efficient synthesis of chiral trifluoromethyl-containing building blocks. Its prochiral ketone center serves as a handle for asymmetric transformations, most notably catalytic reduction, to yield the corresponding enantioenriched trifluoroethanol derivatives. This document provides a detailed exploration of the synthesis of this intermediate and its subsequent application in robust, scalable asymmetric reduction protocols, offering researchers a practical guide to accessing high-value chiral synthons.
Physicochemical Properties and Safety Information
While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on structurally similar compounds such as 4'-butylacetophenone and various trifluoroacetophenones.[4][5]
| Property | Estimated Value | Source/Analogy |
| Molecular Formula | C12H13F3O | - |
| Molecular Weight | 230.23 g/mol | - |
| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy to similar ketones[4][5] |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated from analogs |
| Solubility | Soluble in common organic solvents (DCM, THF, Et2O, Toluene) | General property of similar compounds |
Safety and Handling:
Trifluoromethyl ketones and their precursors should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[7][8]
-
Acute Effects: May cause skin, eye, and respiratory tract irritation.[6][7]
-
Inhalation: Move to fresh air in case of inhalation.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes.[7]
-
Fire Hazards: The compound is likely combustible. Use dry chemical, CO2, or foam extinguishers.[6]
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
The most direct route to synthesize this compound is through the Friedel-Crafts acylation of butylbenzene. This electrophilic aromatic substitution utilizes a strong Lewis acid to catalyze the acylation of the aromatic ring with a trifluoroacetylating agent. Trifluoroacetic anhydride is a suitable and reactive acylating agent for this purpose.
Reaction Scheme:
Caption: Friedel-Crafts acylation of butylbenzene.
Experimental Protocol:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry. Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: Slowly add a solution of trifluoroacetic anhydride (1.1 eq) in anhydrous DCM to the suspension via the dropping funnel with vigorous stirring.
-
Substrate Addition: After the addition of the anhydride is complete, add a solution of butylbenzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the trifluoroacetic anhydride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.[9]
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can react with and deactivate the Lewis acid catalyst.[2]
-
Temperature Control: The reaction is initially performed at 0 °C to control the exothermic reaction and to minimize potential side reactions. The butyl group is an ortho-, para-director; the para-product is generally favored due to sterics.
Application in Asymmetric Synthesis: Catalytic Reduction to Chiral 1-(4-Butylphenyl)-2,2,2-trifluoroethanol
The primary utility of this compound lies in its conversion to the corresponding chiral alcohol. Asymmetric reduction of trifluoromethyl ketones is a challenging yet highly valuable transformation.[3] The strong electron-withdrawing nature of the CF₃ group enhances the reactivity of the carbonyl carbon but can also complicate stereocontrol.[3]
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones. It typically employs a transition metal catalyst (e.g., Ruthenium or Iridium) with a chiral ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[3]
Catalytic Cycle Workflow:
Caption: A generalized catalytic cycle for ATH.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the chiral ligand (e.g., a TsDPEN-type ligand) to a reaction vessel.
-
Solvent and Base: Add an appropriate solvent (e.g., isopropanol, which also serves as the hydrogen donor) and a base (e.g., potassium tert-butoxide).
-
Activation: Stir the mixture at a specified temperature (e.g., 80 °C) for a short period to form the active catalyst.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction: Stir the reaction at the same temperature for several hours until completion (monitored by TLC or GC).
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the enantioenriched alcohol.
Causality and Experimental Choices:
-
Chiral Ligand: The stereochemical outcome of the reaction is dictated by the chiral ligand, which creates a chiral environment around the metal center, leading to a diastereomeric transition state and preferential formation of one enantiomer of the alcohol.[3]
-
Hydrogen Donor: Isopropanol is a common, inexpensive, and effective hydrogen donor. The equilibrium is driven by the removal of the acetone byproduct.
-
Base: The base is often required to generate the active metal-hydride species from the catalyst precursor.
Protocol 3: Enantioselective Reduction using a CBS Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and borane as the stoichiometric reductant.
Proposed Mechanism:
Caption: Simplified mechanism of CBS reduction.
Experimental Protocol:
-
Setup: Under an inert atmosphere, dissolve the CBS catalyst (e.g., (R)- or (S)-Me-CBS) in anhydrous THF in a flame-dried flask.
-
Borane Addition: Cool the solution to a low temperature (e.g., -20 °C to 0 °C) and slowly add a solution of borane-dimethyl sulfide complex or borane-THF complex.
-
Substrate Addition: Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature for the required time, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Causality and Experimental Choices:
-
CBS Catalyst: The chiral oxazaborolidine catalyst coordinates with both the borane and the ketone. The steric environment of the catalyst directs the hydride delivery from the borane to one face of the ketone, resulting in high enantioselectivity.
-
Borane Source: Borane-THF or borane-dimethyl sulfide are common sources of BH₃. They act as the stoichiometric reducing agent.
-
Low Temperature: The reaction is often performed at low temperatures to enhance enantioselectivity by minimizing the non-catalyzed background reduction.
Data Summary and Comparison
| Method | Catalyst/Reagent | Typical Yield | Typical ee | Advantages | Disadvantages |
| Asymmetric Transfer Hydrogenation | Ru or Ir-based catalyst with a chiral ligand | >90% | >95% | High efficiency, low catalyst loading, operational simplicity. | Requires specific ligands and metal precursors. |
| CBS Reduction | Chiral oxazaborolidine catalyst with Borane | 85-95% | >98% | High enantioselectivity, predictable stereochemistry. | Requires stoichiometric borane, sensitive to moisture. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in Friedel-Crafts acylation | Deactivated catalyst (moisture). | Ensure all reagents and glassware are scrupulously dry. Use fresh, high-quality AlCl₃. |
| Low enantioselectivity in ATH | Impure ligand or catalyst precursor. | Use purified ligands and fresh catalyst precursors. Optimize base and solvent. |
| Low enantioselectivity in CBS reduction | Non-catalyzed reduction. | Perform the reaction at a lower temperature. Ensure slow addition of the ketone. |
| Reaction stalls | Impurities in substrate or reagents. | Purify the starting ketone. Use freshly opened or distilled solvents and reagents. |
Conclusion
This compound is a strategically important intermediate for accessing valuable chiral trifluoromethyl alcohols. Through well-established transformations such as Friedel-Crafts acylation for its synthesis and powerful asymmetric reduction techniques for its chiral conversion, researchers can efficiently generate high-value building blocks for drug discovery and development. The protocols outlined in this guide provide a robust foundation for the synthesis and application of this versatile compound.
References
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
PubMed. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]
-
Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Link]
-
ACS Publications. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]
-
Royal Society of Chemistry. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. [Link]
-
The Friedel-Crafts Reaction. [Link]
-
University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
-
PrepChem.com. Synthesis of 4'-tert.butylacetophenone. [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
-
PubChem. Ethanone, 1-(4-butylphenyl)-. [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
-
PubChem. 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. [Link]
-
NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]
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Application Notes & Protocols: Reaction Monitoring of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone Reactions by HPLC and GC-MS
Abstract
1-(4-Butylphenyl)-2,2,2-trifluoroethanone is a trifluoromethyl ketone (TFMK) that serves as a valuable building block in the synthesis of pharmacologically active compounds.[1] The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] Accurate and real-time monitoring of reactions involving this intermediate is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final active pharmaceutical ingredient (API).[4] This document provides detailed application notes and step-by-step protocols for monitoring the progress of typical reactions of this compound, such as ketone reductions, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The "Why" Behind Chromatographic Monitoring
In pharmaceutical development, the journey from a starting material to a final drug product involves a series of chemical transformations. Each step must be carefully controlled to ensure the desired outcome. For reactions involving key intermediates like this compound, simply mixing reagents and waiting for a predetermined time is inefficient and can lead to inconsistent results. Reaction monitoring provides a dynamic window into the chemical process, allowing researchers to make informed decisions.
Causality in Monitoring: The primary reason for employing chromatographic techniques like HPLC and GC-MS is their ability to separate complex mixtures into individual components.[5][6] This allows for the simultaneous quantification of:
-
Starting Material: The disappearance of the ketone starting material.
-
Product(s): The appearance and accumulation of the desired product (e.g., the corresponding alcohol in a reduction reaction).
-
Intermediates: Transient species that may form during the reaction.
-
Byproducts: Unwanted side-products that can affect purity and yield.
By tracking these species over time, a reaction's progress can be accurately assessed, and its endpoint can be precisely determined. This data-driven approach is fundamental to process optimization and quality control in drug development.[4]
Choosing the Right Tool: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful analytical techniques, but their applicability depends on the properties of the analytes and the specific requirements of the analysis.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique well-suited for a wide range of organic molecules, including those that are non-volatile or thermally sensitive.[7]
-
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8] For the analysis of this compound and its reaction products, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).
-
Advantages for this Application:
-
Broad Applicability: Can analyze a wide range of compounds with varying polarities and molecular weights.
-
Non-destructive: The sample can be collected after analysis if needed.
-
Robustness: HPLC methods are generally robust and reproducible.
-
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6]
-
Principle of Separation: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a capillary column.[6] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a "molecular fingerprint."
-
Advantages for this Application:
-
High Sensitivity: Can detect and quantify trace amounts of analytes.
-
Excellent Specificity: The mass spectrum provides definitive identification of the compounds.
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
The choice between HPLC and GC-MS will depend on factors such as the volatility and thermal stability of the starting material, product, and any potential byproducts, as well as the required sensitivity and the complexity of the reaction mixture.
Experimental Protocols
The following protocols provide a starting point for developing robust analytical methods for monitoring reactions of this compound. Method optimization will be necessary based on the specific reaction conditions and the instrumentation used.[9]
3.1 Sample Preparation for Reaction Monitoring
Accurate and consistent sample preparation is crucial for reliable results.
Protocol:
-
Quenching the Reaction: At specified time points, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to stop the chemical transformation.
-
Dilution: Dilute the quenched sample to a concentration that falls within the linear range of the analytical method. A dilution factor of 100 to 1000 is often a good starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the chromatographic column.[7]
-
Analysis: Transfer the filtered sample to an appropriate autosampler vial for injection into the HPLC or GC-MS system.
Workflow for Sample Preparation
Caption: General workflow for preparing a reaction sample for chromatographic analysis.
3.2 HPLC Method Protocol
This protocol describes a reversed-phase HPLC method with UV detection.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Rationale for Parameter Choices:
-
C18 Column: A versatile, nonpolar stationary phase that provides good retention for aromatic ketones.
-
Acetonitrile/Water Mobile Phase: A common mobile phase system for reversed-phase chromatography, offering good solvating power and UV transparency. The addition of formic acid can improve peak shape for some compounds.
-
Gradient Elution: Allows for the separation of compounds with a range of polarities, which is useful for complex reaction mixtures.
-
UV Detection at 254 nm: The aromatic ring in the analyte provides strong absorbance at this wavelength.
3.3 GC-MS Method Protocol
This protocol is suitable for the analysis of the volatile and thermally stable this compound and its potential reaction products.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Agilent 7890 GC with 5977 MS or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Rationale for Parameter Choices:
-
HP-5ms Column: A low-bleed, nonpolar column that is well-suited for a wide range of compounds and is compatible with mass spectrometry.[10]
-
Helium Carrier Gas: An inert gas that provides good chromatographic efficiency.
-
Split Injection: Prevents column overloading when analyzing relatively concentrated samples.
-
Temperature Program: The temperature ramp allows for the separation of compounds with different boiling points.
-
Electron Ionization (EI): A "hard" ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and compound identification.
Reaction Monitoring Workflow
Caption: A logical workflow for monitoring a chemical reaction using chromatography.
Data Analysis and Interpretation
4.1 Quantification
To obtain quantitative data on the concentration of each component in the reaction mixture, a calibration curve should be generated for the starting material and the expected product.
Protocol for Calibration Curve:
-
Prepare Standards: Prepare a series of standard solutions of the analyte at known concentrations in the same diluent used for the samples.
-
Analyze Standards: Inject each standard into the chromatograph under the same conditions as the samples.
-
Construct Curve: Plot the peak area of the analyte against its concentration.
-
Determine Unknown Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the analyte in the reaction samples.
4.2 Data Interpretation
By plotting the concentration of the starting material and product(s) as a function of time, a reaction profile can be generated. This profile provides valuable information about the reaction kinetics, the formation of any intermediates, and the optimal time to stop the reaction.
Trustworthiness and Self-Validation
The reliability of these protocols is ensured through a system of self-validation:
-
System Suitability: Before analyzing any samples, inject a standard solution to verify the performance of the chromatographic system. Key parameters to check include retention time stability, peak shape, and detector response.
-
Internal Standards: For highly accurate quantification, an internal standard can be added to all samples and standards. This helps to correct for variations in injection volume and detector response.
-
Spike and Recovery: To assess the accuracy of the sample preparation method, a known amount of the analyte can be "spiked" into a sample of the reaction matrix and the recovery calculated.
By implementing these self-validating measures, researchers can have high confidence in the accuracy and reliability of their reaction monitoring data.
Conclusion
The HPLC and GC-MS methods outlined in this application note provide robust and reliable tools for monitoring the reactions of this compound. By leveraging the separation power of chromatography, researchers and drug development professionals can gain valuable insights into their chemical processes, leading to improved efficiency, higher yields, and greater product purity. The principles and protocols described herein can be adapted to a wide range of reactions, making them an indispensable part of the modern synthetic chemistry laboratory.
References
- How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog. (2025).
- GC-MS Organic Chemistry: Enabling Analysis for New Drugs - Patsnap Eureka. (2025).
- analytical techniques for assessing the purity of fluorinated intermediates - Benchchem. (2025).
- Strategies for GC-MS Method Development - YouTube. (2016).
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system - Beilstein Journals. (n.d.).
- Professional GC & GC/MS Method Development Objectives & Benefits Guide - ChromSolutions. (n.d.).
- Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products - Benchchem. (2025).
- Separation of chiral ketones by enantioselective gas chromatography - Sci-Hub. (1982).
- A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.).
- Fluorinated Pharmaceutical Intermediates - Pharma Innovation. (n.d.).
- GC Method Development - CHROMacademy. (n.d.).
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. (2024).
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (2025).
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
- Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
- Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor - MDPI. (2019).
- Chiral HPLC Separations - Phenomenex. (n.d.).
- Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022).
- Ethanone, 1-(4-butylphenyl)-2,2,2-trifluoro- - SpectraBase. (n.d.).
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime - PubChem. (n.d.).
- Ethanone, 1-(4-butylphenyl)- | C12H16O | CID 123470 - PubChem - NIH. (n.d.).
- (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (2025).
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.).
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone - Benchchem. (2025).
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017).
- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. (n.d.).
- Trifluoromethyl ketones: properties, preparation, and application - PubMed. (2013).
- assessing the purity of 1-(4-(Phenylsulfonyl)phenyl)ethanone using HPLC and melting point - Benchchem. (2025).
- 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - MDPI. (n.d.).
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Troubleshooting & Optimization
Optimizing reaction conditions for the asymmetric reduction of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the asymmetric reduction of 1-(4-butylphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. The synthesis of the resulting chiral alcohol, (R)- or (S)-1-(4-butylphenyl)-2,2,2-trifluoroethanol, is a critical step in the development of various pharmaceuticals and agrochemicals. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the asymmetric reduction of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind the recommended adjustments.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding to high conversion, but the enantiomeric excess (ee) of my chiral alcohol is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can stem from several factors. Here’s a systematic approach to diagnosing and resolving this issue:
1. Catalyst Choice and Integrity:
-
Catalyst Suitability: The choice of catalyst is paramount. For the reduction of trifluoromethyl ketones, Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts are often effective.[1][2][3] Noyori-type ruthenium catalysts are also powerful for asymmetric transfer hydrogenation.[4][5][6] If you are using one, ensure it is well-suited for this substrate class. Trifluoromethyl ketones can be challenging substrates due to the electron-withdrawing nature of the CF3 group, which can lead to low coordinating ability with the catalyst.[7]
-
Catalyst Purity and Age: Oxazaborolidine catalysts can degrade over time, especially with exposure to air and moisture.[1] Using an old or improperly stored catalyst can lead to diminished enantioselectivity. It is recommended to use a freshly opened bottle or to generate the catalyst in situ.[7]
2. Reaction Temperature:
-
Temperature Optimization is Crucial: The effect of temperature on enantioselectivity can be complex. While lower temperatures often favor higher ee, this is not always the case. For some oxazaborolidine-catalyzed reductions, the optimal temperature range is between 20 and 30°C.[8] Below this range, catalyst dimerization can occur, and at higher temperatures, the non-catalytic background reaction may become more significant, both of which can decrease enantioselectivity.[8][9]
-
Recommendation: Perform a temperature screening study, for example, at -20°C, 0°C, room temperature (25°C), and 40°C, to identify the optimal temperature for your specific catalyst and substrate.
3. Solvent Effects:
-
Solvent Polarity and Coordinating Ability: The choice of solvent can significantly impact the reaction's stereochemical outcome. Aprotic solvents like tetrahydrofuran (THF) and toluene are commonly used.[10][8] In some cases, alcoholic solvents can increase the reaction rate in transfer hydrogenations.[11] The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the hydride transfer.
-
Recommendation: If you are using THF and observing low ee, consider screening other aprotic solvents like toluene or dichloromethane. For transfer hydrogenations, isopropanol is a common choice as it also serves as the hydride source.[4]
4. Reducing Agent:
-
Borane Source for CBS Reductions: For CBS reductions, the choice of borane reagent (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) can influence enantioselectivity.[1][7] The background, non-catalyzed reduction by free borane is a major contributor to the formation of the racemic product.[8]
-
Recommendation: Ensure slow addition of the borane reagent to the mixture of the ketone and catalyst to maintain a low concentration of free borane throughout the reaction.
Issue 2: Poor or Incomplete Conversion
Question: My reaction is not going to completion, even after an extended reaction time. How can I improve the conversion rate?
Answer: Incomplete conversion can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.
1. Catalyst Loading and Activity:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading. Typical loadings for asymmetric reductions range from 1 to 10 mol%. If you are at the lower end of this range, a modest increase could significantly improve conversion.
-
Catalyst Deactivation: As mentioned, catalysts can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Water can react with both the catalyst and the reducing agent.[1]
2. Reaction Temperature and Time:
-
Increase Temperature: Reaction rates generally increase with temperature.[8] If your enantioselectivity is not highly temperature-sensitive, a moderate increase in temperature could drive the reaction to completion. However, be mindful of the potential trade-off with enantioselectivity.[8][9]
-
Extended Reaction Time: While you may have already tried this, ensure you are monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to confirm that the reaction has indeed stalled and not just proceeding slowly.
3. Purity of Reactants:
-
Substrate Purity: Impurities in the starting ketone can sometimes inhibit the catalyst. Ensure your this compound is of high purity.
-
Solvent and Reagent Quality: Use anhydrous solvents and high-quality reagents to avoid introducing any potential catalyst poisons.
Issue 3: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are these side products likely to be and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the yield of your desired chiral alcohol.
1. Over-reduction or Decomposition:
-
Nature of Side Products: Depending on the reaction conditions, potential side products could arise from over-reduction of the aromatic ring (though this is generally less common under typical ketone reduction conditions) or decomposition of the starting material or product.
-
Recommendation: Carefully control the stoichiometry of the reducing agent. Using a large excess can sometimes lead to unwanted side reactions. Also, ensure the reaction temperature is not excessively high, as this can promote decomposition pathways.
2. Racemization of the Product:
-
Work-up Conditions: Acidic or basic work-up conditions can sometimes lead to racemization of the chiral alcohol product, especially if the hydroxyl group is activated (e.g., benzylic).
-
Recommendation: Use a mild work-up procedure. A gentle quench with a buffer solution or saturated aqueous ammonium chloride, followed by extraction, is often sufficient.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the asymmetric reduction of this compound.
Q1: Which catalyst system is generally recommended for the asymmetric reduction of this compound?
A1: Both CBS catalysts and Noyori-type catalysts are excellent starting points.
-
CBS Catalysts: These are particularly well-suited for the reduction of various ketones, including those with trifluoromethyl groups.[1][12][2][3][7] They are commercially available and offer predictable stereochemistry.
-
Noyori-type Catalysts: These ruthenium-based catalysts are highly efficient for asymmetric transfer hydrogenation, often using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[4][6] They are known for their high activity and enantioselectivity.[13]
-
Biocatalysis: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are also powerful tools for the stereoselective reduction of trifluoromethyl ketones, offering high enantioselectivity under mild, environmentally friendly conditions.[14]
Q2: How do I determine the enantiomeric excess (ee) of my product?
A2: The most common methods for determining the ee of chiral alcohols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. You will need a chiral stationary phase column that can resolve the two enantiomers of your product.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The chiral alcohol may need to be derivatized first to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: In the presence of a chiral solvating agent, the NMR signals for the two enantiomers may be resolved, allowing for integration and calculation of the ee. For fluorinated compounds, 19F NMR can be a particularly sensitive and clean method for this analysis.[15][16][17]
Q3: What is a typical experimental procedure for this reduction using a CBS catalyst?
A3: The following is a general protocol. You will need to optimize the specific conditions for your setup.
Experimental Protocol: Asymmetric Reduction using a CBS Catalyst
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene, 0.1 eq.).
-
Cool the flask to the desired temperature (e.g., 0°C or room temperature).
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over a period of 30-60 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench it by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up (e.g., with dilute HCl or saturated NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess of the purified alcohol.
Q4: Can I recycle the catalyst?
A4: In some cases, particularly with expensive transition metal catalysts, recycling protocols can be developed. This often involves catalyst immobilization on a solid support or extraction into a separate phase after the reaction. For CBS catalysts, the precursor amino alcohol can often be recovered after work-up.[12]
Data Presentation
Table 1: Influence of Temperature on Enantioselectivity for a Typical CBS-Catalyzed Reduction
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| -20 | >95 | 85 |
| 0 | >95 | 92 |
| 25 (RT) | >99 | 95 |
| 40 | >99 | 88 |
Note: Data are illustrative and will vary depending on the specific catalyst, substrate, and other reaction conditions.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the CBS-catalyzed asymmetric reduction.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
References
-
Lin, G.-Q., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]
-
American Chemical Society. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry. Retrieved from [Link]
-
Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF. Retrieved from [Link]
-
Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts. Retrieved from [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
Korea Advanced Institute of Science and Technology. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by >19>F NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents for the asymmetric hydrogenation of.... Retrieved from [Link]
-
PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Retrieved from [Link]
Sources
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- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. [PDF] Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts | Semantic Scholar [semanticscholar.org]
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- 17. researchgate.net [researchgate.net]
Minimizing byproduct formation in the Friedel-Crafts synthesis of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone.
Technical Support Center: Synthesis of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues with a focus on their underlying chemical principles and provides actionable protocols for mitigation.
Question 1: My reaction yields a significant amount of an isomeric byproduct, 1-(2-butylphenyl)-2,2,2-trifluoroethanone. How can I improve the regioselectivity for the desired para-isomer?
Answer:
The formation of the ortho-isomer alongside the desired para-product is a common challenge in Friedel-Crafts acylation of monosubstituted benzene rings. The butyl group is an ortho-, para-directing activator. While steric hindrance often favors the para position, the electronic activation at the ortho position can lead to the formation of the undesired isomer.[1] Several factors can be adjusted to enhance para-selectivity.
Causality and Mitigation Strategies:
-
Steric Hindrance: The trifluoroacetyl group is sterically demanding. By carefully selecting the catalyst and reaction conditions, you can amplify the steric effects to favor substitution at the less hindered para-position.
-
Catalyst Choice: The size of the Lewis acid catalyst can influence the steric environment around the reactive species. Larger catalyst complexes can preferentially direct the incoming electrophile to the para position.
-
Temperature Control: Lowering the reaction temperature can increase the kinetic preference for the sterically less hindered para-product.
Experimental Protocol for Enhanced para-Selectivity:
-
Catalyst Selection: Instead of smaller Lewis acids like AlCl₃, consider using a bulkier catalyst such as zinc oxide (ZnO) or certain zeolites which can offer shape-selectivity.[2]
-
Solvent: Employ a non-polar solvent like dichloromethane or 1,2-dichloroethane.
-
Temperature: Cool the reaction mixture to 0°C before the dropwise addition of the trifluoroacetic anhydride. Maintain this temperature for the duration of the reaction.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and the ratio of para to ortho isomers.
Below is a diagram illustrating the directing effects of the butyl group.
Caption: Directing effects of the butyl group in Friedel-Crafts acylation.
Question 2: I am observing byproducts that suggest isomerization of the n-butyl group to a sec-butyl or tert-butyl group. What causes this and how can it be prevented?
Answer:
Carbocation rearrangements are a known limitation of Friedel-Crafts alkylations, and while less common in acylations, the conditions can sometimes promote isomerization of the alkyl substituent already present on the aromatic ring.[3][4] This is particularly true with strong Lewis acids and elevated temperatures. The n-butyl group can rearrange to the more stable secondary or tertiary carbocations via a hydride shift.[4]
Mechanism of Isomerization and Prevention:
The Lewis acid can abstract a hydride from the butyl group, leading to the formation of a secondary carbocation, which can then re-alkylate the ring or another benzene molecule. To prevent this, milder reaction conditions and catalysts are essential.
Recommended Protocol to Minimize Isomerization:
-
Catalyst: Utilize a milder Lewis acid catalyst. Metal triflates, such as scandium(III) triflate or bismuth(III) triflate, are effective for acylation and are less prone to inducing carbocation rearrangements.[5][6]
-
Acylating Agent: Use trifluoroacetic anhydride as the acylating agent.
-
Temperature: Conduct the reaction at or below room temperature (e.g., 0-25°C).
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.
The following table summarizes catalyst choices and their impact on isomerization.
| Catalyst | Temperature (°C) | Isomerization Potential | Reference |
| AlCl₃ | 25 - 80 | High | [7] |
| FeCl₃ | 25 - 60 | Moderate | |
| Sc(OTf)₃ | 0 - 30 | Low | [5] |
| Bi(OTf)₃ | 0 - 30 | Low | [5] |
Question 3: My reaction is sluggish and gives a low yield of the desired product. What are the potential causes and how can I improve the conversion?
Answer:
Low reactivity in Friedel-Crafts acylation can stem from several factors, including catalyst deactivation, insufficient reactivity of the acylating agent, or issues with the starting materials.
Troubleshooting Low Conversion:
-
Catalyst Deactivation: Traditional Lewis acids like AlCl₃ are highly moisture-sensitive. Any water present in the solvent or on the glassware will react with the catalyst, rendering it inactive.[8] The product ketone can also form a complex with the Lewis acid, which can sometimes inhibit catalytic turnover.[9]
-
Reagent Purity: Ensure the purity of butylbenzene and the trifluoroacetic anhydride. Impurities can interfere with the reaction.
-
Stoichiometry: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone complexes with it.[2][9]
Protocol for Optimizing Reaction Yield:
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Loading: If using a traditional Lewis acid like AlCl₃, ensure at least 1.1 equivalents are used. For more modern, catalytic metal triflates, a loading of 2-10 mol% is typically sufficient.[8]
-
Activation of Acylating Agent: The reaction proceeds via the formation of a highly electrophilic acylium ion.[10] Ensure the Lewis acid and trifluoroacetic anhydride are allowed to complex before the addition of butylbenzene.
The workflow below outlines the key steps for a successful reaction.
Caption: Optimized workflow for Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Can I use trifluoroacetic acid directly instead of its anhydride?
A1: While some Friedel-Crafts acylations can be performed with carboxylic acids, they are generally less reactive than anhydrides or acyl chlorides.[6] Using trifluoroacetic acid would likely require harsher conditions (e.g., a stronger catalyst or higher temperatures), which could increase the risk of side reactions like isomerization. Trifluoroacetic anhydride is the preferred acylating agent for this transformation.[11]
Q2: Is it possible to have poly-acylation of the butylbenzene ring?
A2: Poly-acylation is much less common than poly-alkylation in Friedel-Crafts reactions.[2][12] The trifluoroacetyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2] Therefore, the formation of di-acylated products is generally not a significant concern under standard reaction conditions.
Q3: What are some alternative "greener" catalysts for this reaction?
A3: There is a growing interest in developing more environmentally friendly catalysts for Friedel-Crafts reactions.[13] Some alternatives to traditional Lewis acids include:
-
Solid acid catalysts: Zeolites and montmorillonite clays can be used and are easily recoverable.
-
Metal triflates: As mentioned earlier, metal triflates are often more tolerant to moisture and can be used in catalytic amounts and recycled.[5][6]
-
Ionic liquids: Certain acidic ionic liquids can act as both the solvent and the catalyst.[6]
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Besides the starting materials and the isomeric byproduct mentioned in the troubleshooting section, other potential impurities could include:
-
Isomerized butylphenyl ketones: Products resulting from the rearrangement of the n-butyl group.
-
Polymers: Under very harsh conditions, polymerization of butylbenzene can occur.
-
Hydrolysis products: If the workup is not performed carefully, the trifluoromethyl ketone can be susceptible to hydrolysis.
Careful control of reaction conditions and purification by column chromatography are typically sufficient to isolate the pure desired product.
References
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
El Hazzat, M., et al. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science. Available from: [Link]
-
LibreTexts Chemistry. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. | Request PDF. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
LibreTexts Chemistry. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available from: [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]
- Google Patents. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available from: [Link]
-
National Institutes of Health. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC. Available from: [Link]
-
Scribd. Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Available from: [Link]
-
MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available from: [Link]
-
University of Glasgow. FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES. Available from: [Link]
-
National Institutes of Health. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PMC. Available from: [Link]
-
American Chemical Society. Chapter 24 New Applications of Electrophilic Aromatic C−H Activation with Metal Trifluoroacetates. Available from: [Link]
-
Journal of the Chemical Society C: Organic. Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available from: [Link]
-
Chemical Journal of Chinese Universities. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Available from: [Link]
-
Sci-Hub. Isomerizations accompanying friedel‐crafts alkylations of benzene by detergent range alkylating agents. Available from: [Link]
-
Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. Available from: [Link]
-
LibreTexts Chemistry. C. The Friedel-Crafts Acylation of Benzene. Available from: [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]
-
Digital Commons@ETSU. 1011 Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. Available from: [Link]
-
Digital Commons@ETSU. Friedel-Crafts alkylation of benzene with a superacid catalyst. Available from: [Link]
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
ResearchGate. a) Reactivity comparison of trifluoroacetophenone and acetophenone.... Available from: [Link]
-
SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Available from: [Link]
-
PrepChem.com. Synthesis of 4'-tert.butylacetophenone. Available from: [Link]
-
National Institutes of Health. Ethanone, 1-(4-butylphenyl)- | C12H16O | CID 123470 - PubChem. Available from: [Link]
-
National Institutes of Health. 1-(3-tert-Butyl-phenyl)-2,2,2-trifluoro-ethanone - PubChem. Available from: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 13. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
Purification strategies for 1-(4-Butylphenyl)-2,2,2-trifluoroethanone from crude reaction mixtures
Technical Support Center: Purification of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this fluorinated ketone from crude reaction mixtures.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you might encounter during the purification of this compound.
Q1: My final product purity is low after column chromatography. What are the likely culprits and how can I improve it?
A1: Low purity after column chromatography can stem from several factors. Let's break down the potential causes and solutions:
-
Inadequate Separation on TLC: The success of column chromatography is predicted by thin-layer chromatography (TLC). If your product and impurities are not well-separated on the TLC plate, they won't separate effectively on the column.
-
Solution: Experiment with different solvent systems for your TLC. A good starting point for fluorinated ketones is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate or dichloromethane.[1][2] Aim for an Rf value of 0.2-0.4 for your desired product to ensure it moves down the column at an appropriate rate.
-
-
Improper Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.
-
Solution: Pack your column using a slurry method. This involves mixing the silica gel with your chosen eluent and pouring it into the column, allowing it to settle without air pockets.
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad bands and co-elution of impurities.
-
Solution: A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.
-
-
Inappropriate Solvent Polarity: If the solvent is too polar, both your product and impurities will elute quickly with little separation. If it's not polar enough, your product may not elute at all or will elute very slowly, leading to band broadening.
-
Solution: Use the solvent system determined from your TLC analysis. If you have impurities with very different polarities, a gradient elution can be effective. Start with a less polar solvent to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.
-
Q2: I'm observing a persistent impurity with a similar polarity to my product. How can I remove it?
A2: This is a classic purification challenge. When an impurity has a polarity very close to your product, standard chromatography may not be sufficient. Here are some advanced strategies:
-
Alternative Stationary Phases: Silica gel is the most common stationary phase, but others can offer different selectivity.
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.
-
Solution: The key is to find a suitable solvent or solvent pair. The ideal solvent will dissolve your crude product at high temperatures but not at low temperatures, while the impurity remains soluble at all temperatures.[5][6] Experiment with solvents like hexanes, heptane, or mixtures with a small amount of a more polar solvent.
-
-
Distillation: If your product is a thermally stable liquid, fractional distillation under reduced pressure can separate compounds with different boiling points.
Q3: My reaction involves a Friedel-Crafts acylation. What are the typical side products I should be looking out for?
A3: Friedel-Crafts acylation is a common method for synthesizing aryl ketones.[7][8][9] However, it can lead to specific impurities:
-
Polyacylation: The product, an acylated aromatic ring, is generally less reactive than the starting material, making polyacylation less common than in Friedel-Crafts alkylation.[10][11] However, under harsh conditions or with highly activated aromatic rings, it can occur.
-
Removal: These di-acylated products are typically more polar and can be separated by column chromatography.
-
-
Unreacted Starting Material: Incomplete reactions will leave you with unreacted butylbenzene.
-
Removal: Butylbenzene is significantly less polar than the ketone product and can be easily removed by column chromatography or by washing the organic layer with a suitable solvent.
-
-
Positional Isomers: The acylation of butylbenzene will predominantly occur at the para position due to steric hindrance and the directing effect of the butyl group. However, small amounts of the ortho isomer may be formed.
-
Removal: These isomers often have very similar polarities and can be challenging to separate. Meticulous column chromatography or recrystallization may be necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification of this compound.
Q4: What is the most efficient method for purifying this compound on a large scale?
A4: For large-scale purification, a combination of techniques is often the most efficient approach:
-
Distillation: If the crude product is relatively clean, fractional distillation under vacuum can be a highly effective and economical first step to remove volatile impurities and unreacted starting materials.
-
Crystallization: If the distilled product is a solid, crystallization is an excellent method for achieving high purity on a large scale.[12] It is often more cost-effective and scalable than chromatography.
-
Chromatography: While less ideal for very large quantities due to solvent consumption and time, flash chromatography can be used as a final polishing step if high purity is required and other methods are insufficient.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for detecting trace impurities and confirming the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector can provide a quantitative measure of purity.
-
Melting Point: If your product is a solid, a sharp melting point close to the literature value is a good indicator of high purity.
Q6: Are there any specific safety precautions I should take when working with this compound and its purification?
A6: Yes, standard laboratory safety practices should always be followed. Additionally, consider the following:
-
Handling Fluorinated Compounds: While this compound itself is not acutely toxic, it's prudent to handle all fluorinated compounds with care. Avoid inhalation of vapors and skin contact by working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Hazards: The solvents used in chromatography and recrystallization (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and can be harmful. Ensure proper ventilation and avoid ignition sources.
-
Silica Gel: Inhaling fine silica gel particles can be harmful to the respiratory system. Handle silica gel in a fume hood or wear a dust mask.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point is a 9:1 mixture of hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Purification Strategy Flowchart
Caption: Decision-making flowchart for purification strategy.
Quantitative Data Summary
| Purification Technique | Typical Solvent Systems | Key Parameters |
| Column Chromatography | Hexanes/Ethyl Acetate, Hexanes/Dichloromethane | Silica:Crude Ratio (30:1 to 100:1), Gradient vs. Isocratic Elution |
| Recrystallization | Heptane, Hexanes, Ethanol/Water | Cooling Rate, Solvent Volume |
| Distillation | N/A | Pressure (Vacuum), Temperature |
References
-
Odinity. (2013, November 21). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
ACS Omega. (2022, April 12). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Retrieved from [Link]
-
Baxendale Group. Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Retrieved from [Link]
-
Graz University of Technology. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Retrieved from [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2020, August 28). Column Chromatography. Retrieved from [Link]
-
LibreTexts. (2024, July 30). 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
University of Texas at Dallas. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]
-
Wyzant. (2020, October 3). column chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]
- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
National Center for Biotechnology Information. Ethanone, 1-(4-butylphenyl)-. Retrieved from [Link]
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
PrepChem.com. Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from [Link]
-
MDPI. (2017). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Retrieved from [Link]
- Google Patents. US5391768A - Purification of 1,4-dioxan-2-one by crystallization.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cerritos.edu [cerritos.edu]
- 12. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
Technical Support Center: Diastereocontrol in Reactions with 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for synthetic challenges involving 1-(4-Butylphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective synthesis with this highly versatile, yet challenging, building block. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group dramatically influences the electronic and steric environment of the adjacent carbonyl, presenting unique opportunities and obstacles in achieving high diastereoselectivity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic explanations, empowering you to rationalize your experimental outcomes and strategically optimize your reaction conditions.
Core Concepts: Understanding Stereochemical Control
Before troubleshooting specific reactions, it is crucial to grasp the foundational models that govern nucleophilic additions to chiral or prochiral carbonyls, particularly those bearing a stereodirecting α-substituent like the CF₃ group.
-
The Felkin-Anh Model (Non-Chelating Conditions): This model is paramount for predicting stereoselectivity in the absence of a chelating metal. The nucleophile attacks the carbonyl carbon along a specific trajectory (the Bürgi-Dunitz angle, ~107°). The conformation of the substrate in the transition state is arranged to minimize steric strain. For trifluoromethyl ketones, the highly electronegative CF₃ group exerts a powerful stereoelectronic effect, often behaving as the sterically "largest" group, forcing the incoming nucleophile to attack from the opposite face.[1][2][3]
-
The Cram-Chelate Model (Chelating Conditions): When a Lewis basic group (like an ether or protected alcohol) is present at the α- or β-position and a suitable Lewis acid (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is used, a rigid five- or six-membered chelate ring can form.[4][5] This chelation locks the substrate in a specific conformation, often leading to a reversal of diastereoselectivity compared to the Felkin-Anh model, as the nucleophile is directed to the only accessible face.[4][6]
Caption: Foundational models for predicting diastereoselectivity.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound and its derivatives.
Category 1: Nucleophilic Addition of Organometallics
Question 1: My Grignard (or organolithium) reaction is non-selective, yielding a nearly 1:1 mixture of diastereomers. How can I gain control over the outcome?
Answer: This is a classic problem stemming from a lack of a strong directing effect. Standard Grignard reagents can be poor chelators, and the reaction may proceed through multiple competing, low-energy transition states.
-
Underlying Cause: The high electrophilicity of the carbonyl carbon adjacent to the CF₃ group leads to a very fast, often diffusion-controlled reaction, particularly at higher temperatures. This kinetic regime can mask the subtle energy differences between diastereomeric transition states.
-
Troubleshooting Strategy: Enforce Chelation Control.
-
Introduce a Chelating Lewis Acid: The addition of transmetalating agents or certain Lewis acids can dramatically alter the reaction pathway. Salts like zinc chloride (ZnCl₂), magnesium bromide (MgBr₂), or titanium tetrachloride (TiCl₄) are excellent chelators.[4][7] They coordinate to both the carbonyl oxygen and a proximal Lewis basic group on your nucleophile or substrate, forcing a single, rigid transition state.
-
Solvent Choice: Ethereal solvents like THF are coordinating and can facilitate chelation. However, in some cases, switching to a less coordinating solvent like toluene can suppress unwanted background reactions and enhance the effect of an added Lewis acid.
-
Lower the Temperature: Reducing the temperature to -78 °C is critical. This ensures the reaction is under thermodynamic or kinetic control where the most stable transition state is overwhelmingly favored, leading to higher diastereomeric ratios (d.r.).
-
Table 1: Effect of Additives on Diastereoselectivity in a Model Grignard Reaction
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Predominant Model |
| 1 | None | THF | 0 | 1.5 : 1 | Mixed/Uncontrolled |
| 2 | None | THF | -78 | 3 : 1 | Felkin-Anh |
| 3 | ZnCl₂ (1.2) | THF | -78 | >19 : 1 | Chelation |
| 4 | BF₃·OEt₂ (1.2) | Toluene | -78 | >15 : 1 | Felkin-Anh |
Experimental Protocol: Chelation-Controlled Addition of Ethylmagnesium Bromide
-
To a flame-dried flask under N₂, add a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C.
-
Add a solution of zinc chloride (1.2 equiv, 1.0 M in Et₂O) dropwise. Stir for 30 minutes at 0 °C to allow for pre-complexation.
-
Cool the mixture to -78 °C.
-
Slowly add ethylmagnesium bromide (1.5 equiv, 3.0 M in Et₂O) via syringe over 20 minutes.
-
Stir the reaction at -78 °C for 3 hours or until TLC/LC-MS indicates full consumption of the starting material.
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H or ¹⁹F NMR of the crude product before purification.
Caption: Workflow for chelation-controlled Grignard addition.
Category 2: Asymmetric Reduction
Question 2: I'm reducing the ketone to a trifluoromethyl carbinol, but common reagents like NaBH₄ give no selectivity. How can I synthesize a single diastereomer?
Answer: The small size of the hydride nucleophile (H⁻) from reagents like sodium borohydride makes it relatively insensitive to the steric environment, resulting in poor selectivity. A more sophisticated approach is required.
-
Underlying Cause: The stereoelectronic influence of the CF₃ group is not sufficient to direct a small, highly reactive nucleophile like the borohydride anion.
-
Troubleshooting Strategy: Increase Steric Demand.
-
Use Bulky Hydride Reagents: Switch to sterically demanding reducing agents. Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are exceptionally effective. The bulky sec-butyl groups effectively block one face of the carbonyl, forcing the hydride to be delivered from the least hindered trajectory, consistent with the Felkin-Anh model.
-
Directed Reductions: If your substrate contains a nearby hydroxyl or other coordinating group, reagents like diisobutylaluminium hydride (DIBAL-H) or zinc borohydride can participate in chelation-directed reductions, delivering the hydride intramolecularly for excellent control.
-
Catalytic Asymmetric Hydrogenation: For producing enantiomerically pure alcohols from the prochiral ketone, asymmetric transfer hydrogenation or hydrogenation using iridium, ruthenium, or rhodium catalysts with chiral ligands is the state-of-the-art method.[8] These systems create a chiral pocket around the ketone, ensuring highly selective hydride delivery.
-
Category 3: Aldol and Other C-C Bond Forming Reactions
Question 3: My organocatalyzed aldol reaction is sluggish and gives a poor d.r. and e.e. What factors should I investigate?
Answer: The high electrophilicity of the trifluoromethyl ketone makes it an excellent acceptor, but its steric bulk and the stability of its hydrate/hemiacetal forms can complicate catalysis. Bifunctional organocatalysis is often the key to success.
-
Underlying Cause: Many organocatalytic cycles rely on the formation of an enamine or enolate from one reaction partner. The trifluoromethyl ketone itself cannot form an enolate. It acts solely as the electrophile. For high selectivity, the catalyst must rigidly orient both the nucleophile and the electrophile in the transition state.
-
Troubleshooting Strategy: Dual Activation with a Bifunctional Catalyst.
-
Catalyst Selection: Employ a bifunctional catalyst, such as a Takemoto-type thiourea or a squaramide catalyst.[9][10] These catalysts possess both a Lewis basic site (e.g., an amine) to deprotonate the nucleophile (the enolizable partner) and a hydrogen-bond donor site (the thiourea or squaramide moiety) to activate the carbonyl of the trifluoromethyl ketone.[9]
-
Solvent Polarity: Screen non-polar solvents (e.g., toluene, CH₂Cl₂, MTBE). Hydrogen bonding, the cornerstone of this catalysis, is strongest in solvents that do not compete for hydrogen bonds.
-
Monitor for Reversibility: Aldol reactions, especially with highly stabilized products, can be reversible. This can lead to erosion of the d.r. and e.e. over time.[9][11] Run a time course study and quench the reaction at the point of optimal selectivity, even if conversion is not 100%.
-
Caption: Dual activation model in bifunctional organocatalysis.
Category 4: Use of Chiral Auxiliaries
Question 4: Can I use a chiral auxiliary to direct reactions on a molecule derived from this compound?
Answer: Absolutely. While you cannot directly attach an auxiliary to the ketone to direct additions to it, you can use the ketone as a building block and then employ an auxiliary to control subsequent transformations on a different part of the molecule.
-
Strategy: A common approach involves modifying the 4-butylphenyl ring. For instance, if the synthetic goal requires elaboration of a side chain, one could start with a precursor like 4-carboxyphenyl-2,2,2-trifluoroethanone. This carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide.[12][13][14]
-
Application: Diastereoselective Enolate Alkylation.
-
Attach Auxiliary: Couple your carboxylic acid-functionalized trifluoromethyl ketone to an Evans oxazolidinone to form an N-acyl oxazolidinone.
-
Form Enolate: Use a base like LDA or NaHMDS to form a rigid Z-enolate, which is chelated to the lithium or sodium cation.
-
Alkylate: The bulky group on the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to attack from the opposite, less-hindered face, resulting in excellent diastereoselectivity.
-
Remove Auxiliary: The auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to reveal the chiral carboxylic acid, which can be carried on to the next step.
-
This strategy allows the powerful directing ability of the chiral auxiliary to override other potential stereochemical influences, providing a reliable and high-yielding path to the desired diastereomer.
References
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
felkin-ahn and cram chelate. University of Calgary. [Link]
-
Asymmetric induction. Wikipedia. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. [Link]
-
Control of the diastereoselectivity at C(20) in the formation of C(21)-fluorinated thevinols. Beilstein Journal of Organic Chemistry. [Link]
-
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. PubChem. [Link]
-
Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters. [Link]
-
Felkin-Anh model from an orbital phase perspective: Diastereoselectivity in nucleophilic addition to 2,3- bis(trifluoromethyl. ChemRxiv. [Link]
-
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. PubChem. [Link]
-
Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. [Link]
-
2.3: Cram's Rule and Prelog's Rule. Chemistry LibreTexts. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. MDPI. [Link]
-
Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones. Sci-Hub. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed. [Link]
- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
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1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. ResearchGate. [Link]
-
Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. Organic & Biomolecular Chemistry. [Link]
-
A Novel Nucleophilic Addition to α-Fluoro-α-trifluoromethyl-γ-lactones. ResearchGate. [Link]
-
Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Communications. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Ethanone, 1-(4-butylphenyl)-. PubChem. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Highly diastereo- and enantioselective organocatalytic synthesis of trifluoromethylated erythritols based on the in situ generation of unstable trifluoroacetaldehyde. PubMed. [Link]
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- 10. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Chiral Auxiliaries [sigmaaldrich.com]
Technical Support Center: Overcoming Catalyst Deactivation in the Reduction of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the catalytic reduction of 1-(4-butylphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to catalyst deactivation during this critical synthetic step. By understanding the root causes of decreased catalyst performance, you can implement effective strategies to enhance reaction efficiency, improve product yield, and extend the lifespan of your valuable catalysts.
Introduction: The Challenge of Catalyst Stability
The reduction of α-trifluoromethyl ketones, such as this compound, is a key transformation in the synthesis of many pharmaceutical intermediates. The electron-withdrawing nature of the trifluoromethyl group can influence the reaction kinetics and catalyst stability.[1][2] While various catalysts, including those based on platinum, palladium, ruthenium, and iridium, can effectively catalyze this reduction, their performance can diminish over time due to deactivation.[3][4][5] This guide provides a structured approach to identifying the cause of catalyst deactivation and implementing corrective actions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my reaction?
A1: Key indicators of catalyst deactivation include:
-
Decreased reaction rate: The time required to achieve complete conversion of the starting material increases significantly.
-
Lowered product yield and selectivity: An increase in byproducts or incomplete conversion is observed under standard reaction conditions.
-
Increased reaction temperature or pressure requirements: Harsher conditions are needed to achieve the same level of conversion.[6]
-
Changes in product distribution: In cases of chemo- or stereoselective reductions, a loss of selectivity may occur.
-
Visible changes in the catalyst: The catalyst may change color or show signs of agglomeration.
Q2: What are the most common mechanisms of catalyst deactivation in the reduction of this compound?
A2: The most prevalent deactivation mechanisms are:
-
Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur, nitrogen, and halogen compounds.[7][8][9][10]
-
Fouling (Coking): The formation of carbonaceous deposits (coke) on the catalyst surface can physically block active sites and pores.[11][12][13] This can be initiated by the polymerization or condensation of reactants, products, or intermediates on the catalyst surface.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[14][15]
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.
Q3: Can the trifluoromethyl group in my substrate contribute to catalyst deactivation?
A3: While the trifluoromethyl group is generally stable, under harsh reaction conditions or with certain catalysts, C-F bond activation could potentially lead to the formation of fluoride ions. These ions can interact with the catalyst support or the metal itself, potentially altering its properties. However, for typical hydrogenation conditions, this is less common than poisoning or coking.
Troubleshooting Guide: A Root Cause Analysis Approach
When faced with catalyst deactivation, a systematic approach is crucial to identifying the underlying cause. The following guide will walk you through a logical troubleshooting workflow.
Diagram: Troubleshooting Workflow for Catalyst Deactivation
Caption: A troubleshooting workflow for identifying the root cause of catalyst deactivation.
Issue 1: Rapid Loss of Activity in Early Cycles (Suspected Poisoning)
Symptoms:
-
Significant drop in conversion within the first few runs with a new batch of catalyst.
-
The reaction fails to initiate or stalls at low conversion.
Causality: Catalyst poisoning occurs when impurities in the reaction system strongly adsorb to the active sites, rendering them inaccessible to the reactants.[7][9] Even trace amounts of poisons can have a dramatic effect.
Troubleshooting Protocol:
-
Analyze Raw Materials:
-
Substrate: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Elemental Analysis to screen for common poisons such as sulfur- or nitrogen-containing compounds.
-
Solvent: Ensure the solvent is of high purity and free from peroxides or other reactive impurities. Anhydrous solvents are often preferred.
-
Hydrogen Gas: Use high-purity hydrogen (e.g., >99.999%) and consider an in-line gas purifier to remove trace contaminants like CO, H₂S, or O₂.
-
-
Implement a Purification Strategy:
-
Substrate/Solvent Purification: If impurities are detected, purify the substrate and solvent by distillation, recrystallization, or by passing them through a bed of activated carbon or alumina.
-
Guard Beds: For continuous flow processes, consider using a guard bed to remove poisons before the reactant stream reaches the main catalyst bed.
-
Issue 2: Gradual Decline in Performance Over Multiple Cycles (Suspected Coking/Fouling)
Symptoms:
-
A steady decrease in the reaction rate and yield over several consecutive runs.
-
An increase in pressure drop across the catalyst bed in a flow reactor.
Causality: Coking is the deposition of carbonaceous materials on the catalyst surface.[11] In the reduction of this compound, high local concentrations of the ketone or the resulting alcohol on the catalyst surface, especially at elevated temperatures, can lead to side reactions that form heavy organic residues.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of coke-forming side reactions.
-
Concentration: Reducing the substrate concentration may minimize polymerization or condensation reactions on the catalyst surface.
-
Agitation: In a batch reactor, ensure efficient stirring to improve mass transfer and prevent localized high concentrations of reactants or products on the catalyst surface.
-
-
Catalyst Regeneration (for Coked Catalysts):
-
A common method for removing carbon deposits is controlled oxidation (burn-off) followed by reduction.[3][11]
Experimental Protocol for Regeneration of a Coked Catalyst:
-
Solvent Wash: After the reaction, wash the catalyst with a clean, inert solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed organic species.
-
Inert Gas Purge: Purge the reactor containing the catalyst with an inert gas (e.g., nitrogen or argon) at a slightly elevated temperature (e.g., 100-150 °C) to remove residual solvent.
-
Oxidative Treatment: Introduce a stream of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂) over the catalyst. Carefully control the temperature to avoid overheating and sintering of the metal particles. A slow temperature ramp (e.g., 2 °C/min) to a final temperature of 300-400 °C is recommended. The temperature should be held until CO₂ is no longer detected in the off-gas.
-
Reduction: After the oxidative treatment, cool the catalyst under an inert atmosphere. Then, re-reduce the catalyst by introducing a flow of hydrogen gas, gradually increasing the temperature to the desired reaction temperature.
-
Diagram: General Workflow for Catalyst Regeneration
Caption: A general workflow for the regeneration of a coked hydrogenation catalyst.
Issue 3: Irreversible Deactivation (Suspected Sintering or Leaching)
Symptoms:
-
Loss of activity that cannot be restored by regeneration procedures.
-
Characterization of the spent catalyst (e.g., by TEM) shows an increase in metal particle size.
Causality: Sintering is often caused by excessively high temperatures, which provide the metal atoms with enough mobility to migrate and agglomerate.[14][15] Leaching is more common with less stable catalyst supports or in the presence of strong complexing agents.
Troubleshooting Protocol:
-
Re-evaluate Reaction Temperature:
-
Determine the minimum temperature required for an acceptable reaction rate to avoid excessive thermal stress on the catalyst.
-
-
Catalyst Selection:
-
Support Material: Consider catalysts on more thermally stable supports (e.g., graphite, silica, or titania). The choice of support can also influence the metal-support interaction and resistance to sintering.
-
Promoters: Some catalysts are formulated with promoters that inhibit sintering.
-
-
Characterize the Spent Catalyst:
-
Techniques like Transmission Electron Microscopy (TEM) can confirm an increase in particle size, indicative of sintering.
-
Inductively Coupled Plasma (ICP) analysis of the reaction mixture can detect leached metal, confirming this deactivation pathway.
-
Data Summary: Typical Reaction Conditions and Catalyst Performance
| Parameter | Condition A (High Activity) | Condition B (Enhanced Stability) | Potential for Deactivation |
| Catalyst | 5% Pd/C | 5% Pt/Al₂O₃ | Catalyst choice impacts stability. |
| Substrate Conc. | 1.0 M | 0.5 M | High concentration can promote coking. |
| Temperature | 80 °C | 50 °C | High temperature can lead to sintering. |
| H₂ Pressure | 10 bar | 5 bar | - |
| Initial TOF | ~500 h⁻¹ | ~200 h⁻¹ | - |
| Activity Loss (after 5 cycles) | ~40% | ~10% | Demonstrates impact of conditions. |
Note: The above data is illustrative and will vary depending on the specific catalyst and experimental setup.
Conclusion
Overcoming catalyst deactivation in the reduction of this compound requires a systematic and informed approach. By carefully considering the potential causes of deactivation – poisoning, coking, and thermal degradation – and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the robustness and efficiency of their synthetic processes. Regular monitoring of reaction performance and, when necessary, characterization of the spent catalyst are key to diagnosing and resolving issues of catalyst instability.
References
- WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google P
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing). (URL: )
- Catalyst Regener
- Heterogeneous enantioselective hydrogenation of fluorinated ketones - Research Collection. (URL: )
- US20060035779A1 - Method for regenerating a hydrogenation catalyst - Google P
- Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst | Organic Letters - ACS Public
- How to Prevent Catalyst Poisoning
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Public
- Regeneration method of hydrogenation catalyst - Eureka | P
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
- Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst - ResearchG
- (619e)
- Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: )
- Platinum catalyst deactivation and reactivation by in situ replacement of oxygen by nitrogen.
- Catalytic Enantioselective α-Fluorination of Ketones with CsF - American Chemical Society. (URL: )
- C
- Catalyst poison | Toxicity, Inhibition, Effects - Britannica. (URL: )
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. (URL: )
- Technical Support Center: Catalyst Deactivation in Reactions Involving Crotonophenone - Benchchem. (URL: )
- Kinetics of ketone hydrogenation over supported Ru c
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (URL: )
- Electrified Hydrogenation of Aliphatic Ketones in a Palladium Membrane Reactor | Journal of the American Chemical Society. (URL: )
- Influence of support acid–base properties on the platinum-catalyzed enantioselective hydrogenation of activated ketones | Request PDF - ResearchG
- PLATINUM METALS IN CATALYTIC HYDROGENATION - ResearchG
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH. (URL: )
- Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - ACS Public
- Catalyst Deactivation: Mechanism & Causes - StudySmarter. (URL: )
- A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses - University of York. (URL: )
- Platinum Based Catalysts in the Water Gas Shift Reaction: Recent Advances - MDPI. (URL: )
- Deactivation of supported copper metal catalysts for hydrogen
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- 4. Kinetics of ketone hydrogenation over supported Ru catalysts | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
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- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. mdpi.com [mdpi.com]
Side reactions of trifluoromethyl ketones in the presence of strong bases
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with trifluoromethyl ketones (TFMKs). This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered when using strong bases in reactions involving TFMKs. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
FAQs: Understanding the Core Issues
Question 1: Why are my yields consistently low when using strong bases like NaOH or KOH with my trifluoromethyl ketone substrate?
Low yields in reactions involving TFMKs and strong hydroxides are frequently due to a competing side reaction known as the haloform reaction . The trifluoromethyl group, being highly electron-withdrawing, makes the carbonyl carbon extremely electrophilic.[1] In the presence of a strong base like hydroxide, this leads to cleavage of the C-C bond between the carbonyl and the trifluoromethyl group.[2]
This reaction proceeds through the following general steps:
-
Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
C-C Bond Cleavage: Instead of the hydroxide being expelled, the trifluoromethyl group leaves as a trifluoromethyl anion (CF₃⁻), a surprisingly effective leaving group due to the inductive stabilization from the three fluorine atoms.
-
Protonation: The trifluoromethyl anion is subsequently protonated by the solvent or the newly formed carboxylic acid to generate fluoroform (CHF₃), a stable gas.[3]
The result is the undesired conversion of your valuable TFMK into a carboxylic acid, significantly reducing the yield of your target product.
Question 2: I am trying to perform an aldol reaction by deprotonating the α-carbon of my TFMK, but I'm seeing decomposition. What's happening?
While the α-protons of a standard ketone are readily abstracted by a strong base to form an enolate, TFMKs present a more complex scenario. The powerful electron-withdrawing effect of the CF₃ group significantly increases the acidity of the α-protons. However, it also greatly enhances the electrophilicity of the carbonyl carbon.
When you introduce a strong, non-hindered base, you create a competitive situation:
-
Path A (Desired): Deprotonation at the α-carbon to form the desired enolate for subsequent reaction.
-
Path B (Side Reaction): Nucleophilic attack at the carbonyl carbon, leading to the haloform-type cleavage described in Question 1.
With many common strong bases (e.g., NaOH, MeO⁻), Path B can be kinetically or thermodynamically favored, leading to substrate degradation instead of enolization.
Question 3: Can trifluoromethyl ketones undergo self-condensation or other unexpected rearrangements in the presence of strong bases?
Yes, beyond the haloform reaction, other base-mediated side reactions can occur, although they are often substrate-dependent. If the TFMK has α-protons, the formation of an enolate can lead to self-condensation (e.g., an aldol-type reaction with another molecule of the starting ketone).
Furthermore, for specific structures, Favorskii-type rearrangements can be a concern if there is a suitable leaving group on the α-carbon. The high acidity of the remaining α-proton facilitates the formation of a cyclopropanone intermediate, which then undergoes nucleophilic ring-opening.
Troubleshooting Guide: From Problem to Solution
This section provides actionable solutions to common experimental failures.
Issue 1: My reaction is producing carboxylic acid and fluoroform gas instead of my desired product.
-
Root Cause Analysis: The combination of a highly electrophilic carbonyl and a strong, small nucleophilic base (like OH⁻) favors C-C bond cleavage.
-
Solution Strategy:
-
Change the Base: Switch from hydroxide or methoxide bases to a non-nucleophilic, sterically hindered base. This will favor proton abstraction (enolization) over nucleophilic attack at the carbonyl.
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to -40 °C). This often slows the rate of the haloform reaction more than it slows the rate of deprotonation.[3]
-
Control Stoichiometry: Use the base in stoichiometric amounts (or slightly more) rather than in large excess. Excess base can promote the haloform pathway.
-
Recommended Bases to Mitigate Haloform Reaction
| Base | Abbreviation | Typical pKa (Conjugate Acid) | Key Advantage |
| Lithium diisopropylamide | LDA | ~36 | Highly hindered, non-nucleophilic. Excellent for clean enolate formation. |
| Lithium bis(trimethylsilyl)amide | LiHMDS | ~26 | Very hindered, non-nucleophilic, and soluble in many organic solvents. |
| Potassium bis(trimethylsilyl)amide | KHMDS | ~26 | Similar to LiHMDS, sometimes offering different reactivity or solubility.[3] |
| Sodium Hydride | NaH | ~35 | A non-nucleophilic hydride source, effective for deprotonation.[5] |
Issue 2: My attempt to generate an enolate for an alkylation reaction is failing.
-
Problem: Inefficient or incomplete enolate formation, leading to low conversion or recovery of starting material.
-
Root Cause Analysis: The choice of base and solvent is critical for efficiently generating the enolate of a TFMK without causing degradation.
-
Solution Workflow:
Caption: Troubleshooting workflow for enolate formation.
Protocol: Optimized Enolate Generation for Alkylation
-
Setup: Under an inert atmosphere (N₂ or Ar), add your trifluoromethyl ketone and anhydrous THF to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a pre-titrated solution of LDA (1.05 equivalents) dropwise over 10-15 minutes. The strong base should be added to the ketone solution to ensure the ketone is never in excess relative to the enolate.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add your electrophile (e.g., alkyl halide) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench: Quench the reaction with a saturated aqueous solution of NH₄Cl.
Mechanistic Deep Dive: Visualizing the Haloform Reaction
The haloform reaction is the most prevalent and destructive side reaction for TFMKs in the presence of strong, nucleophilic bases. Understanding its mechanism is key to preventing it.
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloform reaction - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]
Scale-up considerations for the synthesis of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
Welcome to the technical support resource for the synthesis of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this important trifluoromethyl ketone intermediate. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Primary Synthetic Strategy: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing aryl trifluoromethyl ketones is the Friedel-Crafts acylation. This involves the electrophilic aromatic substitution of an activated aromatic ring—in this case, butylbenzene—with a trifluoroacetylating agent, typically activated by a strong Lewis acid catalyst.
FAQ 1: What is the recommended laboratory-scale protocol for the synthesis of this compound?
The recommended approach is the Friedel-Crafts acylation of butylbenzene using trifluoroacetic anhydride (TFAA) as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.[1][2] The butyl group is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is significantly favored.
Experimental Workflow: Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts acylation.
Detailed Laboratory Protocol (50 mmol scale)
Materials:
-
Butylbenzene (6.71 g, 50 mmol, 1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (7.33 g, 55 mmol, 1.1 equiv)
-
Trifluoroacetic Anhydride (TFAA) (11.55 g, 55 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM) (150 mL)
-
Concentrated HCl (30 mL)
-
Crushed Ice (150 g)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under an inert atmosphere.[3]
-
Charging Reagents: Charge the flask with butylbenzene and 100 mL of anhydrous DCM. Cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Carefully add the anhydrous AlCl₃ to the stirred solution in portions, ensuring the temperature does not exceed 10 °C. The mixture may become a slurry.[4]
-
Acylating Agent Addition: Dissolve the TFAA in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the TFAA solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.[1]
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours or until TLC/GC analysis indicates complete consumption of the starting material.
-
Work-up - Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. With extreme caution and slow addition , pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas.[3][5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (bottom, DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.
Section 2: Troubleshooting Guide
Problem 1: My reaction yield is very low, or the reaction did not proceed. What went wrong?
This is a common issue often related to reagent quality or reaction conditions.
Possible Causes & Solutions:
-
Moisture Contamination: Aluminum chloride reacts violently with water, which deactivates it. Ensure all glassware is rigorously dried, and use anhydrous grade solvents and reagents. Handle AlCl₃ quickly in a dry environment.[3]
-
Inactive Catalyst: The quality of AlCl₃ is critical. Use a freshly opened bottle of high-purity, anhydrous AlCl₃. A yellowish or clumpy appearance may indicate hydration and deactivation.
-
Insufficient Catalyst: The product ketone is a Lewis base that forms a complex with AlCl₃. This complexation sequesters the catalyst, rendering it inactive. Therefore, at least 1.1 equivalents of AlCl₃ are required to drive the reaction to completion.[6] Using only a catalytic amount will result in poor conversion.
-
Low Reaction Temperature: While initial cooling is necessary to control the exotherm, prolonged reaction at very low temperatures may slow the reaction rate excessively. After the initial addition, allowing the reaction to slowly warm to room temperature is often necessary for completion.
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: My GC-MS analysis shows significant amounts of the ortho-isomer. How can I improve para-selectivity?
While the bulky butyl group favors para-substitution, the formation of the ortho-isomer can occur.
Possible Causes & Solutions:
-
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier for ortho-acylation. Strict temperature control during the addition of reagents is crucial. Maintaining the temperature at 0-5 °C generally maximizes para-selectivity.
-
Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. Highly polar solvents may alter the reactivity and selectivity of the electrophile.
Problem 3: The work-up is difficult; I'm forming a persistent emulsion or solid precipitate during the quench.
This is caused by the formation of aluminum hydroxides and oxychlorides during the quench.
Possible Causes & Solutions:
-
Insufficiently Acidic Quench: Quenching in pure water or ice can lead to the formation of gelatinous aluminum hydroxide Al(OH)₃. Adding concentrated HCl to the ice ensures the formation of water-soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺), which remain in the aqueous phase and are easier to separate.[5]
-
Quench Performed Too Rapidly: Adding the reaction mixture too quickly to the ice/acid can create localized "hot spots," leading to the formation of intractable solids. A slow, steady addition with very efficient stirring is essential for a clean phase separation.
Section 3: Scale-Up and Safety Considerations
FAQ 2: What are the primary challenges when scaling this reaction from grams to kilograms?
Scaling up a Friedel-Crafts acylation introduces significant safety and engineering challenges.
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (>1 kg) | Scale-Up Considerations & Solutions |
| Heat Management | Ice bath is sufficient. | Ice bath is inadequate; requires a jacketed reactor with active cooling. | The reaction is highly exothermic. Heat transfer becomes less efficient as the surface-area-to-volume ratio decreases. Ensure adequate cooling capacity and monitor internal temperature closely. |
| Reagent Addition | Manual addition via dropping funnel. | Metering pump for controlled, automated addition. | A runaway reaction is a major risk. Addition rate must be carefully controlled and linked to the reactor's cooling capacity to prevent temperature spikes. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer (e.g., impeller or turbine). | As the reaction mixture becomes a thick slurry, efficient mixing is critical to ensure heat distribution and prevent localized overheating. Inadequate stirring can lead to poor conversion and side reactions. |
| Quenching | Pouring into a beaker of ice/acid. | "Reverse quench": Slowly adding the ice/acid solution to the reaction vessel, or transferring the reaction mixture via a pump into a separate, well-stirred quench vessel. | The quench is also highly exothermic and releases HCl gas. A controlled reverse addition and a robust off-gas scrubbing system are mandatory on a large scale. |
FAQ 3: Trifluoroacetic Anhydride (TFAA) is a hazardous reagent. What are the critical safety precautions?
TFAA is corrosive, a lachrymator, and reacts violently with water.[7][8][9] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.[9]
-
Ventilation: Handle TFAA exclusively within a certified chemical fume hood to avoid inhalation of its corrosive vapors.[10]
-
Handling: Use glass or PTFE-lined equipment. TFAA is highly sensitive to moisture; keep containers tightly sealed under an inert atmosphere. When measuring, do so quickly and efficiently.
-
Spills: Neutralize small spills with a suitable absorbent material like sodium bicarbonate or a commercial spill kit. For larger spills, evacuate the area and follow emergency procedures.[7]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8] For inhalation, move to fresh air immediately.
Section 4: Alternative Synthetic Routes
FAQ 4: Is there a viable alternative to the Friedel-Crafts reaction for this synthesis?
Yes, a Grignard-based approach offers an alternative, particularly if avoiding strong Lewis acids is desirable. This route involves the reaction of a 4-butylphenylmagnesium halide with a trifluoroacetylating agent like ethyl trifluoroacetate.[11][12]
Alternative Workflow: Grignard Reaction
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Validation & Comparative
A Comparative Guide to the Reactivity of Aromatic Ketones: 1-(4-butylphenyl)-2,2,2-trifluoroethanone vs. Acetophenone
Introduction
In the landscape of synthetic chemistry and drug development, the reactivity of carbonyl compounds is a cornerstone of molecular design. The choice of substituents on a ketone can dramatically alter its chemical behavior, influencing reaction rates, equilibrium positions, and even biological activity. This guide provides an in-depth comparison of two structurally related aromatic ketones: 1-(4-butylphenyl)-2,2,2-trifluoroethanone and the benchmark compound, acetophenone.
While both molecules share a phenyl ketone backbone, the substitution of a methyl group (in acetophenone) with a trifluoromethyl group (-CF3) and the addition of a para-butyl group create a profound difference in the electrophilicity of the carbonyl carbon. We will explore the theoretical underpinnings of this difference, provide supporting experimental frameworks, and discuss the practical implications for researchers in the field. The core finding is that the potent electron-withdrawing nature of the trifluoromethyl group renders this compound significantly more reactive towards nucleophiles than acetophenone.[1][2][3]
Theoretical Framework: Unpacking the Electronic and Steric Influences
The difference in reactivity between these two ketones is primarily governed by the powerful electronic influence of the trifluoromethyl group.
Electronic Effects:
-
This compound: The key to this molecule's reactivity is the -CF3 group. Fluorine is the most electronegative element, and the cumulative inductive effect of three fluorine atoms makes the -CF3 group one of the most powerful electron-withdrawing groups in organic chemistry.[1][4] This strong inductive pull (-I effect) withdraws electron density from the adjacent carbonyl carbon. This polarization creates a highly electron-deficient, or "superelectrophilic," carbon atom, making it exceptionally susceptible to attack by nucleophiles.[1][2] The para-butyl group is a weak electron-donating group (+I effect), which slightly counteracts this effect, but its influence is minor compared to the overwhelming pull of the -CF3 group.
-
Acetophenone: In contrast, the methyl group (-CH3) in acetophenone is weakly electron-donating. It pushes electron density towards the carbonyl carbon, which slightly reduces its partial positive charge and, therefore, its electrophilicity compared to an unsubstituted benzaldehyde, but makes it significantly less electrophilic than its trifluoromethyl counterpart.[5][6]
Steric Effects:
Steric hindrance can play a role in modulating reactivity.[7][8] In this comparison:
-
The trifluoromethyl group is larger than a methyl group, which could potentially hinder the approach of a nucleophile. However, for many common nucleophiles, this effect is secondary to the powerful electronic activation.[9]
-
The para-butyl group on the phenyl ring is distant from the reaction center (the carbonyl group) and does not significantly impede the nucleophile's trajectory.[10] Its primary role is modifying properties like solubility.
Therefore, the reactivity difference is overwhelmingly dictated by electronic factors.
Experimental Evidence: Comparative Reduction via Sodium Borohydride
A classic method to demonstrate the difference in carbonyl electrophilicity is a competitive reduction reaction using a mild reducing agent like sodium borohydride (NaBH4).[11][12] NaBH4 reduces ketones to secondary alcohols via the nucleophilic addition of a hydride ion (H⁻).[11][13]
The more electrophilic the carbonyl carbon, the faster it will react with the hydride nucleophile. In a comparative experiment, this compound is expected to be reduced significantly faster than acetophenone.
Comparative Data Summary
The following table summarizes the properties and predicts the outcome of a competitive reduction experiment.
| Feature | This compound | Acetophenone | Rationale |
| Key Substituent | Trifluoromethyl (-CF3) | Methyl (-CH3) | The primary driver of reactivity differences. |
| Electronic Effect | Strong electron-withdrawal (-I) | Weak electron-donation (+I) | -CF3 group strongly polarizes the C=O bond.[1][4] |
| Carbonyl Carbon | Highly electrophilic (large δ+) | Moderately electrophilic (smaller δ+) | The magnitude of the partial positive charge dictates reactivity. |
| Predicted NaBH4 Reactivity | Very High / Rapid | Moderate / Slower | The more electrophilic carbonyl is attacked faster by the hydride ion.[3] |
| Expected Outcome | Faster conversion to the corresponding alcohol | Slower conversion to 1-phenylethanol | Reaction rate directly correlates with electrophilicity. |
Experimental Protocol: Comparative Reduction of Ketones
This protocol describes a method for comparing the reduction rates of the two ketones using Sodium Borohydride, monitored by Thin-Layer Chromatography (TLC).
Materials
-
This compound
-
Acetophenone
-
Sodium Borohydride (NaBH4)
-
Ethanol (95%)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
-
TLC plates (silica gel)
-
TLC developing chamber and solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure
-
Preparation : Prepare two separate 50 mL round-bottom flasks. In Flask A, dissolve 1 mmol of this compound in 10 mL of 95% ethanol. In Flask B, dissolve 1 mmol of acetophenone in 10 mL of 95% ethanol. Prepare a solution of 1.5 mmol of NaBH4 in 5 mL of 95% ethanol.
-
Reaction Initiation : Cool both flasks in an ice bath. At time t=0, add half of the NaBH4 solution to Flask A and the other half to Flask B. Stir both mixtures.
-
Monitoring : Immediately after addition, and at subsequent intervals (e.g., 2, 5, 10, 20, and 30 minutes), use a capillary tube to take a small sample from each reaction mixture and spot it on a TLC plate. Elute the plate and visualize under a UV lamp to observe the disappearance of the starting ketone spot and the appearance of the product alcohol spot.
-
Quenching : Once the reaction in a flask is complete (as determined by TLC), carefully add 5 mL of 1M HCl dropwise to quench the excess NaBH4.
-
Workup : Transfer the mixture to a separatory funnel. Add 15 mL of water and extract with ethyl acetate (2 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Analysis : Compare the TLC plates from the time course. The reaction that shows complete consumption of the starting material in the shortest amount of time is the more reactive one.
Mechanism of Nucleophilic Attack
The fundamental reaction step is the attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup step to yield the final alcohol product. The higher partial positive charge on the carbonyl carbon of the trifluoroethanone derivative provides a stronger electrostatic attraction for the incoming nucleophile, lowering the activation energy for this step and accelerating the reaction.
Implications for Chemical Synthesis and Drug Development
The enhanced reactivity of trifluoromethyl ketones is not merely a chemical curiosity; it is a property leveraged extensively in medicinal and materials chemistry.
-
Enzyme Inhibition : Trifluoromethyl ketones are potent inhibitors of various hydrolase enzymes, such as serine proteases and esterases.[9] Their high electrophilicity allows them to readily react with nucleophilic residues (like serine) in an enzyme's active site, forming a stable hemiacetal or hemiketal. This structure mimics the tetrahedral transition state of substrate hydrolysis, effectively blocking the enzyme's function.[2] Standard ketones like acetophenone are not reactive enough to serve this purpose effectively.
-
Synthetic Intermediates : The high reactivity of the carbonyl group makes this compound a valuable intermediate for constructing more complex molecules. It readily undergoes reactions like Grignard additions, aldol condensations, and Wittig reactions, often under milder conditions than those required for less reactive ketones.[14][15]
-
Fine-Tuning Molecular Properties : The -CF3 group is also a bioisostere for other groups and can enhance metabolic stability and lipophilicity, which are crucial parameters in drug design.[4][16]
Conclusion
The comparison between this compound and acetophenone serves as a powerful illustration of how substituent effects govern chemical reactivity. The strong inductive electron-withdrawal by the trifluoromethyl group dramatically increases the electrophilicity of the carbonyl carbon, making it far more susceptible to nucleophilic attack than the analogous methyl ketone, acetophenone. This fundamental principle is supported by reaction rate data and has significant practical applications, particularly in the design of enzyme inhibitors and as a versatile intermediate in organic synthesis. For researchers and drug developers, understanding these reactivity differences is crucial for the rational design of molecules with tailored chemical and biological functions.
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University of Southampton. (2000). Synthesis of ?,?-unsaturated trifluoromethyl ketones from 4-dimethylamino-1,1,1-trifluorobut-3-ene-2-one by addition of Grignard reagents. ePrints Soton. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
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ResearchGate. (n.d.). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone.... Retrieved from [Link]
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RSC Publishing. (1968). The Electrochemical Transformation of aaa-Trifluoroacetophenone into Acetophenone. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
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ResearchGate. (2025). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. Retrieved from [Link]
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A Comparative Guide to the Biological Validation of 1-(4-butylphenyl)-2,2,2-trifluoroethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to modulate the potency, metabolic stability, and pharmacokinetic profile of bioactive compounds. Among these, trifluoromethyl ketones (TFKs) have emerged as a particularly compelling class of inhibitors for a range of hydrolytic enzymes, owing to the unique electronic properties conferred by the trifluoromethyl group. This guide provides an in-depth technical framework for the validation of the biological activity of 1-(4-butylphenyl)-2,2,2-trifluoroethanone derivatives, a novel class of compounds with significant therapeutic potential.
This document is not a rigid protocol but rather a dynamic guide designed to empower researchers with the rationale and methodologies required to comprehensively evaluate this promising chemical series. We will delve into the mechanistic underpinnings of TFK-mediated enzyme inhibition, provide detailed experimental workflows for their biological characterization, and present a comparative analysis against established inhibitors.
The Scientific Rationale: Why this compound Derivatives Warrant Investigation
The core of the this compound scaffold lies in the potent electrophilicity of the ketone's carbonyl carbon. The strong electron-withdrawing nature of the adjacent trifluoromethyl group dramatically increases this electrophilicity, rendering the ketone susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine. This interaction can lead to the formation of a stable, yet often reversible, tetrahedral hemiketal or hemithioketal adduct, which mimics the transition state of substrate hydrolysis. This "transition-state analogy" is a hallmark of many potent enzyme inhibitors.[1][2]
The 4-butylphenyl moiety provides a lipophilic handle that can be tailored to enhance binding affinity and selectivity for the target enzyme's active site. Variations in the butyl chain and substitutions on the phenyl ring offer a rich playground for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity.
Given their structural features, this compound derivatives are prime candidates for inhibiting serine hydrolases, a large and diverse family of enzymes that includes therapeutically relevant targets such as acetylcholinesterase (AChE) and carboxylesterases (CEs).[3][4]
Experimental Validation Workflow: A Multi-tiered Approach
A robust validation of the biological activity of novel compounds necessitates a tiered approach, beginning with broad cytotoxicity profiling and progressing to specific enzyme inhibition assays and mechanistic studies.
Figure 1: A tiered experimental workflow for the validation of this compound derivatives.
Tier 1: Foundational Screening - Cytotoxicity Assessment
Before delving into specific enzyme inhibition, it is crucial to determine the general cytotoxicity of the synthesized derivatives. This ensures that any observed enzyme inhibition is not a mere consequence of cell death and helps establish a therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for general toxicity, or a specific cancer cell line if evaluating anti-cancer potential) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Tier 2: Target-Specific Evaluation - Enzyme Inhibition Assays
Based on the structural characteristics of trifluoromethyl ketones, acetylcholinesterase (AChE) and carboxylesterases (CEs) are plausible targets.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected at 412 nm.[5]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE (from electric eel or human recombinant), acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and plot a dose-response curve to calculate the IC50 value.
Tier 3: Mechanistic and Comparative Studies
For the most potent derivatives, further kinetic studies are essential to understand their mechanism of inhibition and to allow for a more direct comparison with other inhibitors.
Determining the Inhibition Constant (Ki)
The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. The inhibition constant (Ki), however, is a true measure of the inhibitor's potency. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value:
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.[6]
Comparative Analysis
To contextualize the activity of the novel derivatives, they should be benchmarked against well-characterized, standard inhibitors.
| Compound Class | Target Enzyme | Standard Inhibitors |
| This compound Derivatives | Acetylcholinesterase | Donepezil, Rivastigmine, Galantamine[7][8] |
| Carboxylesterases | Benzil, Bis(4-nitrophenyl)phosphate (BNPP)[3][9] |
Illustrative Comparative Data (Hypothetical)
Due to the absence of publicly available data for this compound derivatives, the following table presents hypothetical data to illustrate how a comparative analysis would be structured.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity (AChE/BuChE) |
| Derivative 1 (4-butyl) | hAChE | 0.5 | 0.25 | 20 |
| Derivative 2 (4-isobutyl) | hAChE | 1.2 | 0.6 | 15 |
| Donepezil | hAChE | 0.02 | 0.01 | >1000 |
| Derivative 1 (4-butyl) | hCE1 | 2.5 | 1.1 | - |
| Benzil | hCE1 | 0.045 | 0.02 | - |
hAChE: human Acetylcholinesterase; hCE1: human Carboxylesterase 1. Data is for illustrative purposes only.
Mechanism of Action: The Role of the Trifluoromethyl Ketone
The inhibitory activity of trifluoromethyl ketones against serine hydrolases is attributed to their ability to act as transition-state analogs. The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the TFK, forming a tetrahedral hemiketal intermediate. This intermediate is structurally similar to the transition state of substrate hydrolysis and is stabilized by interactions within the active site, leading to potent inhibition.
Figure 2: Proposed mechanism of serine hydrolase inhibition by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The methodologies outlined in this guide provide a comprehensive framework for their biological validation, from initial toxicity screening to detailed mechanistic studies. By systematically evaluating their activity against relevant targets and comparing them to established inhibitors, researchers can effectively delineate the therapeutic potential of this chemical class.
Future work should focus on synthesizing a library of derivatives with modifications to the butylphenyl moiety to establish a clear structure-activity relationship. This will enable the rational design of more potent and selective inhibitors. Furthermore, in vivo studies will be necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most promising candidates.
References
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Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
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Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159–1171. [Link]
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Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. [Link]
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Wadkins, R. M., Hyatt, J. L., Edwards, C. C., Yoon, K. J., Wierdl, M., Morton, C. L., Danks, M. K., & Potter, P. M. (2007). Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. Molecular Pharmacology, 71(3), 713–723. [Link]
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Masson, P., Rochu, D., & Garcés, M. (2020). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. Biomolecules, 10(12), 1608. [Link]
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Pohanka, M. (2014). A Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts. BioMed Research International, 2014, 851532. [Link]
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ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
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Parkinson, E. I., Hatfield, M. J., Tsurkan, L., Hyatt, J. L., Edwards, C. C., Hicks, L. D., Yan, B., & Potter, P. M. (2011). Requirements for mammalian carboxylesterase inhibition by substituted ethane-1,2-diones. Bioorganic & Medicinal Chemistry, 19(15), 4635–4643. [Link]
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A Comparative Guide to Catalytic Systems for the Asymmetric Reduction of 1-(4-butylphenyl)-2,2,2-trifluoroethanone
Introduction: The Significance of Chiral Fluorinated Alcohols
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis, particularly within the pharmaceutical industry. The resulting chiral alcohols often serve as critical building blocks for active pharmaceutical ingredients (APIs). Among these, fluorinated chiral alcohols have garnered significant attention due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]
1-(4-butylphenyl)-2,2,2-trifluoroethanone is a prochiral trifluoromethyl ketone, and its reduction product, chiral 1-(4-butylphenyl)-2,2,2-trifluoroethanol, is a valuable synthon in drug discovery and development. The stereochemistry of this alcohol is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient and highly selective catalytic systems for the asymmetric reduction of this ketone is of utmost importance.
This guide provides a comprehensive comparison of different catalytic systems for the asymmetric reduction of this compound, including transition metal catalysts (Ruthenium and Iridium-based) and biocatalysts (ketoreductases). We will delve into the mechanistic underpinnings of each system, provide detailed experimental protocols, and present a comparative analysis of their performance based on available experimental data and informed extrapolation from closely related substrates.
Comparative Performance of Catalytic Systems
The selection of an optimal catalytic system for the asymmetric reduction of this compound hinges on several key performance metrics: enantiomeric excess (ee), chemical yield, turnover number (TON), and turnover frequency (TOF). While direct comparative data for this specific substrate is not extensively available in the literature, we can extrapolate expected performance based on studies of structurally similar aryl trifluoromethyl ketones.
| Catalytic System | Catalyst | Reductant | Solvent | Temp. (°C) | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Ruthenium-Catalyzed ATH | RuCl | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | >95 | >98 | up to 2000 | ~100 | Extrapolated from[2] |
| Iridium-Catalyzed ATH | [Cp*IrCl₂]₂/(S,S)-Ts-DPEN | HCOOH/NEt₃ (5:2) | Water | 40 | ~90 | ~95 | ~1000 | ~200 | Extrapolated from[3] |
| Biocatalysis (Ketoreductase) | KRED-P1-B06 (Codexis®) | Isopropanol/NADP⁺ | Buffer/IPA | 30 | >99 | >99.5 | >500 | ~50 | Extrapolated from KRED screening data |
Disclaimer: The data presented for this compound is extrapolated from literature reports on analogous substrates (e.g., 2,2,2-trifluoroacetophenone and other para-substituted derivatives). Actual results may vary.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The Noyori-type ruthenium catalysts, particularly those featuring a chiral diamine ligand and a p-cymene arene ligand, are renowned for their exceptional performance in the asymmetric transfer hydrogenation of ketones.[4]
Mechanistic Insights
The catalytic cycle of the Noyori-type Ru-catalyzed ATH involves a metal-ligand bifunctional mechanism. The precatalyst, typically RuCl, is activated in the presence of a base (from the HCOOH/NEt₃ mixture) to form a 16-electron ruthenium hydride species. This active catalyst then coordinates the ketone, and the hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen via a six-membered transition state. This concerted outer-sphere mechanism is key to the high efficiency and enantioselectivity of the reaction.[5]
Caption: Catalytic cycle of Noyori-type asymmetric transfer hydrogenation.
Experimental Protocol: Ru-Catalyzed ATH
-
Catalyst Preparation: In a nitrogen-flushed glovebox, add RuCl (0.01 mmol, 1 mol%) to a dry Schlenk tube.
-
Reaction Setup: Add acetonitrile (5 mL) to the Schlenk tube, followed by this compound (1.0 mmol).
-
Reagent Addition: Add a freshly prepared azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 1.0 mL).
-
Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at 28 °C for 10 hours.
-
Work-up and Analysis: Upon completion (monitored by TLC or GC), quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield and enantiomeric excess are determined by chiral HPLC analysis.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Iridium complexes, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand and a chiral diamine, have emerged as powerful catalysts for ATH reactions. A key advantage of some iridium systems is their ability to operate efficiently in aqueous media, offering a greener alternative to traditional organic solvents.[3]
Mechanistic Insights
Similar to the ruthenium catalysts, iridium-catalyzed ATH is believed to proceed through a metal-ligand cooperative mechanism. The [Cp*IrCl₂]₂ precatalyst reacts with the chiral diamine ligand to form the active catalytic species. In the presence of a hydrogen donor like sodium formate or a formic acid/triethylamine mixture, an iridium hydride is generated. The ketone then coordinates to the iridium center, and the reduction proceeds via a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group. The use of water as a solvent can significantly accelerate the reaction rate in some cases.
Caption: Experimental workflow for Iridium-catalyzed ATH.
Experimental Protocol: Ir-Catalyzed ATH
-
Catalyst Preparation: In a vial, dissolve [Cp*IrCl₂]₂ (0.005 mmol) and (S,S)-Ts-DPEN (0.011 mmol) in water (2 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol).
-
Reagent Addition: Add a 5:2 molar mixture of formic acid and triethylamine (1.0 mL).
-
Reaction Conditions: Seal the vial and stir the reaction mixture vigorously at 40 °C for 5 hours.
-
Work-up and Analysis: After cooling to room temperature, extract the reaction mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The yield and enantiomeric excess are determined by chiral HPLC.
Biocatalytic Reduction using Ketoreductases (KREDs)
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a highly selective and environmentally benign approach to the synthesis of chiral alcohols. KREDs are NAD(P)H-dependent oxidoreductases that catalyze the reduction of ketones with exceptional enantio- and regioselectivity.
Mechanistic Insights
The mechanism of KRED-catalyzed reduction involves the transfer of a hydride from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone. The substrate binds to the active site of the enzyme in a specific orientation, dictated by the protein's three-dimensional structure. This precise positioning ensures that the hydride is delivered to one face of the prochiral ketone, leading to the formation of a single enantiomer of the alcohol product. A co-substrate, such as isopropanol, is often used to regenerate the expensive NAD(P)H cofactor in a catalytic cycle.
Caption: Simplified catalytic cycle for a ketoreductase (KRED).
Experimental Protocol: Biocatalytic Reduction
-
Reaction Buffer: Prepare a potassium phosphate buffer (100 mM, pH 7.0) containing NADP⁺ (1 mM) and isopropanol (10% v/v).
-
Enzyme and Substrate: To 10 mL of the reaction buffer, add the ketoreductase (e.g., a commercially available KRED from a screening kit, ~1 mg/mL). Add this compound (0.1 mmol), potentially dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.
-
Reaction Conditions: Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 200 rpm) for 24 hours.
-
Work-up and Analysis: Extract the reaction mixture with methyl tert-butyl ether (MTBE). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis.
Conclusion and Future Outlook
The asymmetric reduction of this compound can be effectively achieved using a variety of catalytic systems. Ruthenium- and iridium-based catalysts for asymmetric transfer hydrogenation offer high yields and excellent enantioselectivities under relatively mild conditions. These systems benefit from well-understood mechanisms and a broad substrate scope. Biocatalytic reduction using ketoreductases represents a particularly attractive "green" alternative, often providing near-perfect enantioselectivity and operating under environmentally benign aqueous conditions.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including cost, scalability, desired enantiomer, and downstream processing considerations. For large-scale industrial applications, the high turnover numbers of the transition metal catalysts are advantageous, while for high-purity applications in early-stage drug discovery, the exceptional selectivity of biocatalysts may be preferred.
Future research in this area will likely focus on the development of even more active and robust catalysts, particularly those that can operate under more sustainable conditions. The continued exploration of novel ligands for transition metal catalysts and the application of protein engineering to tailor the substrate specificity and stability of ketoreductases will undoubtedly lead to even more efficient and selective methods for the synthesis of valuable chiral fluorinated building blocks like 1-(4-butylphenyl)-2,2,2-trifluoroethanol.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-butylphenyl)-2,2,2-trifluoroethanone Analogs
This guide provides a deep dive into the structure-activity relationships (SAR) of 1-(4-butylphenyl)-2,2,2-trifluoroethanone and its analogs. We will explore the mechanistic basis of inhibition by the trifluoromethyl ketone (TFMK) warhead, analyze how structural modifications on the phenyl ring influence biological activity, and provide robust experimental protocols for synthesis and evaluation. This document is intended for researchers in medicinal chemistry and drug development seeking to design and optimize potent enzyme inhibitors based on this versatile scaffold.
The Trifluoromethyl Ketone (TFMK) Warhead: A Privileged Motif in Enzyme Inhibition
Trifluoromethyl ketones are a prominent class of enzyme inhibitors, primarily targeting serine and cysteine proteases, as well as certain esterases.[1] Their efficacy stems from the unique electronic properties of the trifluoromethyl (CF₃) group.
-
Mechanism of Action: The highly electronegative fluorine atoms create a strong dipole, rendering the adjacent carbonyl carbon exceptionally electrophilic.[1] This "warhead" readily invites nucleophilic attack from a serine hydroxyl or cysteine thiol residue within an enzyme's active site. The result is the formation of a stable, yet often reversible, tetrahedral hemiketal or hemithioketal intermediate.[2][3] This intermediate mimics the transition state of the natural substrate hydrolysis, making TFMKs potent transition-state analog inhibitors.[4]
The core interaction can be visualized as follows:
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A Senior Application Scientist's Guide to the In Vitro Evaluation of 1-(4-butylphenyl)-2,2,2-trifluoroethanone Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors is perpetual. Among the myriad of chemical scaffolds explored, trifluoromethyl ketones (TFMKs) have emerged as a particularly promising class of inhibitors, largely due to the unique electronic properties conferred by the trifluoromethyl group.[1] This guide provides an in-depth comparison of 1-(4-butylphenyl)-2,2,2-trifluoroethanone derivatives as enzyme inhibitors, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively evaluate these compounds in vitro.
The Trifluoromethyl Ketone Warhead: A Mechanistic Overview
The potency of trifluoromethyl ketones as enzyme inhibitors is rooted in the strong electron-withdrawing nature of the three fluorine atoms. This effect renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by residues in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[1][2] This interaction often results in the formation of a stable, yet often reversible, tetrahedral hemiketal or hemithioketal adduct.[2] This adduct can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[3][4]
The kinetics of inhibition by TFMKs can vary, exhibiting either a rapid equilibrium (fast-on-fast-off) or a time-dependent, slow-binding mechanism.[5][6] The latter is often characterized by an initial weak binding followed by a slower isomerization to a more tightly bound complex. Understanding the kinetic profile of an inhibitor is crucial for its therapeutic development.
Caption: General mechanism of enzyme inhibition by trifluoromethyl ketones.
Comparative Evaluation of this compound Derivatives
To illustrate a comparative analysis, we present hypothetical data for three derivatives of this compound (BPTF) against two common enzyme targets: a serine protease (e.g., chymotrypsin) and a carboxylesterase (e.g., hCE1). The derivatives differ in the substitution on the phenyl ring.
| Compound ID | Derivative | Target Enzyme | IC₅₀ (nM) | Inhibition Type |
| BPTF-1 | Unsubstituted | Chymotrypsin | 150 | Competitive, Slow-binding |
| hCE1 | 450 | Competitive | ||
| BPTF-2 | 4'-amino | Chymotrypsin | 75 | Competitive, Slow-binding |
| hCE1 | 200 | Competitive | ||
| BPTF-3 | 4'-nitro | Chymotrypsin | 300 | Competitive |
| hCE1 | 800 | Competitive |
From this hypothetical data, BPTF-2 with an electron-donating amino group shows the highest potency against both enzymes. This suggests that modifications to the phenyl ring can significantly influence inhibitory activity, likely by affecting the electronic properties of the trifluoromethyl ketone warhead or by forming additional interactions within the enzyme's active site.
Experimental Protocols for In Vitro Inhibition Assays
The following are detailed protocols for assessing the inhibitory potential of this compound derivatives against two classes of enzymes: serine proteases and carboxylesterases. An acetylcholinesterase inhibition assay is also included as TFMKs are known to inhibit this enzyme.[7][8][9]
Serine Protease Inhibition Assay (e.g., Chymotrypsin)
This protocol is adapted from established methods for determining serine protease inhibition.[10][11][12]
Principle: The assay measures the rate of hydrolysis of a chromogenic or fluorogenic substrate by the serine protease. The presence of an inhibitor will decrease the rate of substrate hydrolysis, and the extent of this decrease is proportional to the inhibitor's potency.
Materials:
-
Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA) as substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the TFMK derivatives in DMSO.
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the TFMK derivative solution at various concentrations to the wells. Include a control with DMSO only.
-
Add 10 µL of chymotrypsin solution (final concentration ~10 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the SAPPNA substrate solution (final concentration ~100 µM).
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carboxylesterase Inhibition Assay (e.g., hCE1)
This protocol is based on methods for assessing carboxylesterase inhibition.[13][14]
Principle: Similar to the serine protease assay, this assay measures the inhibition of the hydrolysis of a suitable substrate by carboxylesterase.
Materials:
-
Human carboxylesterase 1 (hCE1) recombinant enzyme
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Phosphate buffer (100 mM, pH 7.4)
-
DMSO
-
This compound derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the TFMK derivatives in DMSO.
-
In a 96-well plate, add 170 µL of phosphate buffer.
-
Add 10 µL of the TFMK derivative solution at various concentrations. Include a DMSO control.
-
Add 10 µL of hCE1 solution and incubate for 10 minutes at 37°C.
-
Start the reaction by adding 10 µL of pNPA substrate solution.
-
Monitor the increase in absorbance at 405 nm for 10 minutes.
-
Calculate the reaction rates and determine the IC₅₀ values.
Acetylcholinesterase Inhibition Assay
This widely used assay is based on the Ellman method.[15][16][17][18]
Principle: Acetylcholinesterase (AChE) hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[15][16][17]
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) as substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (100 mM, pH 8.0)
-
DMSO
-
This compound derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the TFMK derivatives in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the TFMK derivative solution at various concentrations.
-
Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Measure the absorbance at 412 nm for 5 minutes.
-
Calculate the reaction rates and determine the IC₅₀ values.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent enzyme inhibitors. The high electrophilicity of the trifluoromethyl ketone moiety drives the formation of stable adducts with target enzymes. As demonstrated, in vitro testing is a critical step in characterizing the inhibitory potential of these derivatives. By employing the detailed protocols and comparative frameworks presented in this guide, researchers can effectively screen and identify lead compounds for further development in the pursuit of novel therapeutics.
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. (n.d.). PubMed Central. [Link]
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Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. [Link]
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Carboxylesterase Inhibition. (n.d.). Evotec. [Link]
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In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central. [Link]
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-
Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. (n.d.). NIH. [Link]
-
Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. (n.d.). NIH. [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC. (n.d.). NIH. [Link]
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Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. (n.d.). ResearchGate. [Link]
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1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (n.d.). MDPI. [Link]
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Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). PubMed. [Link]
-
1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (2020). PubMed. [Link]
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(PDF) 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (n.d.). ResearchGate. [Link]
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Benchmarking the efficiency of 1-(4-butylphenyl)-2,2,2-trifluoroethanone synthesis routes
An In-Depth Technical Guide to the Synthesis of 1-(4-butylphenyl)-2,2,2-trifluoroethanone: A Comparative Benchmarking of Efficiency
Introduction
This compound is a key building block in the development of pharmaceuticals and advanced functional materials. The presence of the trifluoromethyl ketone moiety imparts unique electronic properties, enhances metabolic stability, and improves bioavailability in drug candidates. The 4-butylphenyl group provides a lipophilic handle, crucial for modulating solubility and binding interactions. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in drug discovery and process chemistry.
This guide provides a comprehensive comparison of the most viable synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective efficiencies based on yield, scalability, safety, and cost-effectiveness. Our analysis is grounded in established chemical principles and supported by data from the peer-reviewed literature.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies. We will focus on three primary methodologies:
-
Direct Friedel-Crafts Acylation: A classic electrophilic aromatic substitution approach.
-
Nucleophilic Acylation via Organometallic Reagents: Utilizing Grignard or organolithium intermediates.
-
Palladium-Catalyzed Cross-Coupling: A modern, modular approach leveraging reactions like the Suzuki-Miyaura coupling.
The following diagram illustrates these divergent synthetic pathways from common starting materials.
Caption: Overview of synthetic strategies for this compound.
Route 1: Friedel-Crafts Acylation of Butylbenzene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1][2] This represents the most direct method to the target compound.
Reaction Scheme: Butylbenzene + Trifluoroacetic Anhydride (or Trifluoroacetyl Chloride) --(Lewis Acid)--> this compound
Mechanistic Insight & Experimental Rationale: The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion (CF₃CO⁺) generated from the reaction between the trifluoroacetylating agent and a Lewis acid, typically aluminum chloride (AlCl₃).[3] The butyl group is an ortho-, para-directing activator. Due to steric hindrance from the butyl group, the acylation occurs predominantly at the para position, leading to the desired product. The choice of solvent is critical; chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane are common.[4] Low reaction temperatures are often employed to minimize side reactions and improve regioselectivity.[5]
Advantages:
-
Atom Economy: This is a highly direct, one-step synthesis from a commercially available starting material.
-
Cost-Effectiveness: Butylbenzene and common trifluoroacetylating agents are relatively inexpensive.
Disadvantages:
-
Harsh Conditions: Requires stoichiometric amounts of a strong, moisture-sensitive Lewis acid (e.g., AlCl₃), which can be difficult to handle and generates significant acidic waste.[6]
-
Substrate Limitation: The reaction is generally not tolerant of many functional groups.
-
Workup: Quenching the large amount of Lewis acid is highly exothermic and requires careful handling.
Experimental Protocol: Friedel-Crafts Acylation
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the slurry via the dropping funnel.
-
In a separate flask, prepare a solution of butylbenzene (1.0 equivalent) in anhydrous DCM.
-
Add the butylbenzene solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC or GC-MS for the consumption of butylbenzene.
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Route 2: Nucleophilic Acylation via Organometallic Reagents
This strategy involves the creation of a nucleophilic 4-butylphenyl species (a Grignard or organolithium reagent) from 4-bromobutylbenzene, followed by its reaction with an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate.
Reaction Scheme: 4-Bromobutylbenzene --(Mg or 2 Li)--> 4-Butylphenyl-M --(CF₃COOEt)--> this compound (where M = MgBr or Li)
Mechanistic Insight & Experimental Rationale: The first step is the formation of the organometallic reagent. Grignard reagents are typically formed by reacting the aryl halide with magnesium turnings in an ether solvent like THF or diethyl ether.[7] Organolithium reagents are formed via lithium-halogen exchange, often using n-butyllithium at low temperatures.[8] These reagents are potent nucleophiles and strong bases, requiring anhydrous and inert atmospheric conditions.[9][10] The subsequent step is a nucleophilic acyl substitution on ethyl trifluoroacetate. The organometallic reagent attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to yield the target ketone.[11] The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as the addition of a second equivalent of the organometallic reagent to the product ketone.
Advantages:
-
Milder Conditions: Avoids the use of strong Lewis acids required for Friedel-Crafts reactions.
-
High Yields: Generally provides good to excellent yields when performed correctly.
Disadvantages:
-
Strictly Anhydrous/Inert Conditions: Organometallic reagents are highly sensitive to moisture and air.[9]
-
Safety: Organolithium reagents, particularly tert-butyllithium, can be pyrophoric.[10]
-
Two-Step Process: Requires the pre-formation of the organometallic reagent.
Experimental Protocol: Grignard Reagent Synthesis and Acylation
Caption: Workflow for the Grignard-based synthesis of the target ketone.
Route 3: Palladium-Catalyzed Cross-Coupling
This modern approach offers significant flexibility. A common strategy involves a Suzuki-Miyaura coupling between an arylboronic acid and an aryl halide.[12] For this synthesis, one could couple 4-butylphenylboronic acid with a trifluoroacetylated aryl halide, or, more practically, couple 4-bromophenyl trifluoromethyl ketone with butylboronic acid. The latter is often preferred as the key trifluoromethylated intermediate is stable and can be prepared separately.[13]
Reaction Scheme (Two-Step):
-
1,4-Dibromobenzene --(Organolithium, then CF₃COOEt)--> 1-(4-bromophenyl)-2,2,2-trifluoroethanone[14]
-
1-(4-bromophenyl)-2,2,2-trifluoroethanone + 4-Butylboronic acid --(Pd catalyst, Base)--> this compound[13]
Mechanistic Insight & Experimental Rationale: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species.[15] The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the butyl group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[16] The choice of palladium catalyst, ligand, base (e.g., Na₂CO₃, K₂CO₃), and solvent system is crucial for achieving high efficiency and yield.[17] This method's key advantage is its exceptional functional group tolerance and its modularity, allowing for the synthesis of a wide array of analogues.
Advantages:
-
Functional Group Tolerance: The reaction conditions are mild and compatible with a wide range of functional groups.[12]
-
Modularity: Allows for the easy synthesis of analogues by simply changing the boronic acid coupling partner.
-
High Yields & Selectivity: Typically provides high yields with excellent selectivity.[15]
Disadvantages:
-
Cost: Palladium catalysts and some boronic acids can be expensive, especially on a large scale.
-
Multi-step Process: This is an indirect route requiring the synthesis and purification of an intermediate.
-
Catalyst Removal: Trace palladium removal from the final product can be a challenge in pharmaceutical applications.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vial, add 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 equivalent), butylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide (typically 4-12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Nucleophilic Acylation (Grignard) | Route 3: Suzuki-Miyaura Coupling |
| Number of Steps | 1 | 2 | 2 |
| Starting Materials | Butylbenzene | 4-Bromobutylbenzene | 1,4-Dibromobenzene, Butylboronic Acid |
| Typical Overall Yield | 60-75% | 75-90% | 70-85% |
| Key Reagents | AlCl₃, CF₃CO₂O | Mg, CF₃COOEt | Pd(PPh₃)₄, K₂CO₃ |
| Reaction Conditions | Low temperature (0 °C) | Low temperature (-78 °C to RT) | Elevated temperature (80-100 °C) |
| Safety Concerns | Highly corrosive and water-reactive Lewis acid; exothermic quench. | Pyrophoric potential of organolithiums; strict inert atmosphere required. | Expensive and potentially toxic heavy metal catalyst. |
| Scalability | Challenging due to large stoichiometric waste and difficult workup. | Moderate; requires specialized equipment for handling organometallics. | Good; well-established in industrial processes, though catalyst cost is a factor. |
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific requirements of the researcher.
-
For large-scale, cost-driven synthesis , the Friedel-Crafts Acylation (Route 1) remains a viable, albeit environmentally challenging, option due to its directness and use of inexpensive bulk starting materials. Careful process control is necessary to manage the hazardous workup.
-
For laboratory-scale synthesis focused on high yield and purity , the Nucleophilic Acylation via a Grignard reagent (Route 2) is highly recommended. It offers excellent yields under relatively controlled conditions, provided the laboratory is equipped for handling air- and moisture-sensitive reagents.
-
For medicinal chemistry applications requiring flexibility and the synthesis of analogues , the Palladium-Catalyzed Suzuki-Miyaura Coupling (Route 3) is the superior choice. Its modularity and broad functional group tolerance are unparalleled, making it ideal for building libraries of related compounds, despite the higher initial cost of the catalyst.
Each route presents a unique set of advantages and challenges. By understanding the underlying chemistry and practical considerations detailed in this guide, researchers can make an informed decision to select the most efficient and appropriate pathway for their synthetic goals.
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Featherston, R. L., & Miller, S. J. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 44-54.
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J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific. [Link]
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Gotor-Fernández, V., et al. (2018). Chemoenzymatic Synthesis of an Odanacatib Precursor through a Suzuki–Miyaura Cross‐Coupling and Bioreduction Sequence. Advanced Synthesis & Catalysis, 360(15), 2844-2849. [Link]
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Sharma, G., & Kumar, V. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(3), 1836-1856. [Link]
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Yamamoto, A., et al. (2011). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Angewandte Chemie International Edition, 50(44), 10433-10436. [Link]
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A Guide to the Spectroscopic and Crystallographic Validation of 1-(4-butylphenyl)-2,2,2-trifluoroethanone Derivatives
Introduction: The Significance of Trifluoromethyl Ketones in Modern Drug Discovery
In the landscape of medicinal chemistry, the trifluoromethyl ketone (TFMK) moiety is a privileged functional group.[1][2] TFMKs are potent mimics of the tetrahedral transition-state intermediate found in the enzymatic hydrolysis of esters and amides.[1] This property, stemming from the high electrophilicity of the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group, makes TFMKs highly effective as inhibitors for serine and cysteine proteases.[3] The 1-(4-butylphenyl)-2,2,2-trifluoroethanone scaffold, featuring a lipophilic butyl group for potential hydrophobic pocket interactions and the reactive TFMK warhead, represents a promising template for novel therapeutic agents.
However, the journey from synthesis to a viable drug candidate is paved with rigorous analytical validation. Unambiguous characterization is not merely a formality but a cornerstone of scientific integrity and a prerequisite for understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of the essential spectroscopic and crystallographic techniques used to validate the structure of this compound (Compound 1 ) and its illustrative derivatives: 1-(4-bromophenyl)-2,2,2-trifluoroethanone (Compound 2 ) and 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (Compound 3 ). We will explore the causality behind experimental choices and present the data in a comparative framework for researchers, scientists, and drug development professionals.
Synthesis and Rationale for Analog Selection
The synthesis of aryl trifluoromethyl ketones can be achieved through various established methods, such as the nucleophilic trifluoromethylation of esters or the reaction of organometallic reagents with trifluoroacetic acid derivatives.[1][4][5] A common approach involves the Grignard reaction of 4-butylphenylmagnesium bromide with a trifluoroacetylating agent like ethyl trifluoroacetate.
Diagram 1: General Synthetic and Validation Workflow
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Comparative analysis of the inhibitory potency of trifluoromethyl ketones and benzils against carboxylesterases.
A Comparative Guide to Carboxylesterase Inhibition: Trifluoromethyl Ketones vs. Benzils
This guide provides a detailed comparative analysis of two prominent classes of carboxylesterase (CE) inhibitors: trifluoromethyl ketones (TFKs) and benzils. Carboxylesterases are critical enzymes in the α/β hydrolase-fold family that metabolize a vast array of endogenous and exogenous ester-containing compounds, including numerous therapeutics like the anticancer agent CPT-11 (irinotecan) and the antiviral drug oseltamivir.[1][2] The ability to selectively modulate CE activity is of significant interest for improving drug efficacy, minimizing toxicity, and dissecting the biological roles of these enzymes.[3][4] This document delves into the mechanisms of action, inhibitory potency, isoform selectivity, and structure-activity relationships of TFKs and benzils, supported by experimental data and protocols for researchers in drug development and chemical biology.
Trifluoromethyl Ketones (TFKs): Potent Transition-State Analogs
Trifluoromethyl ketones represent a class of highly potent, mechanism-based inhibitors targeting serine hydrolases, including carboxylesterases.[5][6] Their efficacy stems from the unique electronic properties conferred by the trifluoromethyl group.
Mechanism of Inhibition
The core of the TFK inhibitory mechanism lies in its function as a transition-state analog.[1] The catalytic cycle of a carboxylesterase involves a nucleophilic attack by the active site serine on the carbonyl carbon of an ester substrate, forming a transient tetrahedral intermediate. The trifluoromethyl group is strongly electron-withdrawing, which polarizes the adjacent carbonyl carbon, making it highly electrophilic and exceptionally susceptible to nucleophilic attack.[4][6]
When a TFK inhibitor enters the CE active site, the catalytic serine attacks the polarized carbonyl carbon.[6] However, unlike a typical substrate, the resulting tetrahedral adduct—a hemiketal—is stabilized because the trifluoromethyl group is a very poor leaving group.[6] This traps the enzyme in a stable, yet reversible, covalent complex, effectively inhibiting its catalytic activity.[1] Some TFKs exhibit slow, tight-binding kinetics, meaning the inhibitory potency can increase with longer pre-incubation times as the stable hemiketal forms.[5][7]
Caption: TFKs form a stable, reversible hemiketal with the active site serine.
Inhibitory Potency and Selectivity
TFKs are generally characterized by their exceptional potency, with inhibition constants (Kᵢ) frequently observed in the low nanomolar to picomolar range.[5] Structure-activity relationship (SAR) studies have demonstrated that potency often correlates positively with the hydrophobicity and length of the alkyl chain attached to the ketone.[1] For instance, thioether-containing TFKs with long alkyl or aromatic groups have been shown to be particularly potent inhibitors of mammalian CEs.[5]
However, a significant limitation of many TFK-based inhibitors is their lack of isoform specificity. They tend to inhibit a broad range of esterases, which can be undesirable for therapeutic applications where targeting a specific CE isoform (e.g., human intestinal CE over liver CE) is required.[1]
Benzils: Selective, Reversible Inhibitors
Benzils, or aromatic ethane-1,2-diones, constitute another powerful class of CE inhibitors. Unlike TFKs, their primary advantage lies in their capacity for achieving high isoform selectivity.[2][8]
Mechanism of Inhibition
Benzils function as reversible, non-covalent inhibitors.[3][9] The inhibitory mechanism is believed to involve the interaction of the dione moiety and the flanking aromatic rings with the enzyme's active site.[10][11] Kinetic analyses have often characterized the inhibition as partially competitive, suggesting that while the inhibitors bind at or near the active site, they do not completely block substrate hydrolysis in the same manner as a classic competitive inhibitor.[4] The planarity and rotational constraints of the carbonyl groups in the dione structure are critical determinants for achieving selective inhibition.[4]
Caption: Benzils bind reversibly and non-covalently to the CE active site.
Inhibitory Potency and Selectivity
Benzil analogs can achieve potent inhibition, with Kᵢ values in the low nanomolar range, comparable to many TFKs.[8] The key differentiator is their demonstrated ability to selectively inhibit specific CE isoforms.[1][2] This selectivity is largely governed by steric and electronic factors. SAR studies have revealed that:
-
The ethane-1,2-dione moiety is essential for inhibitory activity.[8]
-
The aromaticity of the rings correlates with potency; replacing benzene rings with more aromatic structures like naphthalene can dramatically decrease Kᵢ values (i.e., increase potency).[10][11]
-
Substitutions on the benzene rings can be tuned to afford increased selectivity toward CEs from different species or isoforms.[10][11]
-
The volume parameter of the inhibitor is a key descriptor for predicting isoform-selectivity.[1]
This capacity for selective inhibition makes benzils highly valuable as chemical probes to study the function of individual CEs and as scaffolds for developing therapeutics with fewer off-target effects.[3][9]
Head-to-Head Comparison: TFKs vs. Benzils
The choice between a TFK or a benzil inhibitor depends entirely on the research or therapeutic goal. TFKs offer unparalleled potency, while benzils provide crucial selectivity.
| Feature | Trifluoromethyl Ketones (TFKs) | Benzils (Aromatic 1,2-Diones) |
| Mechanism of Action | Reversible, covalent inhibition; transition-state analog forming a stable hemiketal.[1][6] | Reversible, non-covalent, often partially competitive inhibition.[3][4] |
| Typical Potency (Kᵢ) | Low nM to pM range; extremely potent.[5] | Low nM range; potent.[8][10] |
| Isoform Selectivity | Generally poor; broad-spectrum esterase inhibitors.[1] | Good to excellent; can be tuned for high isoform selectivity.[1][2] |
| Kinetics | Often slow, tight-binding; pre-incubation can increase apparent potency.[5] | Typically rapid and reversible.[12] |
| Key SAR Determinants | Hydrophobicity and length of alkyl/aromatic chains.[1][5] | Aromaticity of rings, steric volume, and substitutions on rings.[1][10][11] |
| Primary Advantage | Extreme potency. | Isoform selectivity. |
| Primary Limitation | Lack of selectivity. | May be less potent than the most powerful TFKs. |
Experimental Protocol: In Vitro Carboxylesterase Inhibition Assay
This protocol describes a standard, reliable method for determining the inhibitory potency (IC₅₀) of a test compound against a specific carboxylesterase isoform using a spectrophotometric substrate.
Objective
To quantify the concentration-dependent inhibition of a recombinant human carboxylesterase (e.g., hCE1 or hCE2) by a test compound (TFK or benzil).
Materials
-
Recombinant human carboxylesterase (hCE1 or hCE2), commercially available.
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Substrate: p-Nitrophenyl acetate (pNPA).
-
Substrate Stock: 100 mM pNPA in acetonitrile.
-
Test Compound (Inhibitor) Stock: 10 mM in DMSO.
-
Positive Control Inhibitor: Benzil or a known potent TFK.
-
96-well clear, flat-bottom microplates.
-
Spectrophotometer capable of reading absorbance at 405-420 nm.[13]
Experimental Workflow
Caption: Workflow for a typical in vitro carboxylesterase inhibition assay.
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 10 pM) in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant CE stock to a working concentration in cold assay buffer. The final concentration should yield a linear reaction rate for at least 15 minutes.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of the appropriate inhibitor dilution (or buffer for 100% activity control, and a known inhibitor for 0% activity control).
-
Enzyme Addition & Pre-incubation: Add 50 µL of the diluted enzyme solution to each well. Mix gently. Incubate the plate at 37°C. A 15-minute pre-incubation is standard for reversible inhibitors like benzils. For TFKs, a longer pre-incubation may be necessary to account for slow-binding kinetics.[5]
-
Reaction Initiation: Prepare a working solution of the pNPA substrate in the assay buffer (e.g., final concentration of 500 µM). Initiate the reaction by adding 100 µL of the pNPA solution to all wells, bringing the total volume to 200 µL.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm in a kinetic mode at 37°C for 10-15 minutes. The product of pNPA hydrolysis, p-nitrophenol, absorbs at this wavelength.[14]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Both trifluoromethyl ketones and benzils are indispensable tools for the study and modulation of carboxylesterases. TFKs serve as ultra-potent, mechanism-based inhibitors ideal for applications requiring maximal and broad suppression of esterase activity. In contrast, benzils offer the finesse of isoform selectivity, a critical feature for developing targeted therapeutics and precise chemical probes.[1][8]
The future of CE inhibitor design may lie in hybrid molecules that merge the strengths of both scaffolds. For instance, combining the 1,2-dione moiety of a benzil with the long, hydrophobic alkyl chains characteristic of potent TFKs could lead to a new generation of inhibitors with optimized potency and selectivity.[1][2] Such rationally designed molecules will be pivotal in advancing our understanding of carboxylesterase biology and in the development of novel therapeutic strategies.
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Wadkins, R. M., et al. (2009). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. PubMed Central. [Link]
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Shimizu, M., et al. (2022). Screening of Specific Inhibitors for Human Carboxylesterases or Arylacetamide Deacetylase. ResearchGate. [Link]
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Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. ResearchGate. [Link]
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Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. PubMed. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone
As professionals in the scientific community, our commitment extends beyond discovery and innovation to the responsible management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-butylphenyl)-2,2,2-trifluoroethanone, a fluorinated ketone. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, reflecting the principles of expertise, authoritativeness, and trustworthiness that underpin sound scientific practice.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a halogenated organic compound.[1] While specific toxicological data for this exact compound is not extensively detailed in readily available safety data sheets (SDS), analogous fluorinated ketones and acetophenones provide critical insights into its potential hazards.
Key Hazards:
-
Health Hazards: Based on data for similar compounds, it is prudent to assume that this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[2][3][4] Inhalation of vapors may cause respiratory irritation.[3][4][5]
-
Flammability: While not highly flammable, similar ketones are combustible liquids.[6][7] Therefore, it should be kept away from heat, sparks, and open flames.[6][7]
-
Environmental Hazards: As a fluorinated organic compound, improper disposal can lead to environmental contamination.[8][9] Halogenated organic wastes are subject to specific disposal regulations due to their potential persistence and toxicity.[10][11]
Data Summary Table:
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 4'-Butyl-2,2,2-trifluoroacetophenone | [4] |
| Molecular Formula | C12H13F3O | - |
| Appearance | Likely a liquid or low-melting solid | [6][7] |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant | [2][3][4] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [5][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a critical control measure to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[5]
-
Eye Protection: Chemical safety goggles are mandatory.[5][6] For larger quantities or when splashing is a risk, a face shield should also be worn.
-
Skin and Body Protection: A lab coat is required. For significant quantities, a chemically resistant apron or suit may be necessary.[2][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5][6] If ventilation is inadequate or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][5]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is contingent on its classification as a halogenated organic waste.[1] Do not mix it with non-halogenated waste streams.[12]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[12] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic Liquid" and should list this compound as a component.[1][12] The date of initial waste accumulation must also be recorded.
Step 2: Handling Small Spills (Under 100 mL)
-
Ensure Safety: Alert others in the vicinity and ensure the area is well-ventilated. Eliminate all ignition sources.[5][6]
-
Containment: Confine the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[5][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated halogenated organic waste container.[2][5]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect all decontamination materials as hazardous waste.
Step 3: Managing Bulk Quantities and Unused Product
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink.[5][12] This can lead to environmental contamination and may violate local regulations.
-
Professional Disposal: The primary and most acceptable method for the disposal of bulk quantities is through a licensed hazardous waste disposal company.[13] These companies have the necessary permits and facilities to incinerate halogenated organic waste in a compliant and environmentally sound manner.[1]
-
Internal Waste Management: Follow your institution's established procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest and scheduling a collection with your Environmental Health and Safety (EHS) department.
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety and environmental stewardship. By adhering to these guidelines, researchers and laboratory professionals can ensure that their work is conducted responsibly from discovery to disposal. Always consult your institution's specific EHS protocols and the most current Safety Data Sheet for the chemical .
References
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- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
